Valproic Acid
Descripción
This compound is a clear colorless liquid. (NTP, 1992)
This compound is a branched-chain saturated fatty acid that comprises of a propyl substituent on a pentanoic acid stem. It has a role as an anticonvulsant, a GABA agent, an EC 3.5.1.98 (histone deacetylase) inhibitor, a teratogenic agent, a psychotropic drug, a neuroprotective agent and an antimanic drug. It is a branched-chain saturated fatty acid and a branched-chain fatty acid. It is functionally related to a valeric acid. It is a conjugate acid of a valproate.
This compound, or valproate, is an fatty acid derivative and anticonvulsant originally synthesized in 1881 by Beverly S. Burton. It enjoyed use as a popular organic solvent in industry and pharmaceutical manufacturing for nearly a century. In 1963, a serendipitous discovery was made by George Carraz during his investigations into the anticonvulsant effects of khelline when he found that all of his samples, dissolved in this compound, exerted a similar degree of anticonvulsive activity. It first received approval on February 28, 1978 from the FDA under the trade name Depakene. Since then, it has been investigated for neuroprotective, anti-manic, and anti-migraine effects. It is currently a compound of interest in the field of oncology for its anti-proliferative effects and is the subject of many clinical trials in a variety of cancer types.
This compound is an Anti-epileptic Agent and Mood Stabilizer. The physiologic effect of this compound is by means of Decreased Central Nervous System Disorganized Electrical Activity.
This compound has been reported in Valeriana officinalis with data available.
This compound is a synthetic derivative of propylpentanoic acid with antiepileptic properties and potential antineoplastic and antiangiogenesis activities. In epilepsy, this compound appears to act by increasing the concentration of gamma-aminobutyric acid (GABA) in the brain. This agent's antitumor and antiangiogenesis activities may be related to the inhibition of histone deacetylases and nitric oxide synthase, which results in the inhibition of nitric oxide synthesis. (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1978 and has 13 approved and 84 investigational indications. This drug has a black box warning from the FDA.
This compound (VPA) is considered to be a drug of first choice and one of the most frequently-prescribed antiepileptic drugs worldwide for the therapy of generalized and focal epilepsies, including special epileptic. It is a broad-spectrum antiepileptic drug and is usually well tolerated. Rarely, serious complications may occur in some patients, including hemorrhagic pancreatitis, coagulopathies, bone marrow suppression, VPA-induced hepatotoxicity and encephalopathy, but there is still a lack of knowledge about the incidence and occurrence of these special side effects. VPA has been approved for stabilization of manic episodes in patients with bipolar disorder. It is also used to treat migraine headaches and schizophrenia. As the use of VPA increases, the number of both accidental and intentional exposures increases. This is paralleled by more reports of VPA-induced toxicity. VPA is relatively contraindicated in pregnancy due to its teratogenicity. It is a known folate antagonist, which can cause neural tube defects. Thus, folic acid supplements may alleviate teratogenic problems. Women who become pregnant whilst taking valproate should be counselled as to its risks. VPA is an inhibitor of the enzyme histone deacetylase 1 (HDAC1). HDAC1 is needed for HIV to remain in infected cells. Patients treated with this compound in addition to highly active antiretroviral therapy (HAART) showed a median 75% reduction in latent HIV infection. VPA is believed to affect the function of the neurotransmitter GABA (as a GABA transaminase inhibitor) in the human brain. This compound dissociates to the valproate ion in the gastrointestinal tract. (A7818, A7819).
A fatty acid with anticonvulsant and anti-manic properties that is used in the treatment of EPILEPSY and BIPOLAR DISORDER. The mechanisms of its therapeutic actions are not well understood. It may act by increasing GAMMA-AMINOBUTYRIC ACID levels in the brain or by altering the properties of VOLTAGE-GATED SODIUM CHANNELS.
oral sodium valproate used as antidepressive agent
See also: Divalproex Sodium (active moiety of); Magnesium Valproate (has salt form).
Structure
3D Structure
Propiedades
IUPAC Name |
2-propylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-3-5-7(6-4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJJYAXOARWZEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Record name | VALPROIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21210 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
76584-70-8 (hydrochloride salt (2:1)) | |
| Record name | Valproic acid [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6023733 | |
| Record name | Valproic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Valproic acid is a clear colorless liquid. (NTP, 1992), Liquid | |
| Record name | VALPROIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21210 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Valproic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001877 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
428 °F at 760 mmHg (NTP, 1992), 219.5 °C, BP: 219 to 220 °C, 222 °C | |
| Record name | VALPROIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21210 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Valproic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00313 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | VALPROIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3582 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Valproic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001877 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Flash Point |
232 °F (NTP, 1992) | |
| Record name | VALPROIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21210 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), In water, 2.0X10+3 mg/L at 20 °C, Very soluble in organic solvents, Freely soluble in 1N sodium hydroxide, methanol, alcohol, acetone, chloroform, benzene, ether, n-heptane; slightly soluble in 0.1 N hydrochloric acid, 2 mg/mL at 20 °C | |
| Record name | VALPROIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21210 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Valproic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00313 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | VALPROIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3582 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Valproic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001877 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
0.922 at 32 °F (NTP, 1992) - Less dense than water; will float, 0.904 g/cu cm at 25 °C | |
| Record name | VALPROIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21210 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | VALPROIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3582 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid | |
CAS No. |
99-66-1 | |
| Record name | VALPROIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21210 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Valproic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Valproic acid [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Valproic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00313 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | VALPROIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93819 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Valproic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-propylvaleric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.525 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VALPROIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/614OI1Z5WI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | VALPROIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3582 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Valproic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001877 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Valproic Acid in Epilepsy: A Technical Guide to its Core Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valproic acid (VPA) remains a cornerstone in the treatment of epilepsy, demonstrating a broad spectrum of efficacy against various seizure types.[1] Its therapeutic success is attributed to a multifaceted mechanism of action, engaging multiple targets within the central nervous system. This technical guide provides an in-depth exploration of the core molecular mechanisms of VPA in epilepsy, focusing on its influence on GABAergic transmission, modulation of voltage-gated ion channels, and epigenetic regulation through histone deacetylase (HDAC) inhibition. The following sections detail the key signaling pathways, present quantitative data from preclinical studies, and provide cited experimental methodologies for the key assays discussed.
Enhancement of GABAergic Neurotransmission
A primary mechanism of VPA's anticonvulsant effect is the potentiation of inhibitory neurotransmission mediated by γ-aminobutyric acid (GABA).[2] VPA achieves this through multiple actions that collectively increase GABAergic tone in the brain.
Inhibition of GABA Transaminase (GABA-T)
VPA indirectly increases synaptic GABA levels by inhibiting GABA transaminase (GABA-T), the primary enzyme responsible for GABA catabolism.[2][3] By reducing GABA degradation, VPA leads to an accumulation of GABA in the brain.[4]
Figure 1: this compound's inhibition of GABA transaminase (GABA-T).
Effects on GABA Synthesis and Release
Some studies suggest that VPA may also enhance GABA synthesis by increasing the activity of glutamic acid decarboxylase (GAD), the enzyme that synthesizes GABA from glutamate.[2][4] However, other studies have shown that VPA does not significantly affect GAD activity.[5] There is also evidence to suggest that at high concentrations, VPA can augment the synaptic release of GABA.[6]
Quantitative Data: VPA's Effect on GABA Levels
| Parameter | Brain Region | Species | VPA Dose | Effect on GABA Levels | Citation |
| GABA Concentration | Olfactory Bulbs | Rat | 200 mg/kg i.p. | Stronger increase compared to other areas | [7] |
| Extracellular GABA | Ventral Hippocampus | Rat | 100 mg/kg i.p. | 50% decrease from basal | [8] |
| Extracellular GABA | Ventral Hippocampus | Rat | 200 mg/kg i.p. | No significant effect | [8] |
| Extracellular GABA | Ventral Hippocampus | Rat | 400 mg/kg i.p. | 200% increase from basal | [8] |
| GABA Concentration | Cortex, Olfactory Bulb, Corpus Striatum, Hypothalamus, Cerebellum | Rat | 200 mg/kg i.p. | 15-35% increase | [9] |
Experimental Protocol: In Vivo Microdialysis for GABA Measurement
This protocol describes the general procedure for measuring extracellular GABA levels in the brain of a freely moving rodent.
Objective: To quantify the effect of VPA on extracellular GABA concentrations in a specific brain region.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound solution
-
High-performance liquid chromatography (HPLC) system with fluorescence or electrochemical detection
-
Derivatization reagents (e.g., o-phthaldialdehyde/2-mercaptoethanol)
Procedure:
-
Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a microdialysis probe into the target brain region (e.g., hippocampus, cortex).[10]
-
Recovery: Allow the animal to recover from surgery for at least 24 hours.
-
Perfusion: On the day of the experiment, connect the microdialysis probe to a syringe pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).[10]
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for a baseline period to establish stable GABA levels.[11]
-
VPA Administration: Administer VPA (e.g., via intraperitoneal injection) at the desired dose.[8]
-
Post-treatment Collection: Continue to collect dialysate samples at the same intervals for a specified period after VPA administration.[11]
-
Sample Analysis: Derivatize the collected dialysate samples to make GABA detectable by HPLC. Analyze the samples using an HPLC system to quantify GABA concentrations.[8]
-
Data Analysis: Compare the GABA concentrations in the post-treatment samples to the baseline levels to determine the effect of VPA.
Figure 2: Experimental workflow for in vivo microdialysis.
Modulation of Voltage-Gated Ion Channels
VPA directly interacts with and modulates the activity of several voltage-gated ion channels, contributing to the stabilization of neuronal membranes and a reduction in neuronal excitability.[2][12]
Blockade of Voltage-Gated Sodium Channels (VGSCs)
VPA has been shown to block voltage-gated sodium channels, a mechanism it shares with other antiepileptic drugs.[2][13] This action reduces the repetitive firing of neurons that is characteristic of seizure activity. Studies have shown that VPA dose-dependently reduces sodium currents.[14]
Inhibition of T-Type Calcium Channels
VPA selectively reduces the low-threshold (T-type) calcium current at clinically relevant concentrations.[11] T-type calcium channels are involved in the generation of burst firing in thalamic neurons, which is a hallmark of absence seizures. By inhibiting these channels, VPA can suppress this form of epileptic activity.[15]
Quantitative Data: VPA's Effect on Ion Channels
| Channel Type | Preparation | Species | IC50 | Citation |
| Voltage-Gated Sodium Channel (NavMs) | HEK293t cells | Prokaryotic (as a model) | 691 µM | [14] |
| T-Type Calcium Current | Acutely dissociated nodose ganglion neurons | Rat | Concentration-dependent reduction | [11] |
Experimental Protocol: Whole-Cell Voltage-Clamp Recording
This protocol provides a general framework for assessing the effect of VPA on voltage-gated ion channels in cultured neurons or heterologous expression systems.
Objective: To characterize the inhibitory effect of VPA on a specific voltage-gated ion channel (e.g., Nav1.2 or a T-type calcium channel).
Materials:
-
Inverted microscope
-
Micromanipulators
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for patch pipettes
-
Cell culture or acutely dissociated neurons
-
Extracellular and intracellular recording solutions
-
This compound solution
Procedure:
-
Cell Preparation: Prepare cultured cells expressing the ion channel of interest or acutely dissociate neurons from a specific brain region.
-
Pipette Preparation: Pull and fire-polish borosilicate glass capillaries to create patch pipettes with a resistance of 3-5 MΩ. Fill the pipette with the appropriate intracellular solution.
-
Patching: Under visual guidance using the microscope, approach a cell with the patch pipette and form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell recording configuration.
-
Voltage-Clamp Protocol: Clamp the cell membrane at a holding potential where the channels of interest are largely in a closed state (e.g., -80 mV for sodium channels). Apply a series of voltage steps to elicit ionic currents through the channels. The specific voltage protocol will depend on the channel being studied.[16]
-
Baseline Recording: Record baseline currents in the absence of VPA.
-
VPA Application: Perfuse the cell with an extracellular solution containing VPA at a known concentration.
-
Post-VPA Recording: Record currents in the presence of VPA using the same voltage-clamp protocol.
-
Data Analysis: Measure the amplitude of the currents before and after VPA application to determine the percentage of inhibition. Construct a dose-response curve if multiple concentrations are tested to calculate the IC50.
Figure 3: Experimental workflow for whole-cell voltage-clamp recording.
Epigenetic Modulation via Histone Deacetylase (HDAC) Inhibition
Beyond its direct effects on neurotransmission and ion channels, VPA also functions as a histone deacetylase (HDAC) inhibitor.[9][14] This epigenetic mechanism leads to changes in gene expression that may underlie some of the long-term therapeutic and neuroprotective effects of VPA.
Inhibition of Class I and IIa HDACs
VPA is a broad-spectrum HDAC inhibitor, with a preference for Class I and IIa HDACs.[13] By inhibiting HDACs, VPA promotes histone acetylation, leading to a more open chromatin structure and altered transcription of numerous genes.
Figure 4: this compound's inhibition of histone deacetylase (HDAC).
Quantitative Data: VPA's IC50 for HDAC Isoforms
| HDAC Isoform | Cell Line/Source | IC50 (mM) | Citation |
| Class I | - | <1 | [13] |
| Class IIa | - | >1 | [13] |
| HDAC5 | F9 cell extracts | 2.8 | [17] |
| HDAC6 | F9 cell extracts | 2.4 | [17] |
| HDAC1 | BON-1 cells | 1.12 | [18] |
| HDAC1 | NCI-H727 cells | 1.31 | [18] |
| HDAC1 | GOT1 cells | 1.36 | [18] |
Experimental Protocol: In Vitro HDAC Activity Assay
This protocol outlines a method to measure the inhibitory effect of VPA on HDAC activity in vitro.
Objective: To determine the IC50 of VPA for a specific HDAC isoform or a mixture of HDACs.
Materials:
-
Nuclear extract or purified HDAC enzyme
-
HDAC substrate (e.g., a fluorogenic acetylated peptide)
-
Assay buffer
-
Developer solution
-
This compound solutions of varying concentrations
-
Microplate reader
Procedure:
-
Prepare Reactions: In a microplate, prepare reaction wells containing the assay buffer, the HDAC substrate, and varying concentrations of VPA.
-
Enzyme Addition: Initiate the reaction by adding the nuclear extract or purified HDAC enzyme to each well.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes) to allow for deacetylation of the substrate.
-
Stop Reaction and Develop Signal: Add the developer solution to each well. This solution stops the HDAC reaction and generates a fluorescent or colorimetric signal from the deacetylated substrate.
-
Signal Detection: Measure the fluorescence or absorbance of each well using a microplate reader.
-
Data Analysis: The signal is inversely proportional to HDAC activity. Plot the signal against the VPA concentration and fit the data to a dose-response curve to calculate the IC50 value.
Conclusion
The anticonvulsant activity of this compound is the result of a complex interplay of multiple mechanisms of action. Its ability to enhance GABAergic inhibition, modulate the activity of key voltage-gated ion channels, and induce epigenetic changes through HDAC inhibition collectively contributes to its broad efficacy in the treatment of epilepsy. A thorough understanding of these core mechanisms is crucial for the rational development of novel antiepileptic drugs with improved efficacy and side-effect profiles. The experimental protocols and quantitative data provided in this guide offer a foundational resource for researchers and drug development professionals working in this field.
References
- 1. fda.gov [fda.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mechanisms of action of valproate: a commentatory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: brain and plasma levels of the drug and its metabolites, anticonvulsant effects and gamma-aminobutyric acid (GABA) metabolism in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [On the mechanism of action of valproid acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enzyme Activity Assays [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. rsc.org [rsc.org]
- 11. This compound selectively reduces the low-threshold (T) calcium current in rat nodose neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. This compound interactions with the NavMs voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound defines a novel class of HDAC inhibitors inducing differentiation of transformed cells | The EMBO Journal [link.springer.com]
- 15. Low threshold T-type calcium channels as targets for novel epilepsy treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pure.eur.nl [pure.eur.nl]
Valproic Acid as a Histone Deacetylase Inhibitor: A Technical Guide for Researchers
Valproic acid (VPA), a long-established pharmaceutical for treating epilepsy and bipolar disorder, has garnered significant attention for its role as a histone deacetylase (HDAC) inhibitor.[1][2][3][4] This property opens up new avenues for its therapeutic application in oncology and neurodegenerative diseases.[5][6] This technical guide provides an in-depth overview of VPA's function as an HDAC inhibitor, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound exerts its influence on gene expression by directly inhibiting the activity of histone deacetylases.[[“]] HDACs are a class of enzymes that remove acetyl groups from the lysine (B10760008) residues of histones, leading to a more compact chromatin structure and transcriptional repression.[1] By inhibiting HDACs, VPA promotes histone hyperacetylation, which results in a more relaxed chromatin state, facilitating the access of transcription factors to DNA and thereby activating gene expression.[2][4][8] VPA has been shown to directly bind to the catalytic center of HDACs, blocking substrate access.[2][4]
VPA primarily inhibits class I and class IIa HDACs.[1][9][10] Notably, it does not significantly inhibit HDAC6 or HDAC10, which belong to class IIb.[1] This selectivity distinguishes it from other broad-spectrum HDAC inhibitors like Trichostatin A (TSA).[1] Furthermore, VPA has been observed to induce the proteasomal degradation of HDAC2, a class I HDAC, a mechanism not shared by all HDAC inhibitors.[11][12]
Quantitative Analysis of VPA-mediated HDAC Inhibition
The inhibitory potency of this compound against various HDAC isoforms has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values demonstrate VPA's preference for class I HDACs.
| HDAC Isoform | Class | IC50 (mM) | Cell Line/System | Reference |
| HDAC1 | I | 0.4 - 0.7 | Recombinant/Expressed in 293T cells | [1][[“]] |
| HDAC2 | I | ~0.5 - 1.0 | F9 cell extracts | [2] |
| HDAC3 | I | ~0.7 - 1.0 | Not specified | [1] |
| HDAC4 | IIa | ~1.0 - 1.5 | Expressed in 293T cells | [1] |
| HDAC5 | IIa | ~1.0 - 1.5 | F9 cell extracts | [2] |
| HDAC7 | IIa | ~1.0 - 1.5 | Expressed in 293T cells | [1] |
| HDAC6 | IIb | No significant inhibition | Expressed in 293T cells/F9 cell extracts | [1][2] |
| HDAC10 | IIb | No significant inhibition | Expressed in 293T cells | [1] |
The cellular effects of VPA as an HDAC inhibitor are also dose-dependent. Studies have shown significant increases in histone acetylation and downstream gene expression at therapeutically relevant concentrations.
| Cell Line | VPA Concentration | Effect | Fold Change | Time Point | Reference |
| K562 | 1 mM | Increased Histone H3 Acetylation | Not quantified | 24 hours | [1] |
| U937 | 1 mM | Increased Histone H3 Acetylation | Not quantified | 3 - 72 hours | [1] |
| F9 | 1 mM | Increased Histone H3 & H4 Acetylation | Not quantified | 12 hours | [2] |
| SKBR3 | 1 mM | Increased Acetyl-Histone H3 | ~2-fold | 12 hours | [9] |
| RN46A | 0.5 mM | Upregulation of Spr gene | ~8-fold | Not specified | [13] |
| HepG2 | Not specified | Downregulation of HDAC1, 2, 3 | Not quantified | Not specified | [14] |
| PC3 | 1 µmol/mL | Upregulated Acetylated Histones H3 & H4 | Not quantified | 3 days | [15] |
Signaling Pathways Modulated by VPA
VPA's inhibition of HDACs triggers a cascade of changes in various signaling pathways, impacting cell cycle regulation, apoptosis, and differentiation.
p21-Mediated Cell Cycle Arrest
A key target of VPA-induced gene expression is the cyclin-dependent kinase inhibitor p21 (also known as p21WAF1/CIP1).[1][9][10] Increased histone acetylation at the p21 promoter leads to its transcriptional activation.[1] p21 then binds to and inhibits cyclin-CDK complexes, leading to cell cycle arrest, primarily at the G1/S phase. This is a crucial mechanism for VPA's anti-proliferative effects in cancer cells.[15]
Caption: VPA-induced p21-mediated cell cycle arrest.
Apoptosis Induction
VPA can induce apoptosis through both intrinsic and extrinsic pathways. It has been shown to upregulate pro-apoptotic proteins like Bax, Bak, and Bim, while downregulating anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Mcl-1.[14] This shifts the balance towards mitochondrial-mediated apoptosis, involving the activation of caspases 9 and 3.[10][16]
HDAC2 Degradation Pathway
Unique to VPA and a few other HDAC inhibitors is the induction of HDAC2 protein degradation via the ubiquitin-proteasome pathway.[11][12] This process is dependent on the E2 ubiquitin-conjugating enzyme Ubc8 and the E3 ubiquitin ligase RLIM.[12] This targeted degradation of HDAC2 further contributes to the sustained histone hyperacetylation and gene expression changes observed with VPA treatment.
Caption: VPA-induced proteasomal degradation of HDAC2.
Other Affected Pathways
VPA's influence extends to other critical cellular pathways, including:
-
Wnt/β-catenin signaling: VPA can activate this pathway, which is implicated in development and disease.[17]
-
MAPK pathway: VPA has been shown to activate the MAPK pathway, although the exact mechanism and its relation to HDAC inhibition are still under investigation.[1]
-
PI3K/Akt/mTOR pathway: VPA can inhibit this pathway, which is crucial for cell growth and survival, particularly in cancer.[18]
-
Notch signaling: In some cancers, VPA can suppress Notch signaling, leading to decreased proliferation.[5]
Experimental Protocols
HDAC Inhibition Assay (In Vitro)
This protocol outlines a general method for determining the IC50 of VPA against specific HDAC isoforms.
-
Enzyme and Substrate Preparation:
-
Obtain purified, recombinant HDAC enzymes (e.g., HDAC1, HDAC2).
-
Prepare a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
-
Assay Reaction:
-
In a 96-well plate, add the HDAC enzyme to an assay buffer.
-
Add varying concentrations of this compound.
-
Initiate the reaction by adding the HDAC substrate.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Development and Detection:
-
Stop the reaction and develop the signal by adding a developer solution containing a protease (e.g., trypsin) and a potent HDAC inhibitor like TSA to stop further deacetylation.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of HDAC activity relative to a vehicle control.
-
Plot the percentage of activity against the logarithm of the VPA concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for an in vitro HDAC inhibition assay.
Western Blotting for Histone Acetylation
This protocol is used to assess the effect of VPA on histone acetylation levels in cultured cells.
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of VPA or a vehicle control for different time points.
-
-
Histone Extraction:
-
Harvest the cells and isolate the nuclei.
-
Perform an acid extraction of histones from the nuclear pellet using diluted hydrochloric or sulfuric acid.
-
Precipitate the histones with trichloroacetic acid.
-
-
Protein Quantification:
-
Wash and resuspend the histone pellet.
-
Determine the protein concentration using a suitable assay (e.g., Bradford or BCA).
-
-
SDS-PAGE and Western Blotting:
-
Separate the histone extracts by SDS-polyacrylamide gel electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the acetylated histone signal to the signal from an antibody against total histone H3 or H4 to account for loading differences.
-
Applications in Drug Development
The HDAC inhibitory activity of this compound has positioned it as a promising candidate for various therapeutic applications, particularly in oncology. Its ability to induce cell cycle arrest, apoptosis, and differentiation in cancer cells has led to its investigation as a standalone therapy and in combination with other anti-cancer agents.[3][16][19] Clinical trials have explored the use of VPA in combination with chemotherapy and radiation, with some studies showing promising results in solid tumors and hematological malignancies.[20]
In the context of neurodegenerative diseases, VPA's ability to modulate gene expression through HDAC inhibition has shown neuroprotective effects in preclinical models of Huntington's disease, Parkinson's disease, and Alzheimer's disease.[5][6][21] The induction of neuroprotective proteins and the reduction of neuroinflammation are key mechanisms underlying these effects.[21][22]
Conclusion
This compound is a well-characterized drug with a distinct mechanism of action as a class I and IIa selective HDAC inhibitor. Its ability to induce histone hyperacetylation and modulate the expression of genes involved in critical cellular processes like cell cycle control and apoptosis underpins its therapeutic potential beyond its traditional uses. For researchers and drug developers, VPA serves as a valuable tool to probe the intricacies of epigenetic regulation and as a lead compound for the development of novel therapeutics targeting HDACs. Further research into its specific molecular interactions and downstream signaling pathways will continue to unveil new opportunities for its clinical application.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound defines a novel class of HDAC inhibitors inducing differentiation of transformed cells | The EMBO Journal [link.springer.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. HDAC Inhibition by this compound Induces Neuroprotection and Improvement of PD-like Behaviors in LRRK2 R1441G Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. Testicular histone hyperacetylation in mice by this compound administration affects the next generation by changes in sperm DNA methylation | PLOS One [journals.plos.org]
- 9. This compound inhibits proliferation of HER2-expressing breast cancer cells by inducing cell cycle arrest and apoptosis through Hsp70 acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of this compound on the cell cycle and apoptosis through acetylation of histone and tubulin in a scirrhous gastric cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The histone deacetylase inhibitor this compound selectively induces proteasomal degradation of HDAC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The histone deacetylase inhibitor this compound selectively induces proteasomal degradation of HDAC2 | The EMBO Journal [link.springer.com]
- 13. Research Portal [ourarchive.otago.ac.nz]
- 14. journal.waocp.org [journal.waocp.org]
- 15. mdpi.com [mdpi.com]
- 16. This compound, an Antiepileptic Drug with Histone Deacetylase Inhibitory Activity, Potentiates the Cytotoxic Effect of Apo2L/TRAIL on Cultured Thoracic Cancer Cells through Mitochondria-Dependent Caspase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. This compound targets HDAC1/2 and HDAC1/PTEN/Akt signalling to inhibit cell proliferation via the induction of autophagy in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Class I HDAC Inhibitor this compound Strongly Potentiates Gemcitabine Efficacy in Pancreatic Cancer by Immune System Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Phase I trial of histone deacetylase inhibition by this compound followed by the topoisomerase II inhibitor epirubicin in advanced solid tumors: a clinical and translational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. HDAC Inhibition by this compound Induces Neuroprotection and Improvement of PD-like Behaviors in LRRK2 R1441G Transgenic Mice [en-journal.org]
- 22. Potent neuroprotective effects of novel structural derivatives of this compound: potential roles of HDAC inhibition and HSP70 induction - PMC [pmc.ncbi.nlm.nih.gov]
Beyond HDACs: An In-depth Technical Guide to the Molecular Targets of Valproic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valproic acid (VPA), a branched short-chain fatty acid, has been a cornerstone in the treatment of epilepsy and bipolar disorder for decades. While its inhibitory effects on histone deacetylases (HDACs) are well-documented and contribute significantly to its therapeutic actions, a growing body of evidence reveals that VPA's pharmacological profile is far more complex. This technical guide delves into the molecular targets of VPA beyond HDACs, providing a comprehensive overview of its interactions with various signaling pathways and cellular components. Understanding these non-HDAC targets is crucial for elucidating the full spectrum of VPA's mechanisms of action and for the development of more targeted and efficacious therapeutics.
This guide summarizes key quantitative data, provides detailed experimental methodologies for the investigation of these targets, and visualizes the intricate signaling pathways and workflows involved.
Quantitative Data on Non-HDAC Targets of this compound
The following tables summarize the quantitative data associated with the interaction of this compound with its key non-HDAC molecular targets. These values provide a basis for comparing the potency and efficacy of VPA across different cellular systems.
| Target | Parameter | Value | Cell/System | Reference |
| GABAergic System | ||||
| GABA Transaminase (GABA-T) | Inhibition | Not specified | Brain homogenates | [1][2] |
| Succinate-Semialdehyde Dehydrogenase (SSADH) | Inhibition | Not specified | In vitro | [1] |
| Ion Channels | ||||
| Voltage-Gated Sodium Channels (NavMs) | IC50 | 691 µM | HEK293t cells expressing NavMs | [3] |
| T-type Calcium Channels | Current Reduction | Clinically relevant concentrations | Rat nodose ganglion neurons | [4] |
| Kinase Pathways | ||||
| Glycogen (B147801) Synthase Kinase 3 (GSK-3) | Inhibition | Conflicting data reported | Various cell lines | [5][6][7] |
| Extracellular Signal-Regulated Kinase (ERK) | Activation | 500 µM | Primary human hepatocytes | [8] |
| Akt/mTOR Pathway | Inhibition | Not specified | Human prostate cancer cells |
Signaling Pathways Modulated by this compound
The following diagrams, generated using the DOT language, illustrate the key non-HDAC signaling pathways affected by this compound.
GABAergic System Modulation
Caption: VPA increases GABA levels by inhibiting GABA-T and SSADH.
Ion Channel Interactions
Caption: VPA blocks voltage-gated sodium and T-type calcium channels.
Glycogen Synthase Kinase-3 (GSK-3) Signaling
Caption: VPA's controversial inhibition of GSK-3, impacting downstream targets.
MAPK/ERK Pathway Activation
Caption: VPA activates the MAPK/ERK signaling pathway.
Akt/mTOR Pathway Inhibition
Caption: VPA inhibits the Akt/mTOR pathway, leading to autophagy induction.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of VPA's non-HDAC targets.
Measurement of GABA Transaminase (GABA-T) Activity
Objective: To quantify the enzymatic activity of GABA-T in the presence and absence of VPA.
Methodology:
-
Preparation of Brain Homogenate:
-
Homogenize brain tissue in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.2) on ice.
-
Centrifuge the homogenate to remove cellular debris, and collect the supernatant containing the enzyme.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing the brain homogenate, α-ketoglutarate, and pyridoxal (B1214274) phosphate.
-
Initiate the reaction by adding GABA.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction by adding a strong acid (e.g., trichloroacetic acid).
-
-
Quantification of Glutamate:
-
The product of the GABA-T reaction, glutamate, is quantified using a spectrophotometric or fluorometric method. This often involves a coupled enzyme assay where glutamate is converted to a detectable product.
-
-
Inhibition Assay:
-
Perform the enzyme assay as described above, with the inclusion of varying concentrations of VPA in the reaction mixture to determine its inhibitory effect.
-
Calculate the IC50 value by plotting the percentage of inhibition against the VPA concentration.
-
Whole-Cell Patch-Clamp Recording of Ion Channels
Objective: To measure the effect of VPA on the activity of voltage-gated sodium and T-type calcium channels.
Methodology:
-
Cell Preparation:
-
Culture cells expressing the ion channel of interest (e.g., HEK293 cells transfected with the channel's cDNA or primary neurons) on glass coverslips.
-
-
Electrophysiological Recording:
-
Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an external solution.
-
Fabricate a glass micropipette with a tip resistance of 2-5 MΩ and fill it with an internal solution.
-
Under visual guidance, bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance seal (giga-seal).
-
Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Apply a series of voltage steps to the cell to elicit ion channel currents, which are recorded using an amplifier and digitized.
-
For sodium channels, a typical protocol involves holding the cell at a negative potential (e.g., -80 mV) and then depolarizing to various test potentials.
-
For T-type calcium channels, a hyperpolarizing prepulse is often used to remove inactivation before the depolarizing test pulse.
-
-
VPA Application:
In Vitro GSK-3 Kinase Assay
Objective: To determine the direct inhibitory effect of VPA on GSK-3 activity.
Methodology:
-
Reaction Setup:
-
In a microplate, combine purified recombinant GSK-3 enzyme, a specific substrate peptide (e.g., a pre-phosphorylated peptide), and ATP in a kinase reaction buffer.
-
-
Inhibitor Addition:
-
Add varying concentrations of VPA or a known GSK-3 inhibitor (positive control) to the reaction wells.
-
-
Kinase Reaction:
-
Incubate the plate at 30°C to allow the kinase reaction to proceed.
-
-
Detection of Phosphorylation:
-
Quantify the amount of substrate phosphorylation. This can be done using various methods, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of radioactive phosphate into the substrate.
-
Luminescence-based assay: Using a commercial kit that measures the amount of ADP produced, which is proportional to kinase activity.
-
Fluorescence-based assay: Using a phospho-specific antibody that recognizes the phosphorylated substrate.
-
-
-
Data Analysis:
Western Blot Analysis of ERK Phosphorylation
Objective: To assess the effect of VPA on the activation of the ERK signaling pathway by measuring the level of phosphorylated ERK.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., primary hepatocytes, neuronal cells) to a suitable confluency.
-
Treat the cells with VPA at the desired concentration and for various time points.
-
-
Protein Extraction:
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total ERK to normalize for protein loading.
-
Quantify the band intensities to determine the fold change in ERK phosphorylation upon VPA treatment.[13][14]
-
Assessment of Akt/mTOR Pathway Activity
Objective: To determine the effect of VPA on the Akt/mTOR signaling pathway.
Methodology:
-
Cell Treatment and Lysis:
-
Treat cells with VPA as described for the ERK phosphorylation assay.
-
Prepare cell lysates using a suitable lysis buffer with phosphatase inhibitors.
-
-
Western Blot Analysis:
-
Perform Western blotting as detailed above.
-
Use primary antibodies specific for the phosphorylated forms of key pathway components, such as phospho-Akt (Ser473) and phospho-mTOR (Ser2448).
-
Normalize the results to the total levels of Akt and mTOR.
-
-
Analysis of Downstream Targets:
-
Assess the phosphorylation status of downstream targets of mTOR, such as p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), to further confirm the inhibition of the pathway.
-
Experimental Workflow Diagrams
The following diagrams illustrate the general workflows for the key experimental techniques described above.
Western Blotting Workflow
Caption: A generalized workflow for Western blot analysis.
Whole-Cell Patch-Clamp Workflow
Caption: A typical workflow for whole-cell patch-clamp experiments.
Conclusion
This compound's therapeutic efficacy is clearly not limited to its role as an HDAC inhibitor. Its multifaceted interactions with the GABAergic system, ion channels, and key intracellular signaling pathways like GSK-3, MAPK/ERK, and Akt/mTOR contribute significantly to its broad spectrum of clinical applications. This guide provides a foundational resource for researchers and drug development professionals to explore these non-HDAC targets in greater detail. A deeper understanding of these mechanisms will be instrumental in the rational design of novel therapeutics with improved efficacy and safety profiles for a range of neurological and psychiatric disorders. The provided protocols and visualizations serve as a practical starting point for further investigation into the complex pharmacology of this remarkable drug.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Valproate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound selectively reduces the low-threshold (T) calcium current in rat nodose neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mood-stabilizing agent valproate inhibits the activity of glycogen synthase kinase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GSK-3 activity in neocortical cells is inhibited by lithium but not carbamazepine or this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Valproate activates ERK signaling pathway in primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 10. Patch Clamp Protocol [labome.com]
- 11. benchchem.com [benchchem.com]
- 12. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Valproic Acid's Impact on Voltage-Gated Sodium Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Valproic acid (VPA), a cornerstone in the treatment of epilepsy, bipolar disorder, and migraine, exerts a complex and multifaceted influence on neuronal excitability.[1][2][3] A significant component of its mechanism of action involves the modulation of voltage-gated sodium channels (VGSCs), the primary drivers of action potential initiation and propagation in excitable cells.[1][2][4] This technical guide provides an in-depth analysis of the interaction between VPA and VGSCs, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular interactions and experimental workflows. Unlike many conventional anticonvulsants that target the channel's pore, VPA exhibits a distinct mechanism by binding to the voltage sensor region, thereby altering channel gating properties.[5][6] This document is intended to serve as a comprehensive resource for researchers and professionals in the field of pharmacology and drug development, facilitating a deeper understanding of VPA's therapeutic effects and guiding future research.
Mechanism of Action at the Molecular Level
This compound's interaction with voltage-gated sodium channels is characterized by a unique binding and modulatory profile that distinguishes it from other sodium channel-blocking antiepileptic drugs.
Binding Site: A Novel Interaction with the Voltage Sensor Domain
Recent biophysical, electrophysiological, and computational studies have elucidated that this compound binds to the voltage sensor domain (VSD) of sodium channels.[5][6] This is in stark contrast to many hydrophobic anticonvulsant drugs, which typically bind within the hydrophobic central pore of the channel.[5][6][7]
Modulation of Channel Gating and Kinetics
VPA's binding to the VSD results in a distinct modulation of sodium channel function, primarily by influencing the inactivation process. Electrophysiological studies have demonstrated that VPA:
-
Enhances Inactivation: VPA promotes the inactivated state of the sodium channel, thereby reducing the number of channels available to open upon depolarization.[5][7]
-
Shifts Steady-State Inactivation: VPA causes a hyperpolarizing shift in the voltage dependence of steady-state inactivation.[11][12] This means that at any given membrane potential, a larger fraction of channels will be in the inactivated state in the presence of VPA.
-
Slows Recovery from Inactivation: In some neuronal populations, VPA has been shown to slow the rate at which channels recover from inactivation, further limiting their availability for subsequent action potential firing.[12][13]
-
Reduces Persistent Sodium Current: Low concentrations of VPA have been shown to inhibit the persistent fraction of the sodium current (INaP) in neocortical neurons.[5][10][14] This non-inactivating component of the sodium current plays a crucial role in setting the threshold for neuronal firing and promoting repetitive firing.
These actions collectively lead to a reduction in the fast, transient inward Na+ currents that are essential for sustained high-frequency neuronal firing, a hallmark of epileptic seizures.[5][15]
Quantitative Data on VPA's Effects on VGSCs
The following tables summarize the quantitative data from various studies on the effects of this compound on different voltage-gated sodium channel isoforms.
| Parameter | Channel/Preparation | VPA Concentration | Effect | Reference |
| IC50 | NavMs (prokaryotic) | - | Estimated from concentration-current block relationship | [5][7] |
| IC50 | Nav1.5 (human) | - | 2022 ± 25 µM | [12] |
| Voltage Shift (Steady-State Inactivation) | Cortical neurons (human) | 2 mM | -5.1 ± 0.7 mV (CA-S) | [11] |
| 2 mM | -5.1 ± 0.7 mV (CA-nS) | [11] | ||
| 2 mM | -4.3 ± 0.5 mV (NC-S) | [11] | ||
| 2 mM | -4.9 ± 0.5 mV (NC-nS) | [11] | ||
| Nav1.5 (human) | - | V1/2 from -92.7 ± 1.4 to -99.0 ± 1.9 mV | [12] | |
| TTX-resistant sodium channels (rat mPFC neurons) | 2 µM and 200 µM | Hyperpolarizing shift | [13] | |
| Current Density Reduction | Nav1.5 (human) | Concentration-dependent | Significant reduction | [12] |
| Inhibition of Persistent Na+ Current | Neocortical neurons | 10 to 30 µM | Inhibition of TTX-sensitive persistent current | [5][10] |
| Inhibition of Fast Na+ Current | Hippocampal neurons | 500 µM | Inhibition of fast TTX-sensitive channels | [5][10] |
CA-S: CA1 neurons from patients with hippocampal sclerosis; CA-nS: CA1 neurons from patients without hippocampal sclerosis; NC-S: Neocortical neurons from patients with hippocampal sclerosis; NC-nS: Neocortical neurons from patients without hippocampal sclerosis.
Experimental Protocols
The following sections detail the methodologies used in key experiments to elucidate the effects of VPA on voltage-gated sodium channels.
Whole-Cell Patch-Clamp Electrophysiology
This technique is fundamental for studying the electrical properties of ion channels in isolated cells.
-
Cell Preparation: Studies have utilized various preparations, including:
-
Recording Solutions:
-
Internal (Pipette) Solution (in mM): Typically contains CsF or CsCl to block potassium channels, EGTA to chelate calcium, HEPES to buffer pH, and ATP and GTP to support cellular metabolism.
-
External (Bath) Solution (in mM): Contains NaCl as the primary charge carrier for sodium currents, along with buffer (e.g., HEPES), and blockers for other channels (e.g., CdCl2 for calcium channels, TEA-Cl for potassium channels). Tetrodotoxin (TTX) is often used to distinguish between TTX-sensitive and TTX-resistant sodium channel isoforms.
-
-
Voltage-Clamp Protocols:
-
Current-Voltage (I-V) Relationship: Cells are held at a negative potential (e.g., -120 mV) and then depolarized to a series of test potentials to determine the voltage at which the peak sodium current occurs.
-
Steady-State Inactivation: Cells are held at various conditioning pre-pulse potentials for a set duration before a test pulse to a depolarizing potential. The resulting current amplitude is plotted against the pre-pulse potential to determine the voltage at which half of the channels are inactivated (V1/2).
-
Recovery from Inactivation: A two-pulse protocol is used where a conditioning pulse inactivates the channels, followed by a variable recovery interval at a hyperpolarized potential before a second test pulse. The amplitude of the current from the second pulse relative to the first indicates the extent of recovery.
-
Use-Dependent Block: A train of depolarizing pulses at a specific frequency is applied to assess whether the blocking effect of VPA is dependent on the channel being in the open or inactivated state.
-
-
Data Analysis: The recorded currents are analyzed to determine parameters such as peak current amplitude, current density (peak current divided by cell capacitance), time constants of activation and inactivation, and the voltage dependence of gating. Concentration-response curves are generated to calculate IC50 values.
Thermal Melt Synchrotron Radiation Circular Dichroism (SRCD) Spectroscopy
This biophysical technique is used to assess the thermal stability of a protein and how it is affected by ligand binding.
-
Protein Preparation: Purified full-length sodium channels (e.g., NavMs) and pore-only constructs are reconstituted into a suitable membrane-mimicking environment, such as detergent micelles or nanodiscs.
-
Experiment: The SRCD spectrum of the protein is measured as the temperature is gradually increased. The change in the spectrum reflects the unfolding of the protein.
-
Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined. A shift in the Tm in the presence of a drug indicates a direct binding interaction that either stabilizes or destabilizes the protein structure. In the case of VPA, a decrease in the Tm of the full-length channel but not the pore-only construct was observed, indicating a destabilizing interaction with the VSD.[6][8]
Molecular Docking
Computational modeling is used to predict the binding pose and energy of a small molecule within the three-dimensional structure of a protein.
-
Protein and Ligand Structures: High-resolution structures of the sodium channel (e.g., from cryo-electron microscopy or homology modeling) and the chemical structure of VPA are used as inputs.
-
Docking Algorithm: Software such as AutoDock is used to systematically search for possible binding conformations of VPA within the protein structure and calculate the binding energy for each pose.
-
Analysis: The predicted binding sites with the lowest binding energies are considered the most likely interaction sites. These computational predictions are then correlated with experimental data from functional and biophysical assays to validate the proposed binding mode.
Visualizations
Signaling Pathways and Conceptual Diagrams
Caption: VPA's distinct binding to the VSD of VGSCs.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Sodium valproate's uncharted role in neuroprotection and neurotoxicity-A literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Sodium Valproate? [synapse.patsnap.com]
- 5. This compound interactions with the NavMs voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound interactions with the NavMs voltage-gated sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound interactions with the NavMs voltage-gated sodium channel [ouci.dntb.gov.ua]
- 10. pnas.org [pnas.org]
- 11. Effect of this compound on sodium currents in cortical neurons from patients with pharmaco-resistant temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. This compound inhibits TTX-resistant sodium currents in prefrontal cortex pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Persistent Sodium Current and Its Role in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound and Epilepsy: From Molecular Mechanisms to Clinical Evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of sodium valproate on synaptic transmission and neuronal excitability in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound induces up- or down-regulation of gene expression responsible for the neuronal excitation and inhibition in rat cortical neurons through its epigenetic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuroprotective Potential of Valproic Acid in Central Nervous System Injuries: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Valproic acid (VPA), a well-established anti-convulsant and mood stabilizer, has emerged as a promising neuroprotective agent for various central nervous system (CNS) injuries, including traumatic brain injury (TBI), spinal cord injury (SCI), and stroke. Its multifaceted mechanisms of action, primarily centered around histone deacetylase (HDAC) inhibition and glycogen (B147801) synthase kinase-3β (GSK-3β) inhibition, offer a compelling therapeutic strategy to mitigate the secondary injury cascades that exacerbate initial CNS damage. This technical guide provides an in-depth overview of the neuroprotective properties of VPA, summarizing key preclinical findings, detailing experimental methodologies, and visualizing the intricate signaling pathways involved. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of VPA in the context of acute and chronic CNS injuries.
Introduction
Central nervous system (CNS) injuries, such as traumatic brain injury (TBI), spinal cord injury (SCI), and stroke, represent a significant global health burden, often leading to devastating long-term disabilities. The pathophysiology of these injuries is characterized by a primary mechanical insult followed by a complex secondary injury cascade. This secondary phase, which can persist for days to weeks, involves a deleterious interplay of excitotoxicity, oxidative stress, inflammation, and apoptosis, ultimately leading to progressive neuronal loss and functional deficits.[1]
This compound (VPA), a branched short-chain fatty acid, has garnered considerable attention for its potential to interrupt these secondary injury processes.[2] Initially approved for the treatment of epilepsy and bipolar disorder, a growing body of preclinical evidence highlights its neuroprotective capabilities.[3][4] VPA's therapeutic effects are largely attributed to its role as a potent inhibitor of histone deacetylases (HDACs) and glycogen synthase kinase-3β (GSK-3β), key enzymes involved in regulating gene expression, cell survival, and inflammation.[5][6][7] This guide will delve into the molecular mechanisms underlying VPA's neuroprotective actions and present a consolidated view of the experimental evidence supporting its use in various CNS injury models.
Mechanisms of Neuroprotection
The neuroprotective effects of VPA are not attributed to a single mechanism but rather a synergistic interplay of multiple molecular actions.
Histone Deacetylase (HDAC) Inhibition
VPA is a broad-spectrum HDAC inhibitor, primarily targeting Class I and IIa HDACs.[8] By inhibiting HDACs, VPA promotes histone hyperacetylation, leading to a more open chromatin structure and the transcriptional activation of genes involved in neuroprotection and neurogenesis.[3][9] This epigenetic modulation upregulates the expression of neurotrophic factors like brain-derived neurotrophic factor (BDNF) and heat shock proteins (e.g., Hsp70), which enhance neuronal survival and plasticity.[3][10] Furthermore, HDAC inhibition by VPA has been shown to suppress the expression of pro-inflammatory and pro-apoptotic genes.[11][12]
Glycogen Synthase Kinase-3β (GSK-3β) Inhibition
VPA indirectly inhibits GSK-3β by activating the Akt signaling pathway, which leads to the phosphorylation and inactivation of GSK-3β.[6][13] GSK-3β is a serine/threonine kinase that plays a crucial role in promoting apoptosis and inflammation. Its inhibition by VPA is associated with a reduction in neuronal cell death and a decrease in the inflammatory response following CNS injury.[13][14] The inhibition of GSK-3β also promotes the stabilization and nuclear translocation of β-catenin, a key component of the Wnt signaling pathway, which is involved in neurogenesis and synaptic plasticity.[6]
Anti-Apoptotic Effects
VPA exerts significant anti-apoptotic effects by modulating the expression of key proteins in the apoptotic cascade. It has been shown to increase the expression of the anti-apoptotic protein Bcl-2 and decrease the expression of the pro-apoptotic protein Bax, thereby increasing the Bcl-2/Bax ratio.[4][15] VPA also inhibits the activation of caspases, particularly caspase-3 and caspase-9, which are critical executioners of apoptosis.[5][15] Furthermore, VPA can suppress endoplasmic reticulum (ER) stress-mediated apoptosis by downregulating the expression of CHOP.[15][16]
Anti-Inflammatory Effects
Neuroinflammation is a hallmark of secondary injury in the CNS. VPA mitigates the inflammatory response by inhibiting the activation of microglia and astrocytes, the primary immune cells of the CNS.[10][17] It reduces the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[17][18] This anti-inflammatory action is mediated, in part, through the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory gene expression.[10]
Attenuation of Oxidative Stress
VPA has been demonstrated to reduce oxidative stress, a major contributor to neuronal damage in CNS injuries. It achieves this by decreasing the production of reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH).[15][18][19] The activation of the Nrf2/ARE signaling pathway by VPA also contributes to its antioxidant effects by promoting the expression of a battery of antioxidant and cytoprotective genes.[18][20]
Preclinical Evidence in CNS Injury Models
The neuroprotective efficacy of VPA has been extensively investigated in various animal models of CNS injury. The following tables summarize the key quantitative findings from these studies.
Traumatic Brain Injury (TBI)
| Animal Model | VPA Dosage and Administration | Key Findings | Reference |
| Swine (Yorkshire) | Single dose of 150 mg/kg IV | Significantly lower neurologic severity scores (p < 0.05); Reduced time to complete neurologic recovery (9.4 ± 3.4 days vs. 5.2 ± 1.8 days, p = 0.04); Decreased brain lesion size. | [10] |
| Swine (Yorkshire) | Single dose of 150 mg/kg IV | Significantly better Neurologic Severity Score on post-injury day 1 (p=0.001); Significantly smaller brain lesion sizes (3130 ± 2166 mm³ vs. 764 ± 208 mm³, p=0.02). | [21] |
| Rat | 400 mg/kg IP, 30 min post-injury | Reduced cortical contusion volume; Improved blood-brain barrier integrity; Improved motor and cognitive function. | [22] |
| Rat | 300 mg/kg IP, 30 min post-injury | Improved neurological function 3 days post-TBI (p < 0.05); Decreased brain water content 3 days post-TBI (p < 0.05); Significantly decreased number of TUNEL-positive neurons (p < 0.05); Decreased expression of cleaved caspase-3 and Bax (p < 0.05). | [18][20] |
| Mouse (C57BL/6N) | 400 mg/kg IP at 15 min, and 1, 2, and 3 days post-injury | Attenuated structural damage in the hippocampus; Reduced microgliosis and expression of pro-inflammatory marker genes. | [17] |
Spinal Cord Injury (SCI)
| Animal Model | VPA Dosage and Administration | Key Findings | Reference |
| Rat | 300 mg/kg subcutaneous, immediately after SCI and every 12h | Significantly attenuated motor neuron cell death; Inhibited superoxide anion production and iNOS expression; Inhibited JNK activation. | [15] |
| Rat | 200 mg/kg IP, twice daily for 7 days | Significantly higher Basso-Beattie-Bresnahan (BBB) scale scores (p<0.05); Recovered cavitation volume; Decreased macrophage level. | [3] |
| Rat | 300 mg/kg subcutaneous, immediately after SCI and every 12h for 5 days | Inhibited MMP-9 activity; Attenuated blood-spinal cord barrier permeability; Reduced expression of TNF-α; Inhibited apoptotic cell death and caspase-3 activation; Reduced lesion volume and improved functional recovery. | [23] |
Stroke (Ischemic Injury)
| Animal Model | VPA Dosage and Administration | Key Findings | Reference |
| Mouse (tMCAO) | 300 mg/kg IP, 30 min prior to MCAO | Significantly reduced infarct size (17.2±0.9% vs. 10.4±1.1%, p<0.01) and neurological deficit. | [4][9] |
| Mouse (tMCAO) | 300 mg/kg IP, immediately after reperfusion | Significantly reduced infarct size (17.2±0.9% vs. 11±1.0%, p<0.01). | [4][9] |
| Rat (dMCAo) | Single dose of 200 mg/kg, 90 min after ischemia induction | Ameliorated neurological deficit; Reduced IL-6 elevation at 24h post-stroke; Significantly decreased the number of CD11b-positive microglia at 7 days. | [24] |
| Rat (Global Ischemia) | 300 mg/kg IP, after ischemia | Significantly increased the density of surviving neurons in the CA1 region of the hippocampus; Ameliorated spatial cognitive performance deficits; Suppressed microglia activation. | [25] |
| Rat (I/R model) | 250 mg/kg/day IP for 28 days | Markedly reduced brain atrophy volume and improved behavioral deficits; Decreased expression of glial scar markers (GFAP, neurocan, phosphacan). | [26] |
Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in the study of VPA's neuroprotective effects.
Animal Models of CNS Injury
Traumatic Brain Injury (Controlled Cortical Impact - CCI) Model in Mice [17]
-
Animal Preparation: Male C57BL/6N mice are anesthetized with an appropriate anesthetic (e.g., isoflurane).
-
Surgical Procedure: A craniotomy is performed over the desired cortical region (e.g., right parietal cortex).
-
Injury Induction: A pneumatic impactor with a specific tip diameter (e.g., 3 mm) is used to deliver a controlled cortical impact at a defined velocity (e.g., 5 m/s) and depth (e.g., 1 mm).
-
Post-operative Care: The bone flap is replaced, the scalp is sutured, and the animals are allowed to recover on a heating pad. Analgesics are administered as needed.
Spinal Cord Contusion Injury Model in Rats [23]
-
Animal Preparation: Adult male Sprague-Dawley rats are anesthetized.
-
Surgical Procedure: A laminectomy is performed at a specific thoracic level (e.g., T9) to expose the spinal cord.
-
Injury Induction: A weight-drop device (e.g., NYU impactor) is used to induce a contusion injury of a specific severity (e.g., 10 g weight dropped from 12.5 mm).
-
Post-operative Care: The muscle and skin are sutured in layers. Bladder expression is performed twice daily until bladder function returns.
Transient Middle Cerebral Artery Occlusion (tMCAO) Model in Mice [4][9]
-
Animal Preparation: Mice are anesthetized.
-
Surgical Procedure: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Occlusion: A nylon monofilament (e.g., 6-0) with a rounded tip is introduced into the ICA via the ECA stump and advanced to occlude the origin of the middle cerebral artery (MCA).
-
Reperfusion: After a defined period of occlusion (e.g., 2 hours), the filament is withdrawn to allow reperfusion.
-
Post-operative Care: The incision is closed, and the animal is allowed to recover.
Behavioral Assessments
Neurological Severity Score (NSS) for TBI [10] The NSS is a composite score based on a series of motor, sensory, reflex, and balance tests. Scores are assigned based on the animal's ability to perform specific tasks, with higher scores indicating greater neurological impairment.
Basso-Beattie-Bresnahan (BBB) Locomotor Rating Scale for SCI [3] The BBB scale is a 21-point scale that assesses hindlimb locomotor function in rats. It evaluates joint movement, stepping, coordination, and paw placement.
Morris Water Maze for Cognitive Function [22][25] This test assesses spatial learning and memory. Animals are trained to find a hidden platform in a circular pool of water using distal visual cues. Latency to find the platform and the time spent in the target quadrant during a probe trial are measured.
Histological and Molecular Analyses
TUNEL Staining for Apoptosis [18][20]
-
Tissue Preparation: Brain or spinal cord sections are fixed and permeabilized.
-
Labeling: Terminal deoxynucleotidyl transferase (TdT) is used to incorporate labeled nucleotides (e.g., BrdU) at the 3'-OH ends of fragmented DNA, a hallmark of apoptosis.
-
Detection: The incorporated label is detected using an antibody conjugated to a fluorescent dye or an enzyme for colorimetric detection.
-
Quantification: The number of TUNEL-positive cells is counted in specific regions of interest.
Western Blotting for Protein Expression [4][15]
-
Protein Extraction: Tissue samples are homogenized in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.
-
Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the protein of interest (e.g., Bcl-2, Bax, cleaved caspase-3, acetylated histones), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and quantified using densitometry.
Immunohistochemistry for Cellular Markers [10]
-
Tissue Preparation: Perfused and fixed tissue is sectioned.
-
Antigen Retrieval: Sections may require an antigen retrieval step to unmask epitopes.
-
Immunostaining: Sections are incubated with a primary antibody against a specific cellular marker (e.g., Iba1 for microglia, GFAP for astrocytes).
-
Detection: A secondary antibody conjugated to a fluorescent dye or an enzyme is used for visualization.
-
Imaging and Analysis: Stained sections are imaged using a microscope, and the number of positive cells or the intensity of staining is quantified.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by VPA and a typical experimental workflow for evaluating its neuroprotective effects.
VPA Signaling Pathways
Caption: VPA's multifaceted neuroprotective signaling pathways.
Experimental Workflow
References
- 1. This compound: A Potential Therapeutic for Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sodium valproate's uncharted role in neuroprotection and neurotoxicity-A literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Neuroprotective Effect of Treatment of this compound in Acute Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotection by this compound in mouse models of permanent and transient focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HDAC Inhibition by this compound Induces Neuroprotection and Improvement of PD-like Behaviors in LRRK2 R1441G Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. This compound-mediated neuroprotection and neurogenesis after spinal cord injury: from mechanism to clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HDAC Inhibition by this compound Induces Neuroprotection and Improvement of PD-like Behaviors in LRRK2 R1441G Transgenic Mice [en-journal.org]
- 9. Neuroprotection by this compound in Mouse Models of Permanent and Transient Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Attenuates Neural Apoptosis, Inflammation, and Degeneration 30 Days after Traumatic Brain Injury, Hemorrhagic Shock, and Polytrauma in a Swine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound-mediated neuroprotection in intracerebral hemorrhage via histone deacetylase inhibition and transcriptional activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound attenuates traumatic spinal cord injury-induced inflammation via STAT1 and NF-κB pathway dependent of HDAC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glycogen synthase kinase-3β, mood stabilizers, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glycogen synthase kinase 3 beta (GSK-3 beta) as a therapeutic target in neuroAIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound Protects Motor Neuron Death by Inhibiting Oxidative Stress and Endoplasmic Reticulum Stress-Mediated Cytochrome C Release after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound Treatment after Traumatic Brain Injury in Mice Alleviates Neuronal Death and Inflammation in Association with Increased Plasma Lysophosphatidylcholines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound Attenuates Traumatic Brain Injury-Induced Inflammation in Vivo: Involvement of Autophagy and the Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect of this compound on oxidative stress parameters of glutamate-induced excitotoxicity in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | this compound Attenuates Traumatic Brain Injury-Induced Inflammation in Vivo: Involvement of Autophagy and the Nrf2/ARE Signaling Pathway [frontiersin.org]
- 21. A Single Dose of this compound Improves Neurologic Recovery and Decreases Brain Lesion Size in Swine Subjected to an Isolated Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Valproate Administered after Traumatic Brain Injury Provides Neuroprotection and Improves Cognitive Function in Rats | PLOS One [journals.plos.org]
- 23. This compound attenuates blood-spinal cord barrier disruption by inhibiting matrix metalloprotease-9 activity and improves functional recovery after spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Post-stroke Delivery of this compound Promotes Functional Recovery and Differentially Modifies Responses of Peri-Infarct Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Neuroprotective effects of this compound following transient global ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. This compound Inhibits Glial Scar Formation after Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Valproic Acid: A Technical Guide to its Influence on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Valproic acid (VPA), a short-chain fatty acid, has been a cornerstone in the treatment of epilepsy and bipolar disorder for decades.[1][2] Beyond its well-established roles in neurotransmission, VPA has emerged as a significant modulator of gene expression, primarily through its activity as a histone deacetylase (HDAC) inhibitor.[1][3][4] This epigenetic activity underlies its therapeutic potential in other areas, including cancer and neurodegenerative diseases, but also contributes to its known teratogenicity.[5][6][7] This guide provides an in-depth technical overview of the molecular mechanisms by which VPA influences gene expression, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the core signaling pathways and workflows involved.
Core Mechanisms of VPA-Mediated Gene Regulation
This compound exerts its influence on gene expression through several interconnected mechanisms, with HDAC inhibition being the most extensively studied.
Histone Deacetylase (HDAC) Inhibition
The primary mechanism by which VPA alters gene expression is through the inhibition of Class I and IIa histone deacetylases (HDACs).[8][9] HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histone tails, leading to a more condensed chromatin structure (heterochromatin) and transcriptional repression. By inhibiting HDACs, VPA promotes histone hyperacetylation, resulting in a more open chromatin state (euchromatin) that is accessible to transcription factors, thereby activating gene expression.[4][10] VPA has been shown to induce the proteasomal degradation of HDAC2, providing an additional layer of isoenzyme-selective regulation.[3]
DNA Demethylation
VPA can also induce DNA demethylation, another critical epigenetic modification.[10][11] DNA methylation, particularly in promoter regions, is typically associated with gene silencing. VPA can lead to replication-independent active DNA demethylation, contributing to the reactivation of tumor suppressor genes and other silenced genes.[10]
Modulation of Signaling Pathways
VPA's effects on gene expression are also mediated through its influence on key signaling pathways. One of the most notable is the Wnt/β-catenin pathway. By inhibiting GSK-3β, a negative regulator of β-catenin, VPA leads to the accumulation and nuclear translocation of β-catenin, which then activates the transcription of Wnt target genes involved in neurogenesis and cell proliferation.[12][13]
Induction of Reactive Oxygen Species (ROS)
Recent evidence suggests that VPA can induce the production of reactive oxygen species (ROS).[14] This increase in ROS can activate redox-sensitive transcription factors, such as Nrf2, which then bind to antioxidant response elements (AREs) in the promoters of target genes, leading to their induction.[14]
Quantitative Data on VPA-Induced Gene Expression Changes
The following tables summarize quantitative data from various studies on the effects of VPA on gene expression in different experimental models.
Table 1: VPA-Induced Changes in Gene Expression in a Rat Serotonergic Cell Line (RN46A)
| Gene | Log2 Fold Change | Function | Reference |
| Neuroserpin | >1.0 | Serine protease inhibitor, neuronal function | [15] |
| Neurotensin (Nts) | >1.0 | Neuromodulator | [15] |
| Monoamine oxidase B (Maob) | >1.0 | Enzyme in neurotransmitter metabolism | [15] |
| Ap2b1 | >1.0 | Synaptic vesicle function | [15] |
| Dynlrb2 | Significantly regulated | Dynein light chain | [15] |
| Cdyl2 | Significantly regulated | Chromodomain Y-like 2 | [15] |
Data from RNA-Seq analysis of RN46A cells exposed to VPA. A log2 fold change of ≥ 1.0 corresponds to an odds ratio of ≥2.[15]
Table 2: VPA-Mediated Regulation of Genes in Human Embryonic Stem Cell (hESC) Neuronal Differentiation
| Gene | Fold Change | Function | Reference |
| DCX | >2 | Neuronal migration | [16] |
| ARX | >2 | Transcription factor, neuronal development | [16] |
| MAP2 | >2 | Microtubule-associated protein, neuronal structure | [16] |
| NNAT | >2 | Neuronatin, neural development | [16] |
Data from quantitative real-time PCR (qRT-PCR) analysis of hESCs differentiated into neurons in the presence of VPA.[16]
Table 3: VPA's Effect on Gene Expression in Pediatric Epileptic Patients
| Gene | Change in Expression (after 6 and 12 months) | Function | Reference |
| TRIM24 | Decreased by 90.5% and 96% | Tripartite motif-containing 24 | [2] |
| LAIR1 | Decreased by 66.1% and 95% | Leukocyte-associated immunoglobulin-like receptor 1 | [2] |
| CCR2 | Increased by >1000% (between 6 and 12 months) | C-C chemokine receptor type 2 | [2] |
| DSP | Increased by >100% (between 6 and 12 months) | Desmoplakin | [2] |
Data from analysis of peripheral blood gene expression in pediatric epileptic patients undergoing VPA monotherapy.[2]
Key Experimental Protocols
This section details the methodologies for key experiments frequently cited in the study of VPA's effects on gene expression.
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To determine the in vivo association of specific proteins (e.g., transcription factors, modified histones) with specific genomic regions in response to VPA treatment.
Methodology:
-
Cell Culture and VPA Treatment: Culture cells (e.g., K562 cells) to the desired density. Treat cells with VPA (e.g., 5 mmol/L) for a specified duration (e.g., 1 or 2 hours).[10]
-
Cross-linking: Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1%. Incubate for 10 minutes at room temperature.
-
Cell Lysis and Sonication: Harvest and lyse the cells. Shear the chromatin into fragments of 200-1000 bp using sonication.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G-agarose beads. Incubate the chromatin overnight at 4°C with an antibody specific to the protein of interest (e.g., anti-Nrf2, anti-acetyl-histone H3).
-
Immune Complex Capture: Add protein A/G-agarose beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the immune complexes from the beads and reverse the protein-DNA cross-links by heating at 65°C.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial kit.
-
Analysis: Analyze the purified DNA by PCR or quantitative real-time PCR (qPCR) using primers specific to the target gene promoter region.[10]
RNA-Sequencing (RNA-Seq) Analysis
Objective: To obtain a global profile of gene expression changes in response to VPA treatment.
Methodology:
-
Cell Culture and VPA Treatment: Culture cells (e.g., rat serotonergic cell line RN46A) and expose them to VPA (e.g., 0.5 mM) for a specified duration (e.g., 72 hours).[15]
-
RNA Extraction: Isolate total RNA from the cells using a suitable method (e.g., TRIzol reagent).
-
Library Preparation:
-
Assess RNA quality and quantity.
-
Deplete ribosomal RNA (rRNA).
-
Fragment the remaining RNA.
-
Synthesize first and second-strand cDNA.
-
Perform end-repair, A-tailing, and adapter ligation.
-
Amplify the library by PCR.
-
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes significantly up- or down-regulated by VPA.[15]
-
Conduct pathway and gene ontology (GO) analysis to identify enriched biological processes and pathways.[15]
-
Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: Mechanism of VPA as an HDAC inhibitor.
Caption: VPA's activation of the Wnt/β-catenin pathway.
Caption: Experimental workflow for ChIP assay.
Conclusion and Future Directions
This compound's influence on gene expression is multifaceted and profound, extending far beyond its initial therapeutic applications. As an HDAC inhibitor and modulator of key signaling pathways, VPA offers a powerful tool for studying epigenetic regulation and holds promise for the development of novel therapies for a range of diseases, including cancer and neurological disorders. However, its broad range of effects also underscores the need for caution, particularly concerning its teratogenic potential.
Future research should focus on elucidating the cell-type-specific effects of VPA on gene expression and identifying the downstream targets that mediate both its therapeutic and adverse effects. A deeper understanding of these mechanisms will be crucial for harnessing the full potential of VPA and for the development of more targeted epigenetic drugs with improved safety profiles. The integration of multi-omics approaches, including transcriptomics, proteomics, and epigenomics, will be instrumental in unraveling the complex regulatory networks governed by VPA.
References
- 1. youtube.com [youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. The histone deacetylase inhibitor this compound selectively induces proteasomal degradation of HDAC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Teratogenicity: A Toxicogenomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. This compound influences the expression of genes implicated with hyperglycaemia-induced complement and coagulation pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Could this compound be an effective anticancer agent? The evidence so far - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. news-medical.net [news-medical.net]
- 12. This compound Stimulates Hippocampal Neurogenesis via Activating the Wnt/β-Catenin Signaling Pathway in the APP/PS1/Nestin-GFP Triple Transgenic Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | this compound Stimulates Hippocampal Neurogenesis via Activating the Wnt/β-Catenin Signaling Pathway in the APP/PS1/Nestin-GFP Triple Transgenic Mouse Model of Alzheimer’s Disease [frontiersin.org]
- 14. This compound-induced gene expression through production of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Effects of this compound on gene expression during human embryonic stem cell differentiation into neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetics and Bioavailability of Different Valproic Acid Formulations: A Technical Guide
Abstract
Valproic acid (VPA) is a cornerstone therapeutic agent for a range of neurological and psychiatric disorders, including epilepsy, bipolar disorder, and migraine prophylaxis.[1][2] Its clinical utility has led to the development of various chemical forms and oral dosage formulations designed to optimize its therapeutic index by modifying its absorption profile and improving tolerability. This technical guide provides an in-depth review of the pharmacokinetics and bioavailability of these different formulations, including immediate-release (IR) this compound, delayed-release (DR) divalproex sodium, and extended-release (ER) divalproex sodium. It summarizes key quantitative pharmacokinetic parameters, details the experimental protocols used for bioequivalence assessment, and illustrates the underlying mechanisms of action through signaling pathway diagrams. This document is intended for researchers, scientists, and drug development professionals engaged in the study and development of antiepileptic and mood-stabilizing drugs.
Introduction to this compound and its Formulations
This compound is a branched-chain carboxylic acid whose anticonvulsant properties were discovered serendipitously in 1962.[3] It is available in several forms: this compound itself, sodium valproate, and divalproex sodium, which is a stable coordination compound of sodium valproate and this compound in a 1:1 molar ratio.[4][5] While therapeutically equivalent as they all dissociate to the valproate ion in the gastrointestinal tract, their formulation significantly impacts their absorption rate and, consequently, their clinical application.[5][6]
The primary formulations include:
-
Immediate-Release (IR): Available as this compound capsules and syrup, characterized by rapid absorption.[5][7]
-
Delayed-Release (DR): Enteric-coated tablets, typically of divalproex sodium, which delay drug release until the tablet passes through the stomach, reducing gastrointestinal irritation.[8]
-
Extended-Release (ER): Formulated as divalproex sodium tablets, designed for once-daily dosing by providing slow, sustained release of the drug over an extended period.[8][9]
-
Sprinkle Capsules: A divalproex sodium formulation that can be opened and sprinkled on soft food for patients who have difficulty swallowing tablets.[4]
These distinct formulations aim to balance the need for achieving therapeutic concentrations against the potential for concentration-dependent side effects.[7]
Pharmacokinetic Profiles of VPA Formulations
The pharmacokinetic profile of valproate is complex, characterized by near-complete absorption, saturable plasma protein binding, and extensive hepatic metabolism.[3][10]
Absorption
While the overall bioavailability of most oral VPA formulations is high (approaching 100%), the rate of absorption varies markedly, which is the primary differentiator between products.[3][4][11] The extended-release formulation has a slightly lower bioavailability, approximately 11% less than the delayed-release formulation.[12][13] Food, particularly high-fat meals, can enhance the absorption of VPA and extend the time to reach peak concentration.[14]
Table 1: Comparative Pharmacokinetic Parameters of Single-Dose Oral VPA Formulations in Healthy Adults
| Formulation (Active Moiety) | Typical Dose | Cmax (mg/L) | Tmax (hours) | Bioavailability (%) | Key Characteristics |
| VPA Syrup | 500 mg | 63.8 | 0.7 | ~100% | Most rapid absorption, highest peak concentration.[7] |
| VPA Capsule (IR) | 250 mg | 31.4 | 2.2 | ~100% | Rapid absorption, high peak concentration.[12] |
| Divalproex Sodium (DR) | 500 mg | 51.9 | 3.4 | ~100% | Features a 1-2 hour lag time before rapid absorption begins.[7] |
| Divalproex Sodium (Sprinkles) | 250 mg | 20.7 | 4.0 | ~100% | Absorption rate is similar to or slightly slower than DR tablets.[12] |
| Divalproex Sodium (ER) | 500 mg | 23.5 | 19.7 | ~89-90% | Slow, continuous absorption over >20 hours; lowest peak concentration.[4][12] |
Note: Values are compiled and averaged from multiple studies and may vary based on experimental conditions. Cmax and Tmax are highly dose- and study-dependent.[7][12]
Distribution
Valproate has a relatively small volume of distribution, ranging from 0.1 to 0.4 L/kg.[14] It is highly bound (90-95%) to plasma proteins, primarily albumin.[1] This binding is saturable within the therapeutic range, meaning that as the total drug concentration increases, the proportion of unbound (pharmacologically active) drug also increases.[4] This non-linear binding is a critical consideration in therapeutic drug monitoring and dose adjustments.[4][15]
Metabolism
VPA is extensively metabolized in the liver via several pathways, with only a small fraction (1-3%) excreted unchanged in the urine.[3][16] The major metabolic routes are:
-
Glucuronide Conjugation: Accounts for 30-50% of an administered dose.[16]
-
Mitochondrial Beta-Oxidation: Responsible for over 40% of metabolism.[16]
-
Cytochrome P450 (CYP) Oxidation: A minor pathway involving enzymes such as CYP2A6, CYP2B6, and CYP2C9.[16]
Elimination
The elimination half-life of valproate is typically between 12 and 18 hours in adults but can be shorter in children (6-8 hours) or in patients taking other enzyme-inducing antiepileptic drugs.[4]
Experimental Protocols for Bioavailability and Bioequivalence (BA/BE) Assessment
Demonstrating bioequivalence between a generic formulation and a reference listed drug is a standard regulatory requirement. For this compound, these studies follow well-established protocols.[17][18]
Bioequivalence Study Design
The standard design for a VPA bioequivalence trial is a randomized, single-dose, two-treatment, two-period crossover study.[19] Studies are typically conducted in healthy adult volunteers under both fasting and fed conditions, as food can affect VPA absorption.[17] A washout period of at least 7 days (more than 5 half-lives) is required between the two treatment periods to ensure complete elimination of the drug from the first period.[18][19]
Sample Collection and Analysis
Serial blood samples are collected at predetermined time points before and after drug administration, often up to 72 hours post-dose.[18] Plasma is separated and analyzed for this compound concentrations using a validated analytical method, most commonly Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) or High-Performance Liquid Chromatography (HPLC).[19][20]
In Vitro Dissolution Testing
Dissolution testing is a critical in vitro tool used to assess the rate at which the active pharmaceutical ingredient (API) is released from the solid dosage form. For extended-release VPA formulations, multi-stage dissolution tests are often employed to simulate the changing pH of the gastrointestinal tract. A common protocol involves initial testing in an acidic medium (e.g., 0.1 N HCl) followed by a change to a higher pH buffer (e.g., pH 6.8 phosphate (B84403) buffer).[20][21]
Pharmacokinetic and Statistical Analysis
From the plasma concentration-time data, key pharmacokinetic parameters are calculated, primarily the maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC).[19] To establish bioequivalence, the 90% confidence intervals for the geometric mean ratio (Test/Reference) of both Cmax and AUC must fall entirely within the acceptance range of 80% to 125%.[18][19]
Mechanism of Action and Relevant Signaling Pathways
The therapeutic effects of this compound are attributed to a complex and multifaceted mechanism of action that is not fully elucidated.[22][23] It impacts several key neurotransmitter systems and intracellular signaling pathways.
The primary proposed mechanisms include:
-
Enhancement of GABAergic Neurotransmission: VPA increases brain concentrations of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), primarily by inhibiting GABA transaminase, the enzyme responsible for its degradation.[22][24][25]
-
Blockade of Voltage-Gated Ion Channels: It attenuates high-frequency neuronal firing by blocking voltage-gated sodium channels and T-type calcium channels.[22][23][24]
-
Inhibition of Histone Deacetylase (HDAC): VPA is a known HDAC inhibitor. This action leads to histone hyperacetylation, which alters chromatin structure and modulates the expression of numerous genes. This epigenetic mechanism is thought to contribute to its mood-stabilizing and neuroprotective effects.[22][23][25]
Conclusion
The various formulations of this compound offer distinct pharmacokinetic profiles tailored to different clinical needs. Immediate-release formulations provide rapid onset, while delayed-release products mitigate gastric side effects. Extended-release formulations offer the convenience of once-daily dosing and produce lower peak plasma concentrations, which may improve tolerability by reducing peak-related side effects. A thorough understanding of the absorption, distribution, metabolism, and elimination characteristics of each formulation is essential for drug development professionals aiming to create new therapeutic entities and for clinicians seeking to optimize patient therapy. The standardized protocols for assessing bioequivalence ensure that generic formulations are therapeutically interchangeable, providing safe and effective alternatives for patients.
References
- 1. A systematic review of population pharmacokinetics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Pharmacokinetics | PPTX [slideshare.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound | Basicmedical Key [basicmedicalkey.com]
- 5. psychiatrist.com [psychiatrist.com]
- 6. droracle.ai [droracle.ai]
- 7. COMPARISON-OF-THE-ABSORPTION-CHARACTERISTICS-OF-FIVE-ORAL-FORMULATIONS-OF-VALPROIC-ACID--CLINICAL-IMPACT [aesnet.org]
- 8. Comparative absorption profiles of divalproex sodium delayed-release versus extended-release tablets -- clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Extended-Release Formulations of Antiepileptic Drugs: Rationale and Comparative Value - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medworksmedia.com [medworksmedia.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Distinct absorption characteristics of oral formulations of this compound/divalproex available in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of the bioavailability of unequal doses of divalproex sodium extended-release formulation relative to the delayed-release formulation in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Physiologically-Based Pharmacokinetic Modeling of Total and Unbound this compound to Evaluate Dosing in Children With and Without Hypoalbuminemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Valproate - Wikipedia [en.wikipedia.org]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. oaji.net [oaji.net]
- 20. Comparative in vivo bioequivalence and in vitro dissolution of two this compound sustained-release formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. rjpdft.com [rjpdft.com]
- 22. What is the mechanism of this compound? [synapse.patsnap.com]
- 23. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 24. droracle.ai [droracle.ai]
- 25. droracle.ai [droracle.ai]
Methodological & Application
Application Notes and Protocols for Valproic Acid in In Vitro Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Valproic acid (VPA), a branched-chain carboxylic acid, is a well-established pharmaceutical agent used in the treatment of epilepsy, bipolar disorder, and migraines.[1] Beyond its clinical applications, VPA is a valuable tool in in vitro research due to its multifaceted mechanisms of action. Primarily known as a histone deacetylase (HDAC) inhibitor, VPA can modulate gene expression, leading to a variety of cellular responses including cell cycle arrest, differentiation, and apoptosis.[2] Its effects are not limited to HDAC inhibition; VPA also influences GABAergic transmission, ion channels, and key signaling pathways such as Wnt, Akt/mTOR, and ERK.[3][4][5]
These diverse activities make VPA a subject of intense study in various fields, including neurobiology, cancer research, and stem cell biology. Understanding the appropriate concentration and experimental design is crucial for obtaining reliable and reproducible results in in vitro settings. These application notes provide a comprehensive guide to using VPA in cell culture experiments, including recommended concentration ranges, detailed experimental protocols, and an overview of its primary signaling pathways.
Data Presentation: this compound Concentrations for In Vitro Studies
The optimal concentration of this compound is highly dependent on the cell type, the duration of exposure, and the specific biological question being investigated. The following tables summarize commonly used VPA concentrations for various in vitro applications based on published literature.
Table 1: Recommended VPA Concentration Ranges for Different In Vitro Applications
| Application | Cell Type Examples | Concentration Range (mM) | Typical Incubation Time | Reference(s) |
| HDAC Inhibition | HEK293, A549, F9 teratocarcinoma | 0.25 - 2 | 12 - 48 hours | [2][6] |
| Neurotoxicity/Neurodevelopmental Studies | SH-SY5Y, Primary Neurons, Stem Cells | 0.1 - 10 | 24 hours - 16 days | [7][8] |
| Anti-cancer Effects (Proliferation, Apoptosis) | Glioblastoma cells, Pancreatic cancer cells | 0.5 - 10 | 24 hours - 7 days | [4][9][10] |
| Stem Cell Differentiation and Reprogramming | Embryonic Stem Cells, Neural Progenitor Cells | 0.5 - 2 | 24 hours - several days | [11][12][13] |
| Enhancement of Recombinant Protein Expression | CHO, HEK293 | 2 - 3 | 5 - 10 days | [14] |
Table 2: IC50 Values of this compound for HDAC Inhibition
| HDAC Isoform | IC50 (mM) | Reference(s) |
| HDAC1 | 0.4 | [9][15] |
| HDAC2 | 0.54 | [15] |
| HDAC5 | 2.8 | [15] |
| HDAC6 | 2.4 | [15] |
Mandatory Visualizations: Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the key signaling pathways affected by this compound and a general experimental workflow for its use in cell culture.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 4. This compound Enhanced Apoptosis by Promoting Autophagy Via Akt/mTOR Signaling in Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stemcell.com [stemcell.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound Causes Extensive Cell Detachment and Death in Differentiated Sh-SY5Y Cell Cultures: An In Vitro Observation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro models of this compound to assess neurodevelopmental toxicity: A scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Class I HDAC Inhibitor this compound Strongly Potentiates Gemcitabine Efficacy in Pancreatic Cancer by Immune System Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Frontiers | this compound Enhances Reprogramming Efficiency and Neuronal Differentiation on Small Molecules Staged-Induction Neural Stem Cells: Suggested Role of mTOR Signaling [frontiersin.org]
- 13. stemcell.com [stemcell.com]
- 14. researchgate.net [researchgate.net]
- 15. selleckchem.com [selleckchem.com]
Protocol for dissolving and preparing Valproic acid solution for research
Application Notes: Valproic Acid in Research
Introduction
This compound (VPA), a branched short-chain fatty acid, is a well-established pharmaceutical agent primarily used in the treatment of epilepsy and bipolar disorder.[1] Beyond its clinical applications, VPA has garnered significant interest in the research community as a multi-target small molecule. Its ability to modulate various cellular processes makes it a valuable tool in fields such as neuroscience, oncology, and stem cell biology.
Mechanism of Action
The therapeutic and experimental effects of this compound are attributed to its complex and multifaceted mechanism of action. Key molecular targets and pathways affected by VPA include:
-
Histone Deacetylase (HDAC) Inhibition : VPA is a well-documented inhibitor of class I and IIa histone deacetylases.[2][3][4] By inhibiting HDACs, VPA promotes histone hyperacetylation, leading to a more relaxed chromatin structure and altered expression of numerous genes. This epigenetic modulation is central to its effects on cell differentiation, proliferation, and apoptosis.[2]
-
GABAergic System Enhancement : VPA increases the concentration of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain.[2] It achieves this by inhibiting GABA transaminase, the enzyme responsible for GABA degradation, and stimulating the GABA-synthesizing enzyme, glutamic acid decarboxylase.[5]
-
Ion Channel Modulation : The compound blocks voltage-gated sodium channels and T-type calcium channels, which contributes to a reduction in neuronal hyperexcitability.[2][5] This action is fundamental to its anticonvulsant properties.
-
Intracellular Signaling Pathways : VPA influences several key signaling cascades, including the Protein Kinase C (PKC), ERK (Extracellular signal-Regulated Kinase), Glycogen Synthase Kinase-3 (GSK-3), and Wnt/β-catenin pathways.[2][4][5] These interactions are implicated in its neuroprotective and mood-stabilizing effects.
Quantitative Data Summary
The following tables summarize the solubility and stability of this compound and its more commonly used sodium salt form in various laboratory settings.
Table 1: Solubility of this compound and its Sodium Salt
| Compound | Solvent | Solubility | Concentration (mM) |
| This compound | Water | Slightly Soluble | < 7 |
| Organic Solvents (Ethanol, Acetone, Chloroform, etc.) | Freely Soluble | Not specified | |
| This compound Sodium Salt | Water | Very Soluble | ~100 - 300 mM[4] |
| DMSO | Soluble | ~30 - 200 mM[4][6][7] | |
| Ethanol | Soluble | ~30 mg/mL | |
| PBS (pH 7.2) | Soluble | ~10 mg/mL |
Table 2: Stability and Storage of this compound Solutions
| Compound Form | Solvent/Matrix | Storage Temperature | Stability |
| This compound (Powder) | N/A | 4°C (Protected from light) | Stable[4] |
| This compound Sodium Salt | DMSO | -20°C | Stable for up to 6 months[4] |
| This compound Sodium Salt | Aqueous Buffers (e.g., PBS) | 4°C | Not recommended for > 1 day[6] |
| This compound Sodium Salt | 0.9% NaCl in Polypropylene Syringes | 5°C ± 3°C (Protected from light) | Stable for at least 30 days[8] |
| This compound Sodium Salt | Syrup in Glass Vials/Syringes | 4°C and 25°C | Stable for 180 days[9][10] |
| This compound Sodium Salt | Syrup in Polypropylene Syringes | 4°C and 25°C | Unstable, significant loss after 20 days[9][10] |
Signaling Pathways and Experimental Workflow
The diagrams below illustrate the primary signaling pathways affected by this compound and a typical workflow for preparing a VPA solution for cell culture experiments.
References
- 1. Molecular Mechanisms of this compound Action on Signalling Systems and Brain Functions (2023) | A. N. Tursunov | 1 Citations [scispace.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. journals.asm.org [journals.asm.org]
- 4. reprocell.com [reprocell.com]
- 5. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. dial.uclouvain.be [dial.uclouvain.be]
- 9. Stability of valproate sodium syrup in various unit dose containers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Utilizing Valproic Acid for Neuronal Differentiation of Stem Cells
For Researchers, Scientists, and Drug Development Professionals
Valproic acid (VPA), a well-established histone deacetylase (HDAC) inhibitor, has emerged as a potent small molecule for inducing neuronal differentiation in various stem cell populations. Its ability to modulate key signaling pathways and epigenetic landscapes makes it a valuable tool in regenerative medicine, neurological disease modeling, and drug discovery. These application notes provide an overview of VPA's mechanisms, protocols for its use, and quantitative data on its efficacy.
Introduction
This compound is a short-chain fatty acid that promotes neuronal fate commitment in stem cells, often directing them away from glial lineages.[1][2] It achieves this primarily by inhibiting HDACs, leading to histone hyperacetylation and the transcriptional activation of pro-neural genes.[3][4] VPA has been successfully used to differentiate mesenchymal stem cells (MSCs), neural stem cells (NSCs), satellite glial cells (SGCs), and sympathoadrenal progenitor cells into neurons.[1][5][6][7]
Mechanism of Action
VPA's pro-neurogenic effects are mediated through a multi-pronged mechanism involving the modulation of several key signaling pathways:
-
JAK/STAT Pathway Downregulation: VPA upregulates the expression of Suppressor of Cytokine Signaling 5 (SOCS5), which in turn downregulates the JAK/STAT pathway. This suppression of glial differentiation pathways promotes a neuronal fate.[1]
-
MAPK/ERK Pathway Activation: Concurrently, VPA activates the mitogen-activated protein kinase (MAPK) cascade, a pathway known to be involved in neuronal development.[1]
-
Wnt/β-catenin Pathway Activation: VPA has been shown to activate the Wnt signaling pathway by increasing the expression of Wnt-3α and β-catenin, which are crucial for neuronal differentiation.[5][6]
-
mTOR Signaling Pathway Activation: The mammalian target of rapamycin (B549165) (mTOR) signaling pathway is also implicated in VPA's enhancement of neural induction and differentiation.[4][8]
-
pH-Dependent Pathway: In satellite glial cells, VPA has been observed to cause a sustained elevation of intracellular pH, which promotes neuronal differentiation through the activation of β-catenin signaling.[6]
-
Neurotrophic Factor Upregulation: VPA treatment can increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF), glial cell line-derived neurotrophic factor (GDNF), and neurotrophin-3 (NT-3), which support neuronal survival and maturation.[9]
Quantitative Data Summary
The following table summarizes the quantitative outcomes of VPA-induced neuronal differentiation from various studies.
| Stem Cell Type | VPA Concentration | Treatment Duration | Key Quantitative Outcomes | Reference |
| Neural Stem Cells (NSCs) | 0.75 mM | 10 days | 74.2 ± 2.40% of cells expressed the neuron-specific marker β-tubulin III, compared to 46.8 ± 2.36% in the control group. | [5] |
| Neural Stem Cells (NSCs) | 0.75 mM | 7 days | Increased the proportion of Dcx-positive cells to 50%, approximately a 1.6-fold increase compared to the control group. | [9] |
| Hippocampal Neural Stem Cells | 250 µM, 500 µM, 1 mM | 7 days | A dose-dependent increase in the number of Neuron Specific Enolase (NSE) positive cells and a decrease in Glial Fibrillary Acidic Protein (GFAP) positive cells. | [2] |
| Sympathoadrenal Progenitor Cells | 2 mM | 7 days | Upregulation of the neuronal marker β-III-tubulin and catecholaminergic enzymes. | [7] |
Experimental Protocols
General Workflow for VPA-Induced Neuronal Differentiation
The following diagram outlines a typical experimental workflow for inducing neuronal differentiation in stem cells using this compound.
Protocol for Neuronal Differentiation of Neural Stem Cells (NSCs)
This protocol is adapted from a study that successfully differentiated NSCs into a high percentage of neurons.[5]
Materials:
-
Neural Stem Cells (NSCs)
-
Poly-L-lysine
-
Neurobasal (NB) medium
-
B27 supplement
-
Fetal Bovine Serum (FBS)
-
This compound (VPA)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA)
-
Primary antibody (e.g., anti-β-tubulin III)
-
Fluorescently labeled secondary antibody
-
DAPI
Procedure:
-
Cell Plating: Coat coverslips with poly-L-lysine. Plate NSCs at a density of 1x10^5 cells/mL onto the coated coverslips.
-
Differentiation Induction: Culture the cells in NB medium supplemented with 2% B27 and 2% FBS. Add this compound to a final concentration of 0.75 mM.
-
Incubation: Incubate the cells for 7-10 days, replacing half of the medium every other day.
-
Immunocytochemistry:
-
After the incubation period, wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 20-30 minutes.
-
Permeabilize the cells with 0.2% Triton X-100.
-
Block with goat serum.
-
Incubate with the primary antibody against a neuronal marker (e.g., β-tubulin III) overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at 37°C.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize under a fluorescence microscope.
-
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound during neuronal differentiation.
References
- 1. This compound Promotes Early Neural Differentiation in Adult Mesenchymal Stem Cells Through Protein Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-century.us [e-century.us]
- 3. This compound promotes neuronal differentiation by induction of proneural factors in association with H4 acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Enhances Reprogramming Efficiency and Neuronal Differentiation on Small Molecules Staged-Induction Neural Stem Cells: Suggested Role of mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wnt signaling pathway participates in this compound-induced neuronal differentiation of neural stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound enhances neuronal differentiation of sympathoadrenal progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound Enhances Reprogramming Efficiency and Neuronal Differentiation on Small Molecules Staged-Induction Neural Stem Cells: Suggested Role of mTOR Signaling [frontiersin.org]
- 9. e-century.us [e-century.us]
Valproic Acid: A Versatile Tool for Investigating Epigenetic Modifications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Valproic acid (VPA), a short-chain fatty acid, has long been utilized as an anticonvulsant and mood stabilizer.[1][2][3][4] Beyond its well-established clinical applications, VPA has emerged as a powerful tool in the field of epigenetics. Its ability to modulate key epigenetic marks, primarily through the inhibition of histone deacetylases (HDACs), makes it an invaluable reagent for studying the intricate relationship between chromatin structure and gene expression.[1][2][4][5] These application notes provide a comprehensive overview of VPA's mechanisms of action and detailed protocols for its use in epigenetic research.
Mechanism of Action: A Dual Role in Epigenetic Regulation
VPA exerts its influence on the epigenome through two primary mechanisms: the inhibition of histone deacetylases and the modulation of DNA methylation.
1. Histone Deacetylase (HDAC) Inhibition:
VPA is a well-characterized inhibitor of Class I and IIa HDACs.[1][6] HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histone tails, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, VPA promotes histone hyperacetylation, particularly of histones H3 and H4.[1][7][8][9] This increased acetylation neutralizes the positive charge of histones, weakening their interaction with the negatively charged DNA backbone. The result is a more relaxed, open chromatin conformation (euchromatin) that is permissive to transcription.[10]
The inhibitory effects of VPA on various HDAC isoforms are summarized in the table below.
2. Modulation of DNA Methylation:
The influence of VPA on DNA methylation is more complex and appears to be context-dependent. Some studies have reported that VPA can induce DNA demethylation, potentially through active mechanisms involving the TET (ten-eleven translocation) enzymes or by suppressing the activity of DNA methyltransferases (DNMTs).[5][11] This can lead to the reactivation of gene expression. Conversely, other studies have observed VPA-induced hypermethylation of certain genomic regions.[12][13] These discrepancies may be attributable to differences in cell type, VPA concentration, and treatment duration.
Data Presentation: Quantitative Effects of this compound
The following tables summarize key quantitative data related to the use of VPA in epigenetic studies.
Table 1: Inhibitory Concentration (IC50) of this compound against HDACs
| HDAC Isoform | IC50 Value | Cell/System | Reference |
| HDAC1 | 400 µM | In vitro | [14][15][16] |
| HDAC2 | 0.54 mM | In vitro | [16] |
| HDAC5 | 2.8 mM | In vitro | [16][17] |
| HDAC6 | 2.4 mM | In vitro | [16][17] |
| General (Class I & II) | 0.5 - 2 mM | In vitro | [14] |
Table 2: Effective Concentrations and Durations of this compound in Cell Culture
| Cell Type | VPA Concentration | Treatment Duration | Observed Effect | Reference |
| Glioblastoma Cells (U87) | Starting at 0.6 mM | Not specified | Increased H3 and H4 acetylation | [7] |
| Hematopoietic Cell Lines (U937, K562) | Not specified | 3 to 72 hours | Increased H3 acetylation | [1] |
| Breast Cancer Cells (MCF7) | 2 mM | 0.5 to 4 hours | Increased H4 acetylation | [6] |
| Breast Cancer Cells (MCF7) | 0.25 - 3 mM | 48 hours | Increased H3 and H4 acetylation | [6] |
| Human Embryonic Kidney Cells (HEK293) | 1 mM | 5 days | Altered gene expression and DNA methylation | [11] |
| Primary Human Hepatocytes | 15 mM | 5 days | Changes in nuclear and mitochondrial DNA methylation | [12][18] |
| Esophageal Squamous Cell Carcinoma | 1.02 - 2.15 mM | Not specified | IC50 for cell viability | [8] |
| Glioblastoma Cell Lines | 30 - 500 µM | 3 to 48 hours | Increased total DNA methylation | [13] |
Experimental Protocols
Detailed methodologies for key experiments involving VPA are provided below.
Protocol 1: Treatment of Cultured Cells with this compound
This protocol outlines the general procedure for treating adherent or suspension cells with VPA to study its effects on epigenetic modifications.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound sodium salt (VPA)
-
Vehicle control (e.g., sterile water or DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell harvesting reagents (e.g., trypsin-EDTA)
-
Sterile culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in culture plates or flasks to ensure they are in the logarithmic growth phase at the time of treatment.
-
Cell Culture: Incubate the cells under standard conditions (e.g., 37°C, 5% CO2) until they reach the desired confluency (typically 60-80%).[10]
-
VPA Preparation: Prepare a stock solution of VPA in a suitable solvent (e.g., sterile water or DMSO).[19] The final concentration of the vehicle in the culture medium should be kept low (e.g., <0.1%) and a vehicle-only control should be included in the experiment.
-
Treatment: Add the appropriate volume of VPA stock solution directly to the culture medium to achieve the desired final concentration. Gently swirl the plate or flask to ensure even distribution.
-
Incubation: Return the cells to the incubator for the desired treatment duration.[13] This can range from a few hours to several days depending on the specific research question.
-
Harvesting: After the incubation period, wash the cells with PBS and harvest them using standard procedures (e.g., trypsinization for adherent cells, centrifugation for suspension cells). The cell pellet can then be used for downstream applications.
Protocol 2: Western Blotting for Histone Acetylation
This protocol describes the detection of changes in global histone H3 and H4 acetylation levels following VPA treatment.
Materials:
-
Cell pellet from VPA-treated and control cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 15%)[20]
-
Transfer buffer
-
Nitrocellulose or PVDF membrane (0.2 µm pore size is recommended for histones)[21]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-Histone H3, anti-acetyl-Histone H4, and a loading control (e.g., anti-Histone H3 or anti-beta-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cell pellets in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.[21]
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of acetylated histones to the loading control.
Protocol 3: Chromatin Immunoprecipitation (ChIP)
This protocol allows for the investigation of VPA-induced changes in histone acetylation at specific genomic loci, such as gene promoters.[22]
Materials:
-
VPA-treated and control cells
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis and nuclear lysis buffers
-
Chromatin shearing buffer
-
Sonication or enzymatic digestion reagents
-
ChIP-grade antibody against the histone modification of interest (e.g., acetyl-Histone H3)
-
Protein A/G magnetic beads or agarose
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
Reagents for qPCR or library preparation for sequencing
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.[23][24]
-
Cell Lysis and Nuclear Isolation: Lyse the cells and isolate the nuclei.[23][25]
-
Chromatin Shearing: Resuspend the nuclei in shearing buffer and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with a specific antibody overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.
-
Washing: Perform a series of washes with buffers of increasing stringency to remove non-specifically bound chromatin.[26]
-
Elution: Elute the immunoprecipitated chromatin from the beads.
-
Reverse Cross-linking: Reverse the formaldehyde cross-links by heating in the presence of high salt.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.
-
Analysis: Analyze the purified DNA by qPCR using primers specific to the genomic regions of interest or by high-throughput sequencing (ChIP-seq).
Protocol 4: DNA Methylation Analysis
This protocol provides a general framework for assessing VPA-induced changes in DNA methylation. The specific method will depend on the research question (global vs. locus-specific) and available resources.
Materials:
-
Cell pellet from VPA-treated and control cells
-
DNA extraction kit
-
Reagents for the chosen methylation analysis method (e.g., bisulfite conversion kit, Methylated DNA Immunoprecipitation (MeDIP) kit, or enzymes for methylation-sensitive restriction analysis)
Procedure:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from VPA-treated and control cells.[18][27]
-
Choose a Methylation Analysis Method:
-
Global DNA Methylation: Use methods like ELISA-based assays or LUMA (Luminometric Methylation Assay).
-
Locus-Specific DNA Methylation:
-
Bisulfite Sequencing: Treat DNA with sodium bisulfite to convert unmethylated cytosines to uracils, while methylated cytosines remain unchanged. The region of interest is then amplified by PCR and sequenced.
-
Methylation-Specific PCR (MSP): Design primers that distinguish between methylated and unmethylated DNA after bisulfite conversion.
-
-
Genome-Wide DNA Methylation:
-
MeDIP-Seq: Use an antibody that specifically recognizes 5-methylcytosine (B146107) to immunoprecipitate methylated DNA fragments, which are then sequenced.[18][28]
-
Whole-Genome Bisulfite Sequencing (WGBS): Provides single-base resolution of DNA methylation across the entire genome.
-
-
-
Data Analysis: Analyze the data according to the chosen method to identify differentially methylated regions or changes in global methylation levels between VPA-treated and control samples.
Conclusion
This compound is a readily available and effective tool for studying the dynamic nature of epigenetic modifications. Its well-documented role as an HDAC inhibitor, coupled with its effects on DNA methylation, allows researchers to probe the functional consequences of altering the epigenetic landscape. The protocols provided herein offer a starting point for utilizing VPA to investigate the role of epigenetics in various biological processes and disease states. As with any experimental system, optimization of VPA concentration and treatment duration for the specific cell type and research question is crucial for obtaining robust and reproducible results.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Biochemical, molecular and epigenetic mechanisms of this compound neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Sodium Valproate-Induced Chromatin Remodeling [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Effects of this compound on histone deacetylase inhibition in vitro and in glioblastoma patient samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a histone deacetylase inhibitor, enhances radiosensitivity in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sodium Valproate-Induced Chromatin Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Frontiers | Cross-reactivity between histone demethylase inhibitor this compound and DNA methylation in glioblastoma cell lines [frontiersin.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. This compound | EpigenTek [epigentek.com]
- 16. selleckchem.com [selleckchem.com]
- 17. This compound defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nuclear and Mitochondrial DNA Methylation Patterns Induced by this compound in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect of this compound on mitochondrial epigenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 22. Role of histone acetylation in the stimulatory effect of this compound on vascular endothelial tissue-type plasminogen activator expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. whatisepigenetics.com [whatisepigenetics.com]
- 24. protocols.io [protocols.io]
- 25. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 26. academic.oup.com [academic.oup.com]
- 27. DNA Methylation Changes in this compound-Treated HeLa Cells as Assessed by Image Analysis, Immunofluorescence and Vibrational Microspectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Data on novel DNA methylation changes induced by this compound in human hepatocytes [diagenode.com]
Application of Valproic Acid in Animal Models of Neurological Disorders: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valproic acid (VPA), a branched short-chain fatty acid, is a widely used pharmaceutical agent with a long history of clinical application in the management of epilepsy and bipolar disorder, as well as for migraine prophylaxis.[1] Beyond its established clinical uses, a growing body of preclinical research has highlighted the neuroprotective and therapeutic potential of VPA in a range of other neurological and neurodegenerative disorders. Its multifaceted mechanism of action, which includes the inhibition of histone deacetylases (HDACs) and the modulation of GABAergic neurotransmission, makes it a compound of significant interest in neuroscience research.[2]
These application notes provide a comprehensive overview of the use of VPA in various animal models of neurological disorders. Detailed protocols for VPA administration and subsequent evaluation are provided to guide researchers in designing and executing their experimental studies.
Mechanism of Action of this compound
The therapeutic effects of VPA are attributed to several key mechanisms:
-
Histone Deacetylase (HDAC) Inhibition: VPA is a potent inhibitor of HDACs, enzymes that play a crucial role in the epigenetic regulation of gene expression.[3][4] By inhibiting HDACs, VPA leads to the hyperacetylation of histones, resulting in a more relaxed chromatin structure that allows for the transcription of genes involved in neuroprotection, synaptic plasticity, and cell survival.[5][6] This is considered a key mechanism for its neuroprotective effects in models of neurodegenerative diseases.[7]
-
GABAergic System Modulation: VPA enhances the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA). It achieves this by increasing GABA synthesis, inhibiting its degradation by blocking the enzyme GABA transaminase, and potentially by other mechanisms that enhance GABAergic transmission.[1][2] This action is central to its anticonvulsant properties.
-
Glycogen Synthase Kinase 3 (GSK-3) Inhibition: VPA has been shown to inhibit GSK-3β, a key enzyme implicated in the pathogenesis of several neurological disorders, including Alzheimer's disease.[8][9] Inhibition of GSK-3β can reduce the production of amyloid-beta (Aβ) peptides and the hyperphosphorylation of tau protein.[8]
-
Modulation of Ion Channels: VPA can block voltage-gated sodium and calcium channels, which contributes to the stabilization of neuronal membranes and a reduction in neuronal excitability.[2]
Data Presentation: VPA in Animal Models of Neurological Disorders
The following tables summarize the application of VPA across various animal models of neurological disorders, providing key quantitative data for easy comparison.
Table 1: Alzheimer's Disease
| Animal Model | VPA Dosage | Administration Route | Treatment Duration | Key Findings |
| APP/PS1 Transgenic Mice | 30 mg/kg/day | Intraperitoneal (i.p.) | 4 weeks | Improved memory deficits and reduced Aβ deposition.[9][10] |
| APP23 Transgenic Mice | 30 mg/kg/day | Intraperitoneal (i.p.) | 1 month | Significantly improved memory deficits.[10] |
| APPswe/PS1dE9 Transgenic Mice | 100 mg/kg/day | Intraperitoneal (i.p.) | 3 months | Enhanced long-term recognition memory and spatial learning.[11] |
| Triple Transgenic (APP/PS1/Nestin-GFP) Mice | 30 mg/kg/day | Intraperitoneal (i.p.) | 4 weeks | Stimulated hippocampal neurogenesis.[12] |
Table 2: Parkinson's Disease
| Animal Model | VPA Dosage | Administration Route | Treatment Duration | Key Findings |
| Rotenone-induced Rat Model | 2% VPA in chow | Oral (in diet) | 4 weeks | Prevented the decrease in tyrosine hydroxylase and counteracted the death of nigral neurons.[5][13] |
| 6-OHDA-induced Rat Model | L-DOPA + VPA | Not specified | 9 days | Protected neurons in the substantia nigra pars compacta by increasing TH positive neurons and decreasing apoptotic neurons.[14] |
Table 3: Huntington's Disease
| Animal Model | VPA Dosage | Administration Route | Treatment Duration | Key Findings |
| N171-82Q Transgenic Mice | 100 mg/kg/day | Intraperitoneal (i.p.) | Chronic | Prolonged survival and ameliorated diminished spontaneous locomotor activity.[3] |
| N171-82Q and YAC128 Mice | Therapeutic doses in diet (with Lithium) | Oral (in diet) | Not specified | Alleviated spontaneous locomotor deficits and depressive-like behaviors.[15][16] |
Table 4: Stroke
| Animal Model | VPA Dosage | Administration Route | Treatment Duration | Key Findings |
| Transient Middle Cerebral Artery Occlusion (tMCAO) Mouse Model | 300 mg/kg | Intraperitoneal (i.p.) | Single dose (pre- or post-insult) | Reduced infarct size and neurological deficit.[17][18] |
| Permanent Middle Cerebral Artery Occlusion (pMCAO) Mouse Model | 300 mg/kg | Intraperitoneal (i.p.) | Single dose (pre-insult) | Attenuated infarct size.[17][18] |
| Distal Middle Cerebral Artery Occlusion (dMCAo) Rat Model | 200 mg/kg | Intraperitoneal (i.p.) | Single dose (post-stroke) | Promoted functional recovery.[1] |
| Ischemia-Reperfusion (I/R) Rat Model | 250 mg/kg/day | Intraperitoneal (i.p.) | 28 days | Reduced brain atrophy volume and improved behavioral deficits.[19] |
Table 5: Epilepsy
| Animal Model | VPA Dosage | Administration Route | Treatment Duration | Key Findings |
| Kainic Acid-induced Seizure Rat Model | 300 mg/kg | Intraperitoneal (i.p.) | Single dose | Ameliorated seizure behavior.[20] |
| Kainic Acid-induced Epileptic Seizure Mouse Model | 250 mg/kg, twice daily | Intraperitoneal (i.p.) | 4 days | Suppressed ferroptosis and exhibited anti-seizure effects.[21] |
| Pilocarpine-induced Epilepsy Rat Model | 500 mg/kg | Oral | 8 weeks | Reduced seizure severity and delayed onset.[22] |
| Pentylenetetrazol (PTZ) Model | Not specified | Intraperitoneal (i.p.) | Acute and prolonged | Increased seizure threshold.[23] |
Table 6: Migraine
| Animal Model | VPA Dosage | Administration Route | Treatment Duration | Key Findings |
| Nitroglycerin (NTG)-induced Migraine Rat Model | 100 or 200 mg/kg | Intraperitoneal (i.p.) | Single dose | Attenuated trigeminovascular activation.[24][25] |
| Nitroglycerin (NTG)-induced Migraine Rat Model | Not specified | Not specified | Pre-treatment | Attenuated damage due to migraine attack in brain tissues.[26] |
Experimental Protocols
VPA Administration Protocol in a Mouse Model of Alzheimer's Disease
Objective: To assess the therapeutic effects of VPA on cognitive deficits and neuropathology in an Alzheimer's disease mouse model.
Animal Model: APPswe/PS1dE9 transgenic mice (5 months old).[11]
Materials:
-
This compound sodium salt (Sigma-Aldrich)
-
Sterile saline (0.9% NaCl)
-
Animal handling and injection equipment
Procedure:
-
VPA Solution Preparation: Dissolve VPA in sterile saline to a final concentration for a dosage of 100 mg/kg body weight.[11]
-
Animal Grouping: Randomly assign mice to two groups: a VPA-treated group and a vehicle control group (receiving saline). Include an age-matched wild-type control group.
-
Administration: Administer VPA (100 mg/kg) or an equivalent volume of saline to the respective groups via intraperitoneal (i.p.) injection daily for 3 months.[11]
-
Behavioral Testing: Following the treatment period, conduct behavioral tests such as the Morris water maze and novel object recognition test to assess cognitive function.[11]
-
Tissue Collection: Two hours after the final behavioral test, euthanize the mice and collect brain tissue for subsequent biochemical and histological analysis.[11]
VPA Administration Protocol in a Rat Model of Stroke
Objective: To evaluate the neuroprotective effects of VPA in a rat model of ischemic stroke.
Animal Model: Male Sprague-Dawley rats.
Materials:
-
This compound (Sigma-Aldrich)
-
Physiological saline
-
Surgical equipment for Middle Cerebral Artery Occlusion (MCAO)
Procedure:
-
Induction of Stroke: Induce a cortical stroke by occluding the distal middle cerebral artery (dMCAo).[1]
-
VPA Solution Preparation: Dissolve VPA in physiological saline.
-
Administration: Administer a single intraperitoneal (i.p.) injection of VPA (200 mg/kg) or vehicle immediately after the onset of reperfusion (90 minutes after ischemia induction).[1]
-
Functional Assessment: Evaluate neurological deficits at various time points post-stroke (e.g., 24 and 48 hours).[1]
-
Histological Analysis: At the end of the experiment, perfuse the animals and collect brain tissue to measure infarct volume and for immunohistochemical analysis of inflammatory markers.[1]
Behavioral and Molecular Analysis Protocols
a. Morris Water Maze (for assessing spatial learning and memory): [10][12]
-
A circular pool is filled with opaque water. A hidden platform is submerged just below the water surface.
-
Mice are trained over several days to find the hidden platform using spatial cues around the room.
-
The time taken to find the platform (escape latency) and the path length are recorded.
-
A probe trial is conducted where the platform is removed, and the time spent in the target quadrant is measured to assess memory retention.
b. Immunohistochemistry (for protein localization in brain tissue): [27][28]
-
Tissue Preparation: Perfuse the animal with saline followed by 4% paraformaldehyde (PFA). Post-fix the brain in PFA and then transfer to a sucrose (B13894) solution for cryoprotection. Section the brain using a cryostat or vibratome.
-
Antigen Retrieval: If necessary, perform antigen retrieval to unmask epitopes.
-
Blocking: Block non-specific binding sites with a blocking solution (e.g., normal goat serum in PBS with Triton X-100).
-
Primary Antibody Incubation: Incubate the sections with the primary antibody (e.g., anti-GFAP for astrocytes, anti-Iba1 for microglia) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections and incubate with a fluorescently labeled secondary antibody.
-
Mounting and Imaging: Mount the sections on slides with a mounting medium containing DAPI (to stain nuclei) and visualize under a fluorescence microscope.
c. Western Blotting (for protein expression analysis):
-
Protein Extraction: Homogenize brain tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by size on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-HDAC2, anti-phospho-GSK-3β) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
Mandatory Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. Post-stroke Delivery of this compound Promotes Functional Recovery and Differentially Modifies Responses of Peri-Infarct Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Valproate ameliorates the survival and the motor performance in a transgenic mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound is neuroprotective in the rotenone rat model of Parkinson's disease: involvement of alpha-synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Valproate improves middle cerebral artery occlusion-induced ischemic cerebral disorders in mice and oxygen-glucose deprivation-induced injuries in microglia by modulating RMRP/PI3K/Akt axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Onset and Offset Dynamics in Animal Models of Epilepsy: Response to this compound and Phenobarbital – RANGE: Undergraduate Research Journal (2025) [uen.pressbooks.pub]
- 8. The prophylactic effect of valproate on glyceryltrinitrate induced migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound alleviates memory deficits and attenuates amyloid-β deposition in transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound inhibits Aβ production, neuritic plaque formation, and behavioral deficits in Alzheimer's disease mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Valproate Improves Memory Deficits in an Alzheimer’s disease Mouse Model: Investigation of Possible Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | this compound Stimulates Hippocampal Neurogenesis via Activating the Wnt/β-Catenin Signaling Pathway in the APP/PS1/Nestin-GFP Triple Transgenic Mouse Model of Alzheimer’s Disease [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Combined treatment with the mood stabilizers lithium and valproate produces multiple beneficial effects in transgenic mouse models of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Neuroprotection by this compound in mouse models of permanent and transient focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Neuroprotection by this compound in Mouse Models of Permanent and Transient Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound Inhibits Glial Scar Formation after Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Sodium valproate ablates ferroptosis in kainic acid-induced epileptic seizure via suppressing lysyl oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Histopathological and Biochemical Assessment of Neuroprotective Effects of Sodium Valproate and Lutein on the Pilocarpine Albino Rat Model of Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. This compound and Epilepsy: From Molecular Mechanisms to Clinical Evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Valproate Attenuates Nitroglycerin-Induced Trigeminovascular Activation by Preserving Mitochondrial Function in a Rat Model of Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Valproate Attenuates Nitroglycerin-Induced Trigeminovascular Activation by Preserving Mitochondrial Function in a Rat Model of Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Valproate ameliorates nitroglycerin-induced migraine in trigeminal nucleus caudalis in rats through inhibition of NF-кB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. This compound Attenuates Traumatic Brain Injury-Induced Inflammation in Vivo: Involvement of Autophagy and the Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Immunohistochemistry (IHC) Staining Mouse Brain Sections [protocols.io]
Valproic Acid Treatment Protocols for Primary Neuron Cultures: Application Notes and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valproic acid (VPA), a short-chain fatty acid, is a widely utilized therapeutic agent for epilepsy and bipolar disorder.[1][2] Beyond its clinical applications, VPA has garnered significant interest in neuroscience research for its role as a histone deacetylase (HDAC) inhibitor and its influence on various signaling pathways.[1][3][4] These properties make VPA a potent modulator of neuronal differentiation, survival, and neurite outgrowth, rendering it a valuable tool for in vitro studies using primary neuron cultures.[3][4][5][6] This document provides detailed application notes and standardized protocols for the treatment of primary neuron cultures with this compound, aimed at ensuring reproducibility and comparability of experimental results.
Mechanism of Action
This compound exerts its effects on neurons through multiple mechanisms:
-
HDAC Inhibition: As an HDAC inhibitor, VPA promotes histone hyperacetylation, leading to a more relaxed chromatin structure.[1] This epigenetic modification alters gene expression, favoring the transcription of genes involved in neuronal differentiation and survival.[1]
-
GABAergic System Modulation: VPA increases the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) by inhibiting the enzyme GABA transaminase, which is responsible for its degradation.[1][2]
-
Ion Channel Modulation: VPA has been shown to block voltage-gated sodium channels and affect voltage-gated calcium channels, which contributes to a reduction in neuronal excitability.[1][2]
-
Signaling Pathway Regulation: VPA influences several key intracellular signaling pathways implicated in neurogenesis and neuroprotection, including the Wnt/β-catenin, GSK-3β, mTOR, and ERK pathways.[4][7][8]
Data Presentation: Quantitative Parameters for VPA Treatment
The following tables summarize key quantitative data for VPA treatment in primary neuron cultures, derived from various studies. These values should be considered as a starting point for experimental optimization.
Table 1: Effective Concentrations of this compound in Primary Neuron Cultures
| Application | Cell Type | Effective Concentration Range | Observed Effect | Reference |
| Neuronal Differentiation | Hippocampal Neural Stem Cells | 0.75 mM | Increased neuronal differentiation and maturation into GABAergic interneurons. | [5] |
| Neuronal Differentiation | Embryonic Cortical Neural Stem Cells | 0.75 mM | Promoted neuronal differentiation. | [8] |
| Neuroprotection | Adult Rat Spinal Cord Slices | 5 µM | Significantly reduced ventral horn motor neuron loss after injury. | [9] |
| Neurite Outgrowth | Hippocampal Neurons | Not specified | Accelerated neurite outgrowth. | [7] |
| Synaptic Transmission | Cortical Neurons (co-cultured with astrocytes) | 1 mM | Decreased the frequency of miniature inhibitory postsynaptic currents (mIPSCs). | [10] |
| Cell Viability | Rat Primary Mesencephalic Neuron-Glia Cultures | 0.6 - 1.2 mM | Protected dopaminergic neurons from spontaneous cell death. | [11] |
| Cell Viability | Rat Embryonic Cortical Cells | 100 µM | Increased neural stem cell viability and neurosphere formation. | [12] |
| Neurotoxicity | Neuronally Differentiated PC12 Cells & Primary Rat Cortex Neurons | 1 - 5 mM | Induced dose-dependent cell death. | [13] |
Table 2: Treatment Durations for this compound in Primary Neuron Cultures
| Application | Cell Type | Treatment Duration | Observed Effect | Reference |
| Neuronal Differentiation | Hippocampal Neural Stem Cells | 3 and 7 days | Increased number of Dcx+ and GABA+ cells. | [5] |
| Neuronal Differentiation | Embryonic Cortical Neural Stem Cells | 3, 7, and 10 days | Increased number of β-tublin III positive cells. | [8] |
| Neuroprotection | Adult Rat Spinal Cord Slices | 1 and 3 days post-injury | Alleviated the rate of cell death. | [9] |
| Cell Viability | Rat Primary Mesencephalic Neuron-Glia Cultures | 7 days | Enhanced viability of dopaminergic neurons. | [11] |
| Cell Viability | Rat Embryonic Cortical Cells | 24, 48, and 72 hours | Increased neural stem cell viability. | [12] |
| Neurotoxicity | Neuronally Differentiated PC12 Cells | 3 and 5 days | Maximal levels of cell death observed. | [13] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound sodium salt (powder)
-
Sterile, nuclease-free water or DMSO
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile filter (0.22 µm pore size)
-
Vortex mixer
-
Biological safety cabinet
Procedure:
-
Reconstitution: In a biological safety cabinet, weigh the desired amount of VPA sodium salt powder. VPA can be dissolved in sterile water or DMSO.[4][12] For a 1 M stock solution in water, dissolve 166.2 mg of VPA sodium salt in 1 mL of sterile water. For a 10 mM stock solution in DMSO, add 3.01 mL of DMSO to 5 mg of VPA.[4]
-
Dissolution: Vortex the solution until the powder is completely dissolved. If precipitation is observed, the solution can be warmed to 37°C for 2 to 5 minutes to aid dissolution.[4]
-
Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile conical tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. Stock solutions are reported to be stable for up to 6 months when stored correctly.[4]
Protocol 2: Treatment of Primary Neuron Cultures with this compound
Materials:
-
Primary neuron culture (e.g., hippocampal, cortical) plated on appropriate substrates
-
Complete neuron culture medium
-
This compound stock solution (from Protocol 1)
-
Pre-warmed culture medium
-
Biological safety cabinet
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture Preparation: Culture primary neurons according to your established laboratory protocol until they reach the desired stage for treatment (e.g., after a specific number of days in vitro, DIV).
-
Preparation of VPA-Containing Medium: In a biological safety cabinet, thaw an aliquot of the VPA stock solution. Pre-warm the complete neuron culture medium to 37°C.
-
Dilution: Directly dilute the VPA stock solution into the pre-warmed culture medium to achieve the desired final concentration. For example, to make a 1 mM VPA solution from a 1 M stock, add 1 µL of the stock solution to every 1 mL of culture medium. Gently mix the medium by pipetting up and down.
-
Medium Exchange: Carefully aspirate the existing culture medium from the primary neuron cultures.
-
Treatment: Gently add the freshly prepared VPA-containing medium to the cultures.
-
Incubation: Return the cultures to the incubator and maintain them for the desired treatment duration (e.g., 24 hours, 3 days, 7 days).
-
Post-Treatment Analysis: Following the incubation period, the cultures can be processed for various downstream analyses, such as immunocytochemistry for neuronal markers (e.g., β-III tubulin, NeuN, MAP2), western blotting for protein expression analysis, or electrophysiology to assess neuronal function.
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathways Influenced by this compound
Caption: Key signaling pathways modulated by this compound in neurons.
General Experimental Workflow for VPA Treatment of Primary Neurons
Caption: A generalized experimental workflow for VPA treatment.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound Promotes Early Neural Differentiation in Adult Mesenchymal Stem Cells Through Protein Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reprocell.com [reprocell.com]
- 5. e-century.us [e-century.us]
- 6. mdpi.com [mdpi.com]
- 7. This compound Modifies Synaptic Structure and Accelerates Neurite Outgrowth Via the Glycogen Synthase Kinase‐3β Signaling Pathway in an Alzheimer's Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wnt signaling pathway participates in this compound-induced neuronal differentiation of neural stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound preserves motoneurons following contusion in organotypic spinal cord slice culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound-exposed astrocytes impair inhibitory synapse formation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound enhances neurosphere formation in cultured rat embryonic cortical cells through TGFβ1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound induces neuronal cell death through a novel calpain-dependent necroptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enhancing Anti-Cancer Efficacy through Synergistic Combinations of Valproic Acid with Other Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valproic acid (VPA), a well-established anti-epileptic drug, has garnered significant attention in oncology for its activity as a histone deacetylase (HDAC) inhibitor. By modulating chromatin structure and gene expression, VPA can induce cell cycle arrest, differentiation, and apoptosis in cancer cells. While its efficacy as a monotherapy is often limited, preclinical and clinical studies have demonstrated that VPA can synergistically enhance the anti-tumor effects of a wide range of cancer therapies, including chemotherapy, targeted therapy, immunotherapy, and radiotherapy. These combination strategies hold the promise of overcoming drug resistance, reducing toxicity, and improving therapeutic outcomes.
These application notes provide a comprehensive overview of the synergistic effects of combining VPA with other anti-cancer agents. Detailed protocols for key experimental assays are provided to facilitate further research in this promising area.
I. Synergistic Combinations of this compound in Cancer Research
VPA has been shown to synergize with various classes of anti-cancer drugs across a multitude of cancer types. The following tables summarize the quantitative data from several key studies, highlighting the enhanced efficacy of these combination therapies.
Data Presentation: In Vitro Synergism
Table 1: Synergistic Cytotoxicity of this compound with Chemotherapeutic Agents
| Cancer Type | Cell Line | Combination Agent | VPA IC50 (mM) | Combination Agent IC50 (µM) | Combination Index (CI) | Key Findings & Reference |
| Melanoma | M14 | Cisplatin (B142131) | 2.99 | - | - | VPA sensitizes melanoma cells to cisplatin-induced apoptosis.[1] |
| Melanoma | M14 | Etoposide | 2.99 | - | - | VPA enhances etoposide-induced apoptosis in melanoma cells.[1] |
| Melanoma | B16-F10 | Etoposide | 8.72 | 6.25 | <1 (Synergistic) | Simultaneous and sequential (Etoposide first) treatment showed synergistic effects.[2] |
| Melanoma | SK-MEL-2-Luc | Etoposide | 5.34 | 5.58 | <1 (Synergistic) | SK-MEL-2-Luc cells were more sensitive to the combination than B16-F10 cells.[2] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Cal27 | Cisplatin & Cetuximab | - | - | <0.8 (Strong Synergism) | VPA synergistically enhances the anti-proliferative and pro-apoptotic effects of cisplatin and cetuximab.[3] |
| Pancreatic Cancer | BxPC-3 | Gemcitabine (B846) | - | - | - | VPA increases cytotoxic sensitization to gemcitabine by approximately 2.7-fold.[4] |
| Pancreatic Cancer | MiaPaCa-2 | Gemcitabine | - | - | - | VPA enhances gemcitabine-induced cytotoxicity by approximately 1.2-fold.[4] |
| Colorectal Cancer | HT29 | 5'-DFUR (Capecitabine metabolite) | - | - | <0.9 (Synergistic) | Synergistic anti-proliferative effect observed.[5] |
| Colorectal Cancer | SW620 | 5'-DFUR (Capecitabine metabolite) | - | - | <0.9 (Synergistic) | VPA enhances the efficacy of 5'-DFUR.[5] |
Table 2: Synergistic Effects of this compound with Targeted and Immunotherapies
| Cancer Type | Cell Line | Combination Agent | VPA Concentration | Combination Effect | Key Findings & Reference |
| Prostate Cancer | 22Rv1 | Simvastatin (B1681759) & Docetaxel (B913) | IC50 | Synergistic | VPA/Simvastatin combination potentiates docetaxel-induced apoptosis.[6] |
| Acute Myeloid Leukemia (AML) | MV411 | CD123 CAR-T cells | Pre-treatment | 82.56% cytotoxicity with combination vs. 26.87% with CAR-T alone | VPA significantly improves CAR-T cell potency against AML cells.[7][8] |
| Acute Myeloid Leukemia (AML) | THP-1 | CD123 CAR-T cells | Pre-treatment | 94.43% cytotoxicity with combination vs. 64.10% with CAR-T alone | VPA enhances CAR-T cell-mediated killing of AML cells.[7][8] |
| Acute Myeloid Leukemia (AML) | NB4 (ATRA-sensitive) | All-Trans Retinoic Acid (ATRA) | 1 mM | Enhanced Differentiation | VPA promotes ATRA-mediated differentiation.[9] |
| Acute Myeloid Leukemia (AML) | NB4R (ATRA-resistant) | All-Trans Retinoic Acid (ATRA) | 1 mM | Induced Differentiation | VPA overcomes ATRA resistance by inducing differentiation.[9] |
Data Presentation: In Vivo Synergism
Table 3: Enhanced Anti-Tumor Efficacy of this compound Combinations in Animal Models
| Cancer Type | Animal Model | Combination Treatment | Tumor Growth Inhibition | Key Findings & Reference |
| Breast Cancer | Rat model | VPA + Radiotherapy | Significant inhibition of both irradiated and unirradiated tumors | VPA induces an abscopal effect by modulating the tumor immune microenvironment.[10] |
| Melanoma | C57 black mice | VPA + anti-PD-1 antibody | Enhanced anti-tumor efficacy compared to single agents | VPA enhances the response to immune checkpoint blockade.[11] |
| Melanoma | C57 black mice | VPA + anti-CTLA4 antibody | Enhanced anti-tumor efficacy compared to single agents | VPA improves the efficacy of immunotherapy.[11] |
| Prostate Cancer | Athymic mice (xenograft) | VPA + Simvastatin + Docetaxel | Synergistic tumor growth inhibition | The triple combination is effective in suppressing tumor growth in vivo.[12][13] |
| Colorectal Cancer | Nude mice (xenograft) | VPA + 5-FU | Synergistic antitumor effects | VPA enhances the efficacy of 5-FU in a preclinical model.[14] |
II. Mechanisms of Synergistic Action
The synergistic anti-cancer effects of VPA in combination with other therapies are multifaceted. Key mechanisms include:
-
Epigenetic Reprogramming: As an HDAC inhibitor, VPA remodels chromatin, leading to the re-expression of silenced tumor suppressor genes, which can sensitize cancer cells to other treatments.
-
Enhanced DNA Damage and Impaired Repair: VPA can increase the DNA-damaging effects of chemotherapeutic agents and radiation by downregulating key DNA repair proteins.
-
Cell Cycle Arrest and Apoptosis Induction: VPA can induce cell cycle arrest, typically at the G1/S or G2/M phase, and potentiate the pro-apoptotic effects of other drugs by modulating the expression of apoptosis-related proteins.
-
Modulation of Signaling Pathways: VPA has been shown to interfere with pro-survival signaling pathways such as PI3K/Akt and MAPK/ERK, and to modulate other pathways like Notch and Wnt.
-
Immune System Activation: VPA can enhance anti-tumor immunity by promoting the polarization of macrophages to an anti-tumor M1 phenotype, increasing the infiltration and activation of CD8+ T cells, and upregulating ligands for activating immune receptors like NKG2D on tumor cells.[15][16]
-
Overcoming Drug Resistance: VPA can reverse resistance to chemotherapy and targeted therapies by downregulating drug efflux pumps and modulating the expression of drug targets.
III. Experimental Protocols
The following are detailed protocols for key in vitro and in vivo experiments to assess the synergistic anti-cancer effects of VPA combinations.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
Objective: To determine the effect of VPA, a combination drug, and their combination on the viability and proliferation of cancer cells and to calculate IC50 values.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (VPA)
-
Combination drug of interest
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cancer cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of VPA and the combination drug in complete medium.
-
For single-drug treatments, add 100 µL of the respective drug dilutions to the designated wells.
-
For combination treatments, add 50 µL of the VPA dilution and 50 µL of the combination drug dilution to the designated wells.
-
Include a set of wells with medium only as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, carefully remove the medium from each well.
-
Add 100 µL of fresh complete medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the drug concentration to generate dose-response curves.
-
Determine the IC50 (the concentration of a drug that inhibits cell growth by 50%) for each drug and the combination.
-
Use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Apoptosis Assessment (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with VPA and a combination drug.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound (VPA)
-
Combination drug of interest
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed 1-2 x 10^5 cells per well in 6-well plates and incubate for 24 hours.
-
Treat the cells with VPA, the combination drug, or their combination at the desired concentrations for the specified duration. Include an untreated control.
-
-
Cell Harvesting:
-
After treatment, collect both the floating and adherent cells. Aspirate the medium (containing floating cells) and transfer to a centrifuge tube.
-
Wash the adherent cells with PBS and then detach them using trypsin.
-
Combine the trypsinized cells with the floating cells from the same well.
-
-
Cell Staining:
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
Live cells will be negative for both Annexin V-FITC and PI.
-
Early apoptotic cells will be positive for Annexin V-FITC and negative for PI.
-
Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.
-
Western Blot Analysis for Histone Acetylation and Apoptosis Markers
Objective: To assess the effect of VPA combination treatment on histone acetylation and the expression of key apoptosis-related proteins.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-PARP, anti-Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction and Quantification:
-
Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-40 µg) from each sample onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Analyze the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.
-
In Vivo Tumor Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of VPA in combination with another anti-cancer agent in a mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound (VPA)
-
Combination drug of interest
-
Calipers
-
Animal balance
Protocol:
-
Tumor Cell Implantation:
-
Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor the mice for tumor formation.
-
Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle control, VPA alone, combination drug alone, VPA + combination drug).
-
-
Drug Administration:
-
Administer the drugs according to the planned schedule, dose, and route (e.g., oral gavage, intraperitoneal injection). VPA is often administered daily.
-
-
Tumor Measurement and Body Weight Monitoring:
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
Continue the treatment for the planned duration or until the tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Analyze the tumor growth curves, final tumor weights, and any changes in body weight between the treatment groups.
-
Tumor tissue can be further analyzed by immunohistochemistry or Western blotting.
-
IV. Signaling Pathways and Experimental Workflows
Visualizing the complex interactions of VPA with other drugs and cellular pathways is crucial for understanding their synergistic mechanisms. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.
Signaling Pathway Diagrams
Caption: Overview of synergistic mechanisms of this compound with other cancer therapies.
Caption: VPA-mediated modulation of the tumor immune microenvironment.
Experimental Workflow Diagram
Caption: Workflow for in vitro assessment of VPA combination synergy.
V. Conclusion and Future Directions
The combination of this compound with conventional and novel anti-cancer therapies represents a promising strategy to improve treatment efficacy and overcome resistance. The synergistic mechanisms are diverse, involving epigenetic reprogramming, enhanced DNA damage, cell cycle modulation, and immune system activation. The provided application notes and protocols offer a framework for researchers to explore and validate new VPA-based combination therapies.
Future research should focus on:
-
Identifying predictive biomarkers to select patients most likely to benefit from VPA combination therapy.
-
Optimizing dosing and scheduling of VPA in combination regimens to maximize synergy and minimize toxicity.
-
Exploring novel combinations of VPA with other emerging cancer therapies, such as other epigenetic modifiers and cellular immunotherapies.
-
Conducting well-designed clinical trials to translate the promising preclinical findings into improved outcomes for cancer patients.
References
- 1. This compound induces apoptosis, p16INK4A upregulation and sensitization to chemotherapy in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound Synergizes With Cisplatin and Cetuximab in vitro and in vivo in Head and Neck Cancer by Targeting the Mechanisms of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Histone Deacetylase Inhibitor this compound Sensitizes Gemcitabine-Induced Cytotoxicity in Gemcitabine-Resistant Pancreatic Cancer Cells Possibly Through Inhibition of the DNA Repair Protein Gamma-H2AX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic antitumor interaction between this compound, capecitabine and radiotherapy in colorectal cancer: critical role of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound increases CAR T cell cytotoxicity against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound increases CAR T cell cytotoxicity against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. All-Trans-Retinoic Acid Combined With this compound Can Promote Differentiation in Myeloid Leukemia Cells by an Autophagy Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. HDAC inhibitors enhance the immunotherapy response of melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synergistic antitumor interaction of this compound and simvastatin sensitizes prostate cancer to docetaxel by targeting CSCs compartment via YAP inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Randomized phase II study of this compound in combination with bevacizumab and oxaliplatin/fluoropyrimidine regimens in patients with RAS-mutated metastatic colorectal cancer: the REVOLUTION study protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. williamscancerinstitute.com [williamscancerinstitute.com]
- 16. This compound-Like Compounds Enhance and Prolong the Radiotherapy Effect on Breast Cancer by Activating and Maintaining Anti-Tumor Immune Function - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Valproic Acid-Induced Histone Hyperacetylation: An Application Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the accurate measurement of valproic acid (VPA)-induced histone hyperacetylation. This compound, a well-established histone deacetylase (HDAC) inhibitor, plays a crucial role in epigenetic research and drug development. Understanding its impact on histone acetylation is vital for elucidating its mechanisms of action in various biological processes, including cancer therapy and neurological disorders. This guide offers a comprehensive overview of the primary methodologies employed to quantify histone hyperacetylation, complete with detailed protocols, data presentation tables, and illustrative diagrams to facilitate experimental design and execution.
Introduction to this compound and Histone Acetylation
Histone acetylation is a key epigenetic modification that regulates gene expression. The addition of acetyl groups to lysine (B10760008) residues on histone tails, catalyzed by histone acetyltransferases (HATs), neutralizes their positive charge, leading to a more relaxed chromatin structure (euchromatin) that is generally associated with transcriptional activation. Conversely, histone deacetylases (HDACs) remove these acetyl groups, resulting in a more condensed chromatin structure (heterochromatin) and transcriptional repression.
This compound exerts its influence by inhibiting the activity of Class I and IIa HDACs.[1] This inhibition leads to an accumulation of acetylated histones, a state known as hyperacetylation, which can alter gene expression patterns and influence cellular processes such as cell cycle progression, differentiation, and apoptosis. Accurate measurement of this VPA-induced histone hyperacetylation is therefore a critical aspect of preclinical and clinical research involving this compound.
Signaling Pathway of VPA-Induced Histone Hyperacetylation
This compound's primary mechanism for inducing histone hyperacetylation is through the direct inhibition of HDAC enzymes. This disruption of the normal deacetylation process leads to an imbalance, favoring the acetylated state of histones.
Methodologies for Measuring Histone Hyperacetylation
Several robust methods are available to quantify global and locus-specific histone acetylation. The choice of method depends on the specific research question, sample type, and required throughput. The most commonly employed techniques are:
-
Western Blotting: A semi-quantitative to quantitative method for detecting specific acetylated histone marks in total cell or nuclear extracts.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput quantitative method for measuring the total amount of a specific histone acetylation mark in a sample.
-
Flow Cytometry: A high-throughput technique for quantifying histone acetylation at the single-cell level.
-
Chromatin Immunoprecipitation (ChIP): A powerful technique to determine the specific genomic loci associated with histone hyperacetylation.
I. Western Blotting
Western blotting is a widely used technique to visualize and quantify the relative abundance of specific acetylated histone proteins.
Experimental Workflow: Western Blotting
Detailed Protocol: Western Blotting
1. Histone Extraction (Acid Extraction Method)
-
Harvest VPA-treated and control cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, 2 mM PMSF, and protease inhibitors) and incubate on ice for 10 minutes to lyse the cells.
-
Centrifuge to pellet the nuclei and discard the supernatant.
-
Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with rotation to extract histones.
-
Centrifuge to pellet debris and collect the supernatant containing histones.
-
Neutralize the acid by adding 1 M NaOH.
-
Determine protein concentration using a Bradford or BCA assay.
2. SDS-PAGE and Protein Transfer
-
Mix 15-30 µg of histone extract with Laemmli sample buffer and boil for 5 minutes.
-
Load samples onto a 15% SDS-polyacrylamide gel and run at 100-120V.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for small histone proteins).
3. Immunodetection
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the acetylated histone of interest (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
For quantification, perform densitometry analysis using software like ImageJ and normalize the signal of the acetylated histone to a loading control (e.g., total Histone H3 or β-actin).
Quantitative Data Summary: Western Blotting
| Cell Line | VPA Concentration | Treatment Duration | Histone Mark | Fold Increase in Acetylation (vs. Control) | Reference |
| U87 Glioblastoma | 0.6 mM | 48 hours | Acetyl-H3K9 | ~2.5 | [2] |
| U87 Glioblastoma | 1.0 mM | 48 hours | Acetyl-H3K9 | ~3.0 | [2] |
| U87 Glioblastoma | 0.6 mM | 48 hours | Acetyl-H4K8 | ~2.0 | [2] |
| U87 Glioblastoma | 1.0 mM | 48 hours | Acetyl-H4K8 | ~2.5 | [2] |
| K562 Leukemia | 1.0 mM | 3-72 hours | Acetyl-H3 | Sustained increase | [3] |
| U937 Leukemia | 0.1 - 2.0 mM | 18 hours | Acetyl-H3 | Dose-dependent increase | [3] |
| MCF-7 Breast Cancer | 2.0 mM | 0.5 - 4 hours | Acetyl-H4 | Time-dependent increase | [1] |
| MCF-7 Breast Cancer | 0.25 - 3.0 mM | 48 hours | Acetyl-H3 & H4 | Dose-dependent increase | [1] |
| Dental Pulp Stem Cells | 0.25 - 5.0 mM | 48 hours | Acetyl-H3 & H4 | Dose-dependent increase | [4] |
| AGS & SGC-7901 Gastric Cancer | 3.5 mM | 12 - 48 hours | Acetyl-H3 & H4 | Time-dependent increase | [5] |
II. Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA provides a high-throughput and quantitative method for measuring histone acetylation. Commercial kits are widely available for various acetylated histone marks.
Experimental Workflow: ELISA
Detailed Protocol: ELISA (General)
-
Sample Preparation: Extract histones from VPA-treated and control cells as described for Western blotting.
-
Assay Procedure (based on a typical sandwich ELISA kit):
-
Add histone extracts and standards to wells of a microplate pre-coated with a capture antibody for the histone of interest (e.g., total Histone H3).
-
Incubate to allow the histone to bind to the capture antibody.
-
Wash the wells to remove unbound material.
-
Add a detection antibody that specifically recognizes the acetylated form of the histone.
-
Incubate to allow the detection antibody to bind.
-
Wash the wells.
-
Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated).
-
Incubate and wash the wells.
-
Add a chromogenic substrate (e.g., TMB).
-
Stop the reaction with a stop solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis: Generate a standard curve using the provided standards. Determine the concentration of acetylated histone in the samples by interpolating their absorbance values from the standard curve.
Quantitative Data Summary: ELISA
| Cell Line/Tissue | VPA Concentration/Dose | Treatment Duration | Histone Mark | Method | Result | Reference |
| Cervical Cancer Patients | 20-40 mg/kg | 5 days | H3 & H4 | Colorimetric HDAC Assay | Significant decrease in HDAC activity | [6] |
| HeLa Cells | 1-20 mM | Not specified | 5-hydroxymethylcytosine (downstream of acetylation) | ELISA | Increased abundance | [7] |
Note: Specific quantitative ELISA data for VPA-induced histone acetylation is less commonly reported in individual publications compared to Western blot data, as ELISA is often used as a high-throughput screening tool with results presented in graphical format.
III. Flow Cytometry
Flow cytometry allows for the high-throughput quantification of histone acetylation in individual cells within a heterogeneous population.
Experimental Workflow: Flow Cytometry
Detailed Protocol: Flow Cytometry
-
Cell Preparation: Harvest and wash VPA-treated and control cells.
-
Fixation: Resuspend cells in a fixation buffer (e.g., 1-4% paraformaldehyde in PBS) and incubate for 15-30 minutes at room temperature.
-
Permeabilization: Wash the fixed cells and resuspend in a permeabilization buffer (e.g., 0.1-0.5% Triton X-100 or saponin (B1150181) in PBS) for 10-15 minutes.
-
Antibody Staining:
-
Incubate the permeabilized cells with a primary antibody against the acetylated histone of interest for 30-60 minutes at room temperature or overnight at 4°C.
-
Wash the cells.
-
If the primary antibody is not directly conjugated, incubate with a fluorophore-conjugated secondary antibody for 30 minutes in the dark.
-
Wash the cells.
-
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Gate on the cell population of interest and analyze the mean fluorescence intensity (MFI) of the acetylated histone signal.
Quantitative Data Summary: Flow Cytometry
| Cell Type | VPA Treatment | Histone Mark | Result | Reference |
| Blood samples from patients | VPA treatment | Acetylated histones | Successful detection of induced modifications | [7] |
| Dental Pulp Stem Cells | 5 mM VPA for 48 hours | Not specified | Increased sub-G1 population (apoptosis) | [4] |
Note: Flow cytometry data is often presented as histograms or dot plots showing shifts in fluorescence intensity. Quantitative data is typically reported as the Mean Fluorescence Intensity (MFI) or the percentage of positive cells.
IV. Chromatin Immunoprecipitation (ChIP)
ChIP is used to identify the specific genomic regions where histone hyperacetylation occurs, providing a link between VPA treatment, chromatin structure, and gene regulation.
Experimental Workflow: ChIP
Detailed Protocol: ChIP
-
Cross-linking: Treat VPA-exposed and control cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with an antibody specific for the acetylated histone of interest overnight at 4°C.
-
Add protein A/G beads to capture the antibody-histone-DNA complexes.
-
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated chromatin.
-
Reverse Cross-linking: Reverse the formaldehyde cross-links by heating in the presence of a high salt concentration.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial kit.
-
Analysis: Quantify the enrichment of specific DNA sequences using quantitative PCR (ChIP-qPCR) or identify genome-wide enrichment patterns using high-throughput sequencing (ChIP-seq).
Quantitative Data Summary: ChIP-qPCR
| Cell Line | VPA Treatment | Target Gene Promoter | Histone Mark | Fold Enrichment (vs. IgG/Input) | Reference |
| K562 Leukemia | VPA and analogs (24h) | p21 | Acetyl-H4 | Increased acetylation paralleled HDAC inhibition | [3] |
| Dental Pulp Stem Cells | 1 mM VPA (48h) | Osteocalcin (OC) & Bone Sialoprotein (BSP) | Acetyl-H3 | Significant increase at both promoters | [4] |
| Endometrial Stromal Cells | VPA treatment | CYP19 | Acetyl-H3/H4 | Increased acetylation | [8] |
| Mouse Embryonic Stem Cells | 2 mM VPA (48h) | Lefty1 | H3K56ac | Reduction in H3K56ac occupancy | [9] |
Conclusion
The methodologies outlined in this guide provide a robust framework for the investigation of this compound-induced histone hyperacetylation. The choice of technique will be dictated by the specific experimental goals, whether it is a high-throughput screen of global acetylation changes (ELISA, Flow Cytometry), a detailed analysis of specific histone marks (Western Blotting), or the identification of genomic regions targeted by VPA-induced acetylation (ChIP). By following these detailed protocols and utilizing the provided quantitative data as a reference, researchers can confidently and accurately assess the epigenetic effects of this compound in their models of interest.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Histone Deacetylase Inhibition with this compound Downregulates Osteocalcin Gene Expression in Human Dental Pulp Stem Cells and Osteoblasts: Evidence for HDAC2 Involvement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Histone acetylation and histone deacetylase activity of magnesium valproate in tumor and peripheral blood of patients with cervical cancer. A phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound-induced histone acetylation suppresses CYP19 gene expression and inhibits the growth and survival of endometrial stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Changes in chromatin accessibility landscape and histone H3 core acetylation during this compound-induced differentiation of embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enhancing Induced Pluripotent Stem Cell Reprogramming with Valproic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The generation of induced pluripotent stem cells (iPSCs) from somatic cells is a cornerstone of regenerative medicine and drug discovery. However, the process is often inefficient and slow. Valproic acid (VPA), a histone deacetylase (HDAC) inhibitor, has emerged as a potent small molecule enhancer of iPSC reprogramming. VPA facilitates chromatin remodeling, creating a more permissive state for the expression of pluripotency-associated genes. These application notes provide a comprehensive overview of the use of VPA in iPSC generation, including its mechanism of action, quantitative effects on reprogramming efficiency, and detailed protocols for its application.
Mechanism of Action
This compound primarily functions as an inhibitor of class I and IIa histone deacetylases (HDACs). By inhibiting HDACs, VPA promotes histone hyperacetylation, leading to a more open and transcriptionally active chromatin structure. This epigenetic modification facilitates the binding of reprogramming factors (Oct4, Sox2, Klf4, and c-Myc) to their target genes, thereby enhancing the activation of the endogenous pluripotency network.
Beyond its role as an HDAC inhibitor, VPA has been shown to influence several key signaling pathways involved in pluripotency and cell fate decisions. It can activate the PI3K/Akt/mTOR and Wnt signaling pathways, both of which are known to promote the acquisition and maintenance of a pluripotent state.[1][2][3] Additionally, VPA can suppress reprogramming-induced senescence by down-regulating the p16/p21 pathway, thereby allowing for more efficient iPSC colony formation.[4][5][6] VPA has also been shown to stimulate myogenesis through a NOTCH-dependent signaling pathway.[7]
Quantitative Data on Reprogramming Efficiency
The addition of VPA to standard reprogramming cocktails has been consistently shown to increase the efficiency of iPSC generation across various somatic cell types. The following tables summarize quantitative data from multiple studies.
| Cell Type | VPA Concentration | Fold Increase in Reprogramming Efficiency | Reference |
| Human Fibroblasts | 0.5 - 2 mM | Can be over 100-fold | [1][3] |
| Human Bone Marrow-Derived Cells | Not specified | Significantly improved | [6] |
| Buffalo Fetal Fibroblasts | 1.5 mM | ~2.5-fold (colony number), ~5-fold (GFP+ cells) | [8][9][10] |
| Mouse Embryonic Fibroblasts | Not specified | Can be over 100-fold | [1] |
| Cell Type | VPA Concentration | Effect on Pluripotency Gene Expression | Reference |
| Human Amniotic Fluid Stem Cells | Not specified | Upregulation of OCT4, NANOG, and SOX2 | [7] |
| Bactrian Camel Fetal Fibroblasts | 1 mM | Promoted expression of endogenous c-Myc | [3] |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions influenced by VPA during reprogramming, the following diagrams have been generated using the DOT language.
References
- 1. This compound Enhances Reprogramming Efficiency and Neuronal Differentiation on Small Molecules Staged-Induction Neural Stem Cells: Suggested Role of mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Enhance Reprogramming of Bactrian Camel Cells through Promoting the Expression of Endogenous Gene c-Myc and the Process of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound promotes the in vitro differentiation of human pluripotent stem cells into spermatogonial stem cell-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitor this compound promotes the induction of pluripotency in mouse fibroblasts by suppressing reprogramming-induced senescence stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Enhances iPSC Induction From Human Bone Marrow-Derived Cells Through the Suppression of Reprogramming-Induced Senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Confers Functional Pluripotency to Human Amniotic Fluid Stem Cells in a Transgene-free Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound assisted reprogramming of fibroblasts for generation of pluripotent stem cells in buffalo (Bubalus bubalis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound assisted reprogramming of fibroblasts for generation of pluripotent stem cells in buffalo (Bubalus bubalis) | The International Journal of Developmental Biology [ijdb.ehu.eus]
- 10. scispace.com [scispace.com]
In Vitro Models to Assess Valproic Acid Neurotoxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valproic acid (VPA) is a widely prescribed medication for epilepsy and bipolar disorder. However, its use is associated with a significant risk of neurodevelopmental toxicity, particularly when exposure occurs during pregnancy. Understanding the mechanisms of VPA-induced neurotoxicity is crucial for developing safer alternatives and for risk assessment. In vitro models provide a powerful platform to investigate the cellular and molecular effects of VPA on neural cells in a controlled environment. This document provides detailed application notes and protocols for assessing VPA neurotoxicity using various in vitro systems.
In Vitro Models for VPA Neurotoxicity Assessment
A range of in vitro models can be employed to study VPA's effects on the developing nervous system. The choice of model depends on the specific research question, throughput requirements, and the desired level of biological complexity.
-
Immortalized Neuronal Cell Lines: Cell lines such as human neuroblastoma SH-SY5Y and rat pheochromocytoma PC12 are commonly used for initial toxicity screening.[1][2] They are easy to culture and provide a reproducible system to study basic cellular processes like cell viability, differentiation, and neurite outgrowth.[1]
-
Primary Neuronal Cultures: These cultures, derived directly from rodent or human fetal tissue, offer a more physiologically relevant model than cell lines.[3][4] They allow for the study of neuronal morphology, synapse formation, and network activity in a system that more closely resembles the in vivo environment.
-
Neural Stem and Progenitor Cells (NSPCs): NSPCs, often derived from human pluripotent stem cells (hPSCs), are invaluable for studying the effects of VPA on early neurodevelopmental processes.[5][6][7][8] These models can recapitulate key events such as neural induction, proliferation, differentiation, and migration.[5][6][7][8]
-
Brain Organoids: Three-dimensional (3D) brain organoids, also derived from hPSCs, represent the most complex in vitro model currently available.[9][10][11] They can model aspects of human brain development, including the formation of distinct brain regions and cell layers, making them particularly useful for studying the impact of VPA on cortical development.[9][10]
Key Mechanisms of this compound Neurotoxicity
In vitro studies have elucidated several key mechanisms underlying VPA's adverse effects on neural cells:
-
Histone Deacetylase (HDAC) Inhibition: VPA is a known HDAC inhibitor, and this activity is thought to be a major contributor to its teratogenic effects.[5][12] Inhibition of HDACs leads to widespread changes in gene expression that can disrupt normal neurodevelopment.[5][12]
-
Oxidative Stress: VPA has been shown to induce the production of reactive oxygen species (ROS) and cause oxidative damage to lipids and proteins in neural cells.[3][13][14][15][16][17] This can lead to mitochondrial dysfunction and trigger apoptotic cell death.[13][16][17]
-
Mitochondrial Dysfunction: VPA can impair mitochondrial function by inhibiting respiratory chain complexes, reducing ATP production, and altering mitochondrial membrane potential.[18][19][20][21]
-
Disruption of Signaling Pathways: VPA can interfere with critical signaling pathways involved in neurodevelopment, including the Wnt/β-catenin and GSK-3β pathways.[5][22][23][24][25]
Data Presentation: VPA Effects on Neural Cells In Vitro
The following tables summarize quantitative data from various in vitro studies on the neurotoxic effects of VPA.
| Cell Model | VPA Concentration | Exposure Duration | Observed Effect | Reference |
| Differentiated SH-SY5Y cells | 1 mM | Not specified | 44.0% reduction in adherent cells | [2] |
| Differentiated SH-SY5Y cells | 10 mM | Not specified | 95.9% reduction in adherent cells | [2] |
| SH-SY5Y cells | 0.5 mM | 1-6 days | Significant reduction in neurite outgrowth length | [1] |
| Primary rat cortical neurons | 1 mM | 3 days | Increased cell death | [3] |
| Human dorsal forebrain organoids | 250 µM and 500 µM | Up to 56 days | Significant decrease in organoid size | [9] |
| Chick dorsal root ganglia | 1 mM and 2 mM | 48 hours | Significant increase in neurite length | [26] |
Experimental Protocols
Detailed methodologies for key experiments to assess VPA neurotoxicity are provided below.
Cell Viability Assays
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with various concentrations of VPA and a vehicle control for the desired exposure time.
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
After treatment, remove the culture medium and add 100 µL of fresh medium and 10 µL of the MTT solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Mix thoroughly to ensure complete solubilization.
-
Read the absorbance at 570-590 nm using a microplate reader.[27][28][29]
b) Lactate (B86563) Dehydrogenase (LDH) Assay
This assay measures the activity of LDH released from damaged cells into the culture medium.
Protocol:
-
Seed cells in a 96-well plate and treat with VPA as described for the MTT assay.
-
After the incubation period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.[5][19]
-
Prepare an LDH assay reaction mixture according to the manufacturer's instructions. This typically includes a substrate and a cofactor.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Add a stop solution if required by the kit.
Neurite Outgrowth Assessment
Protocol using ImageJ/Fiji:
-
Culture neurons (e.g., primary neurons or differentiated SH-SY5Y cells) on coverslips or in multi-well plates.
-
Treat with VPA at various concentrations.
-
After the treatment period, fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostain for a neuronal marker such as β-III tubulin to visualize neurites.
-
Acquire images using a fluorescence microscope.
-
Open the images in ImageJ/Fiji.
-
Use the NeuronJ plugin or other neurite tracing tools to semi-automatically or manually trace the neurites of individual neurons.[2][10][30][31]
-
The software will automatically calculate parameters such as the total neurite length, the number of primary neurites, and the number of branch points.
-
Compare these parameters between control and VPA-treated groups.
Apoptosis Assays
a) TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Protocol:
-
Culture cells on coverslips and treat with VPA.
-
Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100 in PBS.[32][33]
-
Incubate the cells with a TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and a labeled dUTP (e.g., conjugated to a fluorescent dye).[32][33][34]
-
Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.[32]
-
Wash the cells with PBS.
-
Counterstain the nuclei with a DNA dye like DAPI or Hoechst.
-
Mount the coverslips and visualize using a fluorescence microscope. Apoptotic cells will show fluorescently labeled nuclei.[35]
b) Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Protocol:
-
Culture and treat cells with VPA in a multi-well plate.
-
Lyse the cells using a lysis buffer provided with a commercial kit.
-
Incubate the cell lysate with a caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays or Ac-DEVD-AMC for fluorometric assays).[17][18]
-
Measure the absorbance (at 405 nm for colorimetric assays) or fluorescence (excitation ~380 nm, emission ~440 nm for fluorometric assays) using a plate reader.[12][18]
Oxidative Stress Assessment
a) Reactive Oxygen Species (ROS) Measurement using DCFH-DA
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that fluoresces upon oxidation by ROS.
Protocol:
-
Culture cells in a multi-well plate and treat with VPA.
-
Prepare a working solution of DCFH-DA (e.g., 10-50 µM) in serum-free medium.[25]
-
Remove the treatment medium and wash the cells with PBS.
-
Incubate the cells with the DCFH-DA working solution for 30-45 minutes at 37°C in the dark.[24][25]
-
Wash the cells with PBS to remove excess dye.
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize using a fluorescence microscope.[24]
b) Lipid Peroxidation (TBARS) Assay
This assay measures malondialdehyde (MDA), a product of lipid peroxidation.
Protocol:
-
Culture and treat cells with VPA.
-
Harvest and lyse the cells.
-
Add the cell lysate to a reaction mixture containing thiobarbituric acid (TBA) and an acidic solution.
-
Incubate the mixture at 90-100°C for a specified time (e.g., 60 minutes).[36]
-
Cool the samples and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at 530-540 nm.[37][38]
c) Glutathione (GSH) Assay
This assay quantifies the levels of GSH, a major intracellular antioxidant.
Protocol:
-
Culture and treat cells with VPA.
-
Lyse the cells and deproteinate the lysate (e.g., using 5% sulfosalicylic acid).[39][40]
-
Prepare a reaction mixture containing DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)), which reacts with GSH to produce a yellow product.[39]
-
Add the deproteinated lysate to the reaction mixture.
-
Incubate at room temperature for 5-10 minutes.[39]
-
Measure the absorbance at 412 nm.[39]
Mitochondrial Function Analysis
a) Mitochondrial Membrane Potential (MMP) Assay using JC-1
JC-1 is a cationic dye that accumulates in mitochondria and changes its fluorescence from green to red as the membrane potential increases.
Protocol:
-
Culture cells in a multi-well plate or on coverslips and treat with VPA.
-
Prepare a JC-1 staining solution (e.g., 1-10 µM) in cell culture medium.[13]
-
Incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C.[13][22][23][41]
-
Wash the cells with PBS or assay buffer.
-
Measure the red and green fluorescence using a fluorescence microplate reader or visualize using a fluorescence microscope. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.[22][23]
b) Mitochondrial Respiration Analysis (Seahorse XF Analyzer)
This technology measures the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, in real-time.
Protocol:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Treat the cells with VPA for the desired duration.
-
On the day of the assay, replace the culture medium with Seahorse XF assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.[42][43]
-
Load the sensor cartridge with compounds that modulate mitochondrial respiration (e.g., oligomycin, FCCP, and rotenone/antimycin A) for a mito stress test.
-
Place the cell plate in the Seahorse XF Analyzer and run the assay.[8][14][44]
-
The instrument will measure OCR at baseline and in response to the injected compounds, providing a profile of mitochondrial function.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: VPA inhibits HDAC, leading to altered gene expression and neurotoxicity.
Caption: VPA can disrupt Wnt signaling by inhibiting GSK-3β.
References
- 1. caspase3 assay [assay-protocol.com]
- 2. researchgate.net [researchgate.net]
- 3. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. GSH-Glo™ Glutathione Assay Protocol [promega.com]
- 8. researchgate.net [researchgate.net]
- 9. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 10. Using ImageJ to Assess Neurite Outgrowth in Mammalian Cell Cultures: Research Data Quantification Exercises in Undergraduate Neuroscience Lab - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. fujifilmcdi.com [fujifilmcdi.com]
- 15. resources.rndsystems.com [resources.rndsystems.com]
- 16. Measurement of Reactive Oxygen and Nitrogen Species in Living Cells Using the Probe 2',7'-Dichlorodihydrofluorescein - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [bio-protocol.org]
- 21. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [en.bio-protocol.org]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. nwlifescience.com [nwlifescience.com]
- 27. broadpharm.com [broadpharm.com]
- 28. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. merckmillipore.com [merckmillipore.com]
- 30. AutoNeuriteJ: An ImageJ plugin for measurement and classification of neuritic extensions - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Neurite-J [ImageJ Documentation Wiki] [imagejdocu.list.lu]
- 32. creative-bioarray.com [creative-bioarray.com]
- 33. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 34. opentrons.com [opentrons.com]
- 35. Quantification of sPLA2-induced early and late apoptosis changes in neuronal cell cultures using combined TUNEL and DAPI staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 37. cdn.caymanchem.com [cdn.caymanchem.com]
- 38. interchim.fr [interchim.fr]
- 39. benchchem.com [benchchem.com]
- 40. assaygenie.com [assaygenie.com]
- 41. researchgate.net [researchgate.net]
- 42. content.protocols.io [content.protocols.io]
- 43. tabaslab.com [tabaslab.com]
- 44. agilent.com [agilent.com]
Troubleshooting & Optimization
Optimizing Valproic acid dosage to minimize cytotoxicity in cell lines
Welcome to the technical support center for optimizing Valproic Acid (VPA) dosage in cell lines. This resource is designed for researchers, scientists, and drug development professionals to help navigate the experimental challenges of using VPA and to minimize its cytotoxic effects while achieving desired experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's cytotoxic effects?
A1: this compound, a histone deacetylase (HDAC) inhibitor, exerts its cytotoxic effects through multiple mechanisms. Primarily, it induces apoptosis (programmed cell death) in cancer cells.[1][2] This can occur through both caspase-dependent and caspase-independent pathways.[1][3] VPA has been shown to alter the ratio of pro-apoptotic (e.g., Bax, Bad) to anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial dysfunction, cytochrome c release, and subsequent caspase activation.[2][4] Additionally, VPA can cause cell cycle arrest, typically at the G0/G1 or G2/M phase, preventing cell proliferation.[3][5][6] In some neuronal cells, VPA can also induce a form of programmed necrosis called necroptosis.[7]
Q2: How does the cytotoxic effect of VPA vary between different cell lines?
A2: The cytotoxicity of VPA is highly dependent on the cell line. Different cell types exhibit varying sensitivities to the drug. For instance, some cancer cell lines are highly susceptible to VPA-induced apoptosis, while normal cells are often less affected at similar concentrations. The IC50 (half-maximal inhibitory concentration) values, a measure of drug potency, can vary significantly. For example, IC50 values for neuroblastoma and glioblastoma cell lines have been reported in the low micromolar range, while for some esophageal squamous cell carcinoma and melanoma cell lines, they are in the millimolar range.[8][9][10] This variability is attributed to differences in cellular signaling pathways, drug metabolism, and expression of target proteins like HDACs.
Q3: What is a typical starting concentration range for VPA in cell culture experiments?
A3: A typical starting concentration for VPA in cell culture can range from low millimolar (mM) to micromolar (µM) concentrations, depending on the cell line and the intended effect. For reprogramming experiments in human cells, concentrations of 0.5 to 1 mM are common.[11] In cancer cell lines, effective concentrations can range from as low as 2.391 µM in SK-N-AS neuroblastoma cells to over 8 mM in B16-F10 melanoma cells.[8][10] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Q4: How long should I expose my cells to VPA?
A4: The duration of VPA exposure is a critical parameter and its effects are time-dependent.[3][12] Significant effects on cell viability and apoptosis can be observed as early as 24 hours, with more pronounced effects often seen at 48 and 72 hours.[5][8][12] The optimal exposure time will depend on the specific cell line and the biological question being addressed. Short-term exposure may be sufficient to observe effects on signaling pathways, while longer-term exposure is often necessary to assess effects on cell viability and proliferation.
Troubleshooting Guides
Problem 1: High levels of cell death observed even at low VPA concentrations.
-
Possible Cause: The cell line being used is highly sensitive to VPA.
-
Troubleshooting Steps:
-
Perform a detailed dose-response curve: Test a wider range of VPA concentrations, starting from a much lower dose (e.g., in the low micromolar or even nanomolar range).
-
Reduce exposure time: Shorten the incubation period with VPA (e.g., try 6, 12, and 24 hours) to see if cytotoxicity is reduced.
-
Check the health of the cells before treatment: Ensure that the cells are in the logarithmic growth phase and have high viability before adding VPA. Stressed or unhealthy cells can be more susceptible to drug-induced toxicity.
-
Verify VPA solution: Ensure the VPA stock solution was prepared and stored correctly. Improperly stored VPA can degrade and have altered activity. VPA is often dissolved directly in culture medium for high concentrations to avoid DMSO toxicity.[11]
-
Problem 2: No significant effect on cell viability is observed even at high VPA concentrations.
-
Possible Cause: The cell line is resistant to VPA.
-
Troubleshooting Steps:
-
Increase VPA concentration: Gradually increase the concentration of VPA. Some cell lines may require concentrations in the high millimolar range to exhibit a response.[10]
-
Increase exposure time: Extend the duration of VPA treatment (e.g., up to 72 hours or longer) to allow for sufficient time for the drug to exert its effects.[12]
-
Investigate the mechanism of resistance: The cell line may have altered expression of HDACs or other proteins involved in VPA's mechanism of action. Consider investigating the expression of class I and II HDACs.[13]
-
Consider combination therapy: VPA has been shown to sensitize some cancer cells to other chemotherapeutic agents or radiation.[9] Combining VPA with another compound may enhance its efficacy.
-
Problem 3: Inconsistent results between experiments.
-
Possible Cause: Variability in experimental conditions.
-
Troubleshooting Steps:
-
Standardize cell seeding density: Ensure that the same number of cells are seeded in each well or dish for every experiment.
-
Control for passage number: Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.
-
Ensure consistent VPA preparation: Prepare fresh VPA solutions for each experiment or use aliquots from a single, properly stored stock to minimize variability.
-
Monitor cell culture conditions: Maintain consistent incubator conditions (temperature, CO2, humidity) as fluctuations can affect cell health and drug response.
-
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line Category | Cell Line | IC50 Value | Treatment Duration | Reference |
| Neuroblastoma | IMR-32 | 2.697 µM | 24 h | [8] |
| UKF-NB-2 | 2.560 µM | 24 h | [8] | |
| SK-N-AS | 2.391 µM | 24 h | [8] | |
| UKF-NB-3 | 3.341 µM | 24 h | [8] | |
| UKF-NB-4 | 3.703 µM | 24 h | [8] | |
| Glioblastoma | SF-763 | 6.809 µM | 24 h | [8] |
| SF-767 | 5.385 µM | 24 h | [8] | |
| A-172 | 6.269 µM | 24 h | [8] | |
| U-87 MG | 5.999 µM | 24 h | [8] | |
| U-251 MG | 6.165 µM | 24 h | [8] | |
| Esophageal Squamous Cell Carcinoma | TE9, TE10, TE11, TE14 | 1.02 - 2.15 mM | Not Specified | [9] |
| Melanoma | B16-F10 | 8.72 mM | 72 h | [10] |
| SK-MEL-2-Luc | 5.34 mM | 72 h | [10] | |
| Multiple Myeloma | OPM2 | 1 mM | 48 h | [14] |
| RPMI | 1.85 mM | 48 h | [14] | |
| U266 | 9.4 mM | 48 h | [14] | |
| SH-SY5Y (Differentiated) | SH-SY5Y | 1 mM (44% reduction) | 1 min | [15][16] |
| SH-SY5Y | 10 mM (95.9% reduction) | 1 min | [15][16] |
Experimental Protocols
Protocol 1: Determining VPA Cytotoxicity using MTT Assay
This protocol is adapted from studies on breast cancer and multiple myeloma cell lines.[2][12]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in their respective complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
VPA Treatment: Prepare a series of VPA concentrations in culture medium. Remove the old medium from the wells and add 100 µL of the VPA-containing medium to the respective wells. Include a vehicle control (medium without VPA).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against VPA concentration to determine the IC50 value.
Visualizations
Caption: VPA-induced apoptotic signaling pathways.
Caption: Workflow for optimizing VPA dosage.
Caption: Troubleshooting logic for VPA cytotoxicity.
References
- 1. This compound induces apoptosis in human leukemia cells by stimulating both caspase-dependent and -independent apoptotic signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound induces non-apoptotic cell death mechanisms in multiple myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound inhibits cell growth in both MCF-7 and MDA-MB231 cells by triggering different responses in a cell type-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Reduces Invasiveness and Cellular Growth in 2D and 3D Glioblastoma Cell Lines [mdpi.com]
- 7. This compound induces neuronal cell death through a novel calpain-dependent necroptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of this compound on intrinsic, extrinsic, and JAK/STAT pathways in neuroblastoma and glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a histone deacetylase inhibitor, enhances radiosensitivity in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synergistic Effect of Simultaneous versus Sequential Combined Treatment of Histone Deacetylase Inhibitor this compound with Etoposide on Melanoma Cells [mdpi.com]
- 11. google.com [google.com]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. This compound induces non-apoptotic cell death mechanisms in mult...: Ingenta Connect [ingentaconnect.com]
- 15. This compound Causes Extensive Cell Detachment and Death in Differentiated Sh-SY5Y Cell Cultures: An In Vitro Observation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Valproic acid experiments
Welcome to the technical support center for researchers utilizing Valproic Acid (VPA) in their experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered when working with VPA.
Frequently Asked Questions (FAQs)
General
-
Q1: What are the primary mechanisms of action for this compound?
-
Q2: How stable is this compound in solution and in cell culture?
-
A2: this compound is stable at room temperature.[3] Solutions of sodium valproate in 0.9% NaCl have been shown to be physically and chemically stable for at least 30 days when stored at 5°C ± 3°C, protected from light.[4] When preparing stock solutions, it is recommended to reconstitute in a suitable solvent like DMSO or sterile water, although high concentrations of DMSO (>0.5%) can be toxic to cells.[5]
-
Experimental Design & Troubleshooting
-
Q3: I am seeing inconsistent results in my cell viability assays with VPA. What could be the cause?
-
A3: Inconsistent results in cell viability assays can stem from several factors:
-
Cell Line Variability: Different cell lines exhibit varying sensitivities to VPA.[6][7] It is crucial to determine the optimal concentration range for your specific cell line.
-
Dose and Incubation Time: The effects of VPA are dose- and time-dependent.[8][9] Ensure you are using a consistent concentration and incubation period across your experiments.
-
Assay Method: The type of viability assay used (e.g., MTT, XTT, alamarBlue) can yield different results.[8] Ensure your chosen assay is appropriate for your experimental goals.
-
Drug Interactions: If you are co-administering VPA with other drugs, be aware of potential interactions that could alter its effects.[10][11][12][13]
-
-
-
Q4: My Western blot for histone acetylation after VPA treatment is not working well. What should I check?
-
A4: Common issues with Western blotting for histone modifications include:
-
Antibody Specificity: Ensure your primary antibody is specific for the acetylated histone mark of interest and has been validated for Western blotting.
-
Protein Extraction: Use a lysis buffer that effectively extracts nuclear proteins. Sonication may be necessary to shear chromatin and release histones.[14]
-
Gel Electrophoresis: Use a high-percentage polyacrylamide gel (e.g., 15% or higher) to resolve low molecular weight histone proteins.[15]
-
Transfer: Use a membrane with a small pore size (e.g., 0.2 µm) to ensure efficient transfer of small histone proteins.[15]
-
Blocking: Using 5% BSA in your blocking buffer is often recommended over milk for histone Western blots.[16]
-
-
-
Q5: I am having trouble with my ChIP-seq experiment for histone modifications after VPA treatment. What are some key optimization steps?
-
A5: ChIP-seq can be a challenging technique. Key areas for optimization include:
-
Cross-linking: The duration and concentration of formaldehyde (B43269) for cross-linking are critical and may need to be optimized for your cell type.[17]
-
Chromatin Shearing: Optimal DNA fragment size for ChIP-seq is typically between 200-500 bp.[17][18] You will need to optimize your sonication or enzymatic digestion conditions to achieve this.
-
Antibody Quality: The success of your ChIP experiment is highly dependent on the quality of your antibody. Use a ChIP-grade antibody that has been validated for your target histone modification.
-
Immunoprecipitation: Ensure you are using the appropriate amount of antibody and chromatin for your immunoprecipitation.
-
-
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 Value |
| A549 | Non-small-cell Lung Cancer | 24 | 10.5 mM[19] |
| 48 | 6.8 mM[19] | ||
| 72 | 4.5 mM[19] | ||
| T98G | Glioblastoma | 24 | ~8 mM[20] |
| 48 | ~6 mM[20] | ||
| 72 | ~4 mM[20] | ||
| U-87MG | Glioblastoma | 24 | ~10 mM[20] |
| 48 | ~8 mM[20] | ||
| 72 | ~6 mM[20] | ||
| IMR-32 | Neuroblastoma | 24 | 2.697 µM[21] |
| SK-N-AS | Neuroblastoma | 24 | 2.391 µM[21] |
| MCF-7 | Breast Cancer (ER+) | 48 | ~2 mM[6] |
| 72 | < 2 mM[6] | ||
| MDA-MB-231 | Breast Cancer (Triple Negative) | 48 | ~2 mM[6] |
| 72 | < 2 mM[6] | ||
| OCUM-2MD3 | Scirrhous Gastric Cancer | 24 | 5 mM[9] |
| 48 | 0.5 mM[9] | ||
| 72 | 0.5 mM[9] |
Table 2: Common Working Concentrations of this compound in In Vitro Studies
| Application | Cell Type | Concentration Range |
| Reprogramming (Human) | Stem Cells | 0.5 - 1 mM[5] |
| Reprogramming (Mouse) | Stem Cells | 2 mM[5] |
| Neuroscience (in vitro) | SH-SY5Y, LAN-1 | 1000 µM (1 mM)[22] |
| Cancer (in vitro) | Various | 0.5 - 10 mM[6][8][9][20] |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound (VPA)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of VPA in complete culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing different concentrations of VPA. Include untreated control wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[6][9][19]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[23]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[23]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
2. Western Blot for Histone Acetylation
This protocol is a general guideline for detecting changes in histone acetylation following VPA treatment.
-
Materials:
-
Cells of interest treated with VPA
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (15% or higher)[15]
-
Transfer buffer
-
PVDF or nitrocellulose membrane (0.2 µm pore size)[15]
-
Blocking buffer (e.g., 5% BSA in TBST)[16]
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, and a loading control like anti-Histone H3 or anti-beta-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse VPA-treated and control cells in lysis buffer on ice.
-
Sonicate the lysates briefly to shear chromatin and ensure complete lysis.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
3. Chromatin Immunoprecipitation (ChIP-seq)
This is a simplified overview of a ChIP-seq protocol. It is highly recommended to consult detailed, optimized protocols for your specific cell type and target.[17][24][25]
-
Materials:
-
Cells of interest treated with VPA
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Lysis buffers
-
Sonicator or micrococcal nuclease (for chromatin shearing)
-
ChIP-grade antibody against the histone modification of interest
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Reagents for library preparation and sequencing
-
-
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-500 bp using sonication or enzymatic digestion.[17][18]
-
Immunoprecipitation: Incubate the sheared chromatin with a specific ChIP-grade antibody overnight.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads several times to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating in the presence of a high-salt buffer. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Visualizations
Figure 1: Simplified signaling pathways of this compound.
Figure 2: General experimental and troubleshooting workflow.
References
- 1. This compound pathway: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. researchgate.net [researchgate.net]
- 4. dial.uclouvain.be [dial.uclouvain.be]
- 5. youtube.com [youtube.com]
- 6. This compound inhibits cell growth in both MCF-7 and MDA-MB231 cells by triggering different responses in a cell type-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of this compound and levetiracetam on viability and cell cycle regulatory genes expression in the OVCAR-3 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound on the cell cycle and apoptosis through acetylation of histone and tubulin in a scirrhous gastric cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of this compound on busulfan pharmacokinetics: In vitro assessment of potential drug-drug interaction | PLOS One [journals.plos.org]
- 11. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Impact of this compound on busulfan pharmacokinetics: In vitro assessment of potential drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 16. Histone western blot protocol | Abcam [abcam.com]
- 17. An optimized ChIP‐Seq framework for profiling histone modifications in Chromochloris zofingiensis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. trepo.tuni.fi [trepo.tuni.fi]
- 19. Anticancer Effects of this compound via Regulation of Epigenetic Mechanisms in Non-small-cell Lung Cancer A549 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound Reduces Invasiveness and Cellular Growth in 2D and 3D Glioblastoma Cell Lines [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. In vitro models of this compound to assess neurodevelopmental toxicity: A scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. merckmillipore.com [merckmillipore.com]
- 24. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. chromosomedynamics.com [chromosomedynamics.com]
Valproic Acid in Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and use of valproic acid (VPA) in cell culture experiments. The following question-and-answer formatted guides address common issues to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in cell culture?
This compound (VPA) is a branched short-chain fatty acid. In a research context, it is widely used as a histone deacetylase (HDAC) inhibitor.[1][2] This activity allows it to modulate gene expression, making it a valuable tool in studies related to cell differentiation, reprogramming, and cancer biology. It has been shown to influence several signaling pathways, including the Wnt/β-catenin pathway.
Q2: What is the recommended solvent and storage for this compound stock solutions?
This compound is commonly supplied as a sodium salt, which is soluble in aqueous solutions like water or PBS, as well as in organic solvents like DMSO. For long-term storage, it is recommended to prepare concentrated stock solutions in DMSO and store them in aliquots at -20°C for up to six months. Avoid repeated freeze-thaw cycles. Aqueous stock solutions are not recommended for long-term storage and should ideally be prepared fresh.
Q3: What is the stability of this compound in cell culture medium?
Based on its chemical nature as a stable fatty acid, significant degradation of this compound in cell culture medium at 37°C over a typical experimental period of 24 to 72 hours is considered unlikely. However, for long-term experiments or if there is a concern about its stability under specific experimental conditions, it is advisable to perform a stability study.
Troubleshooting Guide
Q4: I've observed a precipitate in my culture medium after adding this compound. What is the cause and how can I resolve it?
Precipitation of this compound in cell culture medium can be caused by several factors:
-
High Concentration: The concentration of VPA may have exceeded its solubility limit in your specific medium.
-
Solvent Shock: Rapidly adding a concentrated stock solution (especially from an organic solvent like DMSO) into the aqueous culture medium can cause the compound to precipitate.
-
pH of the Medium: The solubility of VPA can be pH-dependent.
-
Interaction with Media Components: Salts, proteins (from fetal bovine serum), and other components in the medium can interact with VPA and reduce its solubility.[9]
Troubleshooting Steps:
-
Lower the Concentration: If possible, reduce the final concentration of VPA in your experiment.
-
Modify the Dilution Method: To avoid solvent shock, try to dilute the VPA stock solution in a small volume of pre-warmed medium first before adding it to the main culture vessel. Mix gently but thoroughly.
-
Check the pH: Measure the pH of the medium after adding VPA to see if there is a significant change.
-
Reduce Serum Concentration: If using a high percentage of serum, consider reducing it, as proteins can sometimes contribute to precipitation.
-
Use a Different Medium: The composition of the culture medium can influence solubility. Trying a different basal medium (e.g., DMEM vs. RPMI-1640) might help.[9]
Q5: Can the this compound I add to my culture medium affect the pH?
Yes, adding any acidic or basic compound to a buffered solution like cell culture medium can potentially alter the pH, especially at high concentrations. This compound is an acidic compound. While modern culture media have buffering systems (like bicarbonate and HEPES) to resist pH changes, it is good practice to check the pH of your medium after adding VPA, particularly if you are using it at high concentrations (e.g., several millimolars). A significant shift in pH can adversely affect cell health and growth. One study noted that in a neuronal differentiation medium, adjusting the extracellular pH influenced the intracellular pH, which in turn affected the differentiation process induced by VPA.[10]
Quantitative Data Summary
The following table summarizes the available data on the stability of this compound in aqueous solutions. Note the absence of specific data for common cell culture media at 37°C.
| Preparation | Concentration | Storage Temperature | Duration | Stability |
| Sodium Valproate in 0.9% NaCl | 20 mg/mL | 5°C ± 3°C | 30 days | Physically and chemically stable.[3][4][5][6] |
| This compound in Blood Supernatant | Not specified | Refrigerated or Frozen | 7 days | No alteration in total concentration.[7][8] |
| Sodium Valproate Tablets | 100 mg | 2-8°C, 25°C, 40°C | 56 days | Chemical content remained within 90-110% of acceptable range.[11][12] |
Experimental Protocols
Protocol for Assessing this compound Stability in Culture Medium
To determine the stability of this compound in your specific cell culture medium and under your experimental conditions, you can perform the following experiment:
-
Preparation of VPA-Supplemented Medium:
-
Prepare a batch of your complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Add this compound to the desired final concentration (e.g., 1 mM).
-
Prepare a control batch of the same medium without this compound.
-
-
Incubation:
-
Aliquot the VPA-supplemented medium and the control medium into sterile tubes.
-
Place the tubes in a cell culture incubator at 37°C and 5% CO2.
-
-
Sample Collection:
-
Collect samples from the VPA-supplemented and control media at different time points (e.g., 0, 24, 48, and 72 hours).
-
At each time point, transfer an aliquot of each medium to a clean tube and store it at -80°C until analysis.
-
-
Sample Analysis by HPLC:
-
Sample Preparation: Thaw the collected samples. Depending on the medium composition, you may need to perform a protein precipitation step (e.g., by adding acetonitrile) and then centrifuge to obtain a clear supernatant for injection.
-
HPLC Conditions (Example): [3][4]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 0.05 M, pH 3.0) in a 45:55 v/v ratio.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 50°C.
-
Detection: UV detector at 210 nm.
-
Internal Standard: Diazepam can be used as an internal standard for improved quantification.
-
-
Quantification:
-
Generate a standard curve by preparing known concentrations of this compound in the control culture medium.
-
Analyze the experimental samples and determine the concentration of this compound at each time point by comparing the peak areas to the standard curve.
-
-
-
Data Analysis:
-
Plot the concentration of this compound versus time to assess its stability. A significant decrease in concentration over time would indicate degradation.
-
Visualizations
References
- 1. scholars.uky.edu [scholars.uky.edu]
- 2. bepls.com [bepls.com]
- 3. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 4. dial.uclouvain.be [dial.uclouvain.be]
- 5. Long-term Physicochemical Stability of Concentrated Solutions of Sodium Valproate in Polypropylene Syringes for Administration in the Intensive Care Unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. electrochemsci.org [electrochemsci.org]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Analysis of this compound using Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 9. Comparative in vivo bioequivalence and in vitro dissolution of two this compound sustained-release formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Stability of sodium valproate tablets repackaged into dose administration aids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HPLC determination of this compound in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cell Line Specific Responses to Valproic Acid Treatment
This technical support center is designed for researchers, scientists, and drug development professionals investigating the effects of Valproic Acid (VPA). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cancer cells?
A1: this compound (VPA) is a short-chain fatty acid that has been primarily used as an anticonvulsant and mood stabilizer.[1][2][3] In the context of cancer, VPA's most well-documented mechanism of action is the inhibition of histone deacetylases (HDACs), particularly Class I and IIa HDACs.[1][4] By inhibiting HDACs, VPA leads to the hyperacetylation of histones, which alters chromatin structure and results in the re-expression of silenced tumor suppressor genes. This can induce cell cycle arrest, apoptosis, and differentiation in cancer cells.[1][4][5]
Q2: Why do different cell lines exhibit varying sensitivity to VPA treatment?
A2: The differential response of cell lines to VPA is a complex phenomenon influenced by several factors, including:
-
Genetic and Epigenetic Landscape: The baseline expression levels of HDACs, the status of tumor suppressor genes (e.g., p53), and the activation state of various signaling pathways can all contribute to sensitivity.[1][5]
-
Cellular Context: The tissue of origin and the specific molecular subtype of the cancer (e.g., estrogen receptor status in breast cancer) play a crucial role.[1][6]
-
Drug Efflux Pumps: Overexpression of multidrug resistance proteins can lead to the active removal of VPA from the cell, reducing its effective concentration.
-
Metabolic Differences: Variations in cellular metabolism may affect how VPA is processed and its impact on cellular energetics.[7]
Q3: I am observing unexpected morphological changes in my cells after VPA treatment. What could be the cause?
A3: VPA has been reported to induce morphological changes in various cell lines. These can include:
-
Cell Detachment: Some cell lines, particularly neuronal and urothelial cells, may show increased detachment from the culture surface.[8][9]
-
Changes in Cell Shape: VPA can alter the cytoskeleton, leading to changes in cell shape, such as increased elongation or flattening.[10] For example, in mesenchymal cells, an increase in stress fibers has been observed.[11][12]
-
Nuclear Morphology Alterations: As an HDAC inhibitor, VPA can induce chromatin reorganization, leading to quantifiable changes in nuclear size and shape over time.[10]
These changes are often linked to VPA's effects on the cytoskeleton and its role in inducing differentiation or senescence. It is crucial to document these changes and correlate them with functional outcomes like proliferation and apoptosis.
Q4: What is the stability of VPA in cell culture medium and how should it be stored?
A4: VPA is generally stable at room temperature.[13] For cell culture experiments, it is recommended to prepare fresh aqueous solutions of VPA (sodium salt) and not to store them for more than one day to ensure consistent activity.[14][15] Stock solutions of VPA sodium salt in DMSO can be stored at -20°C or -80°C for extended periods, but repeated freeze-thaw cycles should be avoided.[16][17]
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no effect of VPA on cell viability | Cell Line Resistance: The cell line may be inherently resistant to VPA due to its genetic or epigenetic makeup. | Verify Sensitivity: Test a range of VPA concentrations (from low µM to high mM) to determine the IC50 for your specific cell line. Consider using a positive control cell line known to be sensitive to VPA. |
| Incorrect VPA Concentration: Errors in calculating or preparing the VPA solution. | Verify Calculations and Preparation: Double-check all calculations for dilutions. Prepare fresh VPA solutions. | |
| VPA Degradation: Improper storage or handling of VPA stock solutions. | Proper Storage: Store VPA stock solutions as recommended (aliquoted at -20°C or -80°C). Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. | |
| Sub-optimal Cell Culture Conditions: High cell density, unhealthy cells, or contamination can affect drug response. | Optimize Cell Culture: Ensure cells are in the logarithmic growth phase and at an appropriate density at the time of treatment. Regularly check for contamination. | |
| High Variability Between Replicates | Uneven Cell Seeding: Inconsistent number of cells plated in each well. | Ensure Uniform Seeding: Thoroughly resuspend cells before plating to ensure a homogenous cell suspension. Use a multichannel pipette for consistency. |
| Edge Effects in Multi-well Plates: Evaporation from the outer wells of a plate can lead to increased drug concentration. | Minimize Edge Effects: Avoid using the outermost wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity. | |
| Pipetting Errors: Inaccurate pipetting of VPA or assay reagents. | Calibrate Pipettes: Ensure all pipettes are properly calibrated. Use appropriate pipetting techniques. | |
| VPA Precipitates in Culture Medium | High VPA Concentration: The concentration of VPA may exceed its solubility in the culture medium. | Check Solubility Limits: VPA sodium salt is generally soluble in aqueous solutions. If using VPA free acid, it has lower aqueous solubility. Consider preparing a higher concentration stock in DMSO and diluting it in the medium, ensuring the final DMSO concentration is non-toxic to the cells (typically <0.5%). |
| Interaction with Media Components: Certain components of the culture medium may interact with VPA. | Test Different Media: If precipitation persists, try a different formulation of culture medium. |
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (mM) | Treatment Duration (hours) |
| MCF-7 | Breast Cancer | ~2.0 - 3.5 | 48 - 72 |
| MDA-MB-231 | Breast Cancer | ~2.0 - 3.5 | 48 - 72 |
| 17B | Head and Neck Squamous Cell Carcinoma | 1.73 | 72 |
| U251 | Glioblastoma | 7.45 | 48 |
| SNB19 | Glioblastoma | 7.32 | 48 |
| T98G | Glioblastoma | 4.8 | 48 |
| U-87MG | Glioblastoma | 6.0 | 24 |
| IMR-32 | Neuroblastoma | 0.0027 | 24 |
| UKF-NB-2 | Neuroblastoma | 0.0026 | 24 |
| SK-N-AS | Neuroblastoma | 0.0024 | 24 |
| SF-763 | Glioblastoma | 0.0068 | 24 |
| A-172 | Glioblastoma | 0.0063 | 24 |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions (e.g., cell density, passage number, specific assay used).
Table 2: Cell Cycle Arrest Induced by this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | VPA Concentration (mM) | Treatment Duration (hours) | Phase of Arrest | % of Cells in Arrested Phase (Treated vs. Control) |
| MCF-7 | Breast Cancer | 2.0 | 48 | G0/G1 | 89.2% vs. 69.93% |
| MDA-MB-231 | Breast Cancer | 2.0 | 48 | G2/M | 36.26% vs. 14.12% |
| N-PA | Thyroid Cancer | 1.0 | Not Specified | G1 | Increased p21 expression |
| BHT-101 | Thyroid Cancer | 1.0 | Not Specified | G1 | Increased p21 expression |
| T98G | Glioblastoma | 4.0 | 24 | G1 | 92.6% vs. 55.49% |
| U87 | Glioblastoma | 0.5 + 25mM Nicotinamide | 48 | G2/M | 52% vs. 7% |
Table 3: Apoptosis Induction by this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | VPA Concentration (mM) | Treatment Duration (hours) | % Apoptotic Cells (Treated vs. Control) |
| 17B | Head and Neck Squamous Cell Carcinoma | 10.0 | 16 | 37.5% vs. Control |
| U251 | Glioblastoma | 2.0 | 48 | 12.25% vs. 6.10% |
| SNB19 | Glioblastoma | 2.0 | 48 | 13.80% vs. 6.33% |
| IMR-32 | Neuroblastoma | 0.0027 | 24 | 96.44% vs. Control |
| UKF-NB-2 | Neuroblastoma | 0.0026 | 24 | 94.6% vs. Control |
| SK-N-AS | Neuroblastoma | 0.0024 | 24 | 93.9% vs. Control |
| SF-763 | Glioblastoma | 0.0068 | 24 | 85.4% vs. Control |
| A-172 | Glioblastoma | 0.0063 | 24 | 91.9% vs. Control |
Experimental Protocols
MTT Assay for Cell Viability
Objective: To determine the effect of VPA on the metabolic activity of cells, as an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
This compound (VPA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
VPA Treatment: Prepare serial dilutions of VPA in complete culture medium. Remove the old medium from the wells and add 100 µL of the VPA-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve VPA, e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently by pipetting up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Flow Cytometry for Cell Cycle Analysis
Objective: To analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after VPA treatment.
Materials:
-
Cells of interest
-
Complete culture medium
-
6-well plates
-
This compound (VPA)
-
PBS (Phosphate-Buffered Saline)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the desired concentrations of VPA for the specified duration.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS, and detach using Trypsin-EDTA. Combine with the floating cells from the supernatant.
-
Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in ice-cold PBS. Add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
Western Blotting for Protein Expression
Objective: To detect changes in the expression levels of specific proteins (e.g., cell cycle regulators, apoptosis markers) following VPA treatment.
Materials:
-
Cells of interest
-
Complete culture medium
-
6-well plates
-
This compound (VPA)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the proteins of interest)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After VPA treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane several times with TBST (Tris-Buffered Saline with Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Add ECL substrate and visualize the protein bands using an imaging system.
Signaling Pathways and Experimental Workflows
References
- 1. This compound inhibits cell growth in both MCF-7 and MDA-MB231 cells by triggering different responses in a cell type-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 4. Valproate inhibits colon cancer growth through cell cycle modification in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound and Breast Cancer: State of the Art in 2021 [mdpi.com]
- 7. This compound Suppresses Breast Cancer Cell Growth Through Triggering Pyruvate Kinase M2 Isoform Mediated Warburg Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Causes Extensive Cell Detachment and Death in Differentiated Sh-SY5Y Cell Cultures: An In Vitro Observation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound decreases urothelial cancer cell proliferation and induces thrombospondin-1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound-induced changes of 4D nuclear morphology in astrocyte cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of this compound on mesenchymal pluripotent cell proliferation and differentiation in extracellular matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Effect of this compound on Mesenchymal Pluripotent Cell Proliferation and Differentiation in Extracellular Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. selleckchem.com [selleckchem.com]
- 17. selleckchem.com [selleckchem.com]
Technical Support Center: Managing Valproic Acid-Induced Changes in Cell Proliferation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with valproic acid (VPA) and its effects on cell proliferation.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: Unexpected Increase in Cell Proliferation After VPA Treatment
| Potential Cause | Suggested Solution |
| Cell Type-Specific Proliferative Effects | VPA has been shown to stimulate the proliferation of certain cell types, such as hematopoietic and neural stem cells. Confirm the expected effect of VPA on your specific cell line by reviewing the literature. |
| Low VPA Concentration | At low concentrations, VPA's effects on proliferation may be minimal or even stimulatory in some contexts. Perform a dose-response experiment to determine the optimal concentration for inhibiting proliferation in your cell line. |
| Short Incubation Time | The anti-proliferative effects of VPA may require a longer incubation period to become apparent. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. |
| Experimental Artifact | Ensure accurate cell seeding density and proper mixing of VPA in the culture medium. Use a positive control for proliferation inhibition and a vehicle control (the solvent used to dissolve VPA) to rule out artifacts. |
Issue 2: High Variability in Cell Proliferation Assay Results
| Potential Cause | Suggested Solution |
| Inconsistent VPA Preparation | Prepare a fresh stock solution of VPA for each experiment, or if using a frozen stock, ensure it is thoroughly mixed after thawing. VPA can be diluted directly in the culture medium.[1] |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly to avoid clumps. Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media. |
| Inaccurate Pipetting | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. |
| Sub-optimal Assay Conditions | Optimize incubation times for both VPA treatment and the proliferation assay itself (e.g., MTT or BrdU incubation). Ensure that the cell density is within the linear range of the assay. |
Issue 3: No Observable Effect of VPA on Cell Proliferation
| Potential Cause | Suggested Solution |
| VPA Concentration is Too Low | The effective concentration of VPA is highly cell-type dependent. Perform a dose-response curve starting from a low concentration (e.g., 0.5 mM) and increasing to higher concentrations (e.g., 10 mM or higher) to determine the IC50 for your cell line. |
| Cell Line Resistance | Some cell lines may be inherently resistant to the anti-proliferative effects of VPA. Consider using a different HDAC inhibitor or combining VPA with another therapeutic agent to enhance its efficacy. |
| Incorrect VPA Handling or Storage | This compound solutions should be properly stored. For reprogramming experiments, it is often diluted directly in the medium.[1] Check the manufacturer's instructions for optimal storage conditions. |
| Assay Sensitivity | The chosen proliferation assay may not be sensitive enough to detect subtle changes. Consider using a more sensitive method or a combination of assays to confirm the results (e.g., combining a metabolic assay like MTT with a DNA synthesis assay like BrdU). |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound affects cell proliferation?
A1: this compound is a histone deacetylase (HDAC) inhibitor. By inhibiting HDACs, VPA leads to the hyperacetylation of histones, which alters chromatin structure and gene expression. This can result in the upregulation of tumor suppressor genes like p21 and the downregulation of proteins that promote cell cycle progression, leading to cell cycle arrest, apoptosis, or senescence in many cancer cell types.[2][3][4]
Q2: I'm observing both cell cycle arrest and apoptosis in my VPA-treated cells. Is this normal?
A2: Yes, this is a well-documented dual effect of VPA in many cancer cell lines. VPA can induce cell cycle arrest, often at the G1 or G2/M phase, which can be a precursor to apoptosis.[3][5][6][7] The balance between these outcomes is often dependent on the VPA concentration, treatment duration, and the specific molecular characteristics of the cell line.
Q3: What are typical concentrations of VPA used in cell culture experiments?
A3: The effective concentration of VPA can vary significantly between cell lines. For many cancer cell lines, concentrations in the range of 0.5 mM to 5 mM are often used to achieve anti-proliferative effects.[8] However, it is crucial to perform a dose-response study to determine the optimal concentration for your specific cell type. For human cell reprogramming, final concentrations of 0.5 to 1 mM are common.[1]
Q4: How does VPA influence key signaling pathways related to cell proliferation?
A4: VPA is known to modulate several signaling pathways that are critical for cell proliferation. Two of the most well-studied are:
-
Wnt/β-catenin Pathway: VPA can activate the Wnt/β-catenin signaling pathway.[9][10][11][12] This can have different effects depending on the cellular context, sometimes promoting differentiation and other times influencing proliferation.[13]
-
MAPK/ERK Pathway: VPA has been shown to activate the MAPK/ERK signaling pathway in some cell types.[14][15][16] This pathway is a key regulator of cell growth and survival.
Q5: Can VPA induce senescence in cultured cells?
A5: Yes, in addition to apoptosis and cell cycle arrest, VPA can induce cellular senescence in some cancer cell lines, such as medulloblastoma and hepatocarcinoma cells.[17][18][19][20] Senescence is a state of irreversible growth arrest.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (mM) | Incubation Time (hours) |
| IMR-32 | Neuroblastoma | 0.0027 | 24 |
| UKF-NB-2 | Neuroblastoma | 0.0026 | 24 |
| SK-N-AS | Neuroblastoma | 0.0024 | 24 |
| UKF-NB-3 | Neuroblastoma | 0.0033 | 24 |
| UKF-NB-4 | Neuroblastoma | 0.0037 | 24 |
| SF-763 | Glioblastoma | 0.0068 | 24 |
| SF-767 | Glioblastoma | 0.0054 | 24 |
| A-172 | Glioblastoma | 0.0063 | 24 |
| U-87 MG | Glioblastoma | 0.0060 | 24 |
| U-251 MG | Glioblastoma | 0.0062 | 24 |
| MCF-7 | Breast Cancer | ~1.5 | 72 |
| MDA-MB-231 | Breast Cancer | ~2.0 | 72 |
| TE9 | Esophageal Squamous Cell Carcinoma | 1.02-2.15 | Not Specified |
| TE10 | Esophageal Squamous Cell Carcinoma | 1.02-2.15 | Not Specified |
| TE11 | Esophageal Squamous Cell Carcinoma | 1.02-2.15 | Not Specified |
| TE14 | Esophageal Squamous Cell Carcinoma | 1.02-2.15 | Not Specified |
| Note: IC50 values can vary based on experimental conditions.[8][21] |
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | VPA Concentration (mM) | Incubation Time (hours) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| MCF-7 | 1 | 48 | 89.2 | 3.43 | Not specified |
| MDA-MB-231 | 1 | 48 | Not specified | Not specified | 36.26 |
| QBC939 | 8 | 72 | 91.82 | Decreased | Slightly Decreased |
| TFK-1 | 8 | 120 | Decreased | Decreased | 75.57 |
| LNCaP | 1 | 96 | Increased | Decreased | Not specified |
| Note: These values are illustrative and can vary between experiments.[5][6][22] |
Experimental Protocols
MTT Cell Proliferation Assay
This protocol is adapted for assessing cell viability after VPA treatment.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound (VPA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of VPA in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of VPA. Include a vehicle-only control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Following treatment, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
BrdU Cell Proliferation Assay
This protocol outlines the detection of DNA synthesis in VPA-treated cells.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound (VPA)
-
BrdU (5-bromo-2'-deoxyuridine) labeling solution (typically 10 µM)
-
Fixative solution (e.g., 70% ethanol (B145695) or 4% paraformaldehyde)
-
Denaturing solution (e.g., 2N HCl)
-
Neutralizing solution (e.g., 0.1 M sodium borate (B1201080) buffer, pH 8.5)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Anti-BrdU primary antibody
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells on coverslips in a multi-well plate or in a flask and treat with VPA as described in the MTT assay protocol.
-
Towards the end of the VPA treatment period, add BrdU labeling solution to the culture medium and incubate for a optimized pulse time (e.g., 1-4 hours) to allow for incorporation into newly synthesized DNA.
-
Wash the cells with PBS.
-
Fix the cells with the fixative solution.
-
Denature the DNA by incubating the cells with the denaturing solution.
-
Neutralize the acid with the neutralizing solution.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with the anti-BrdU primary antibody.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody.
-
Wash with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope, or prepare the cells for analysis by flow cytometry.
Cell Counting and Viability Assay (Trypan Blue Exclusion)
This is a direct method to quantify cell number and viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound (VPA)
-
Trypan Blue solution (0.4%)
-
Phosphate-Buffered Saline (PBS)
-
Hemocytometer or automated cell counter
-
Microscope
Procedure:
-
Culture and treat cells with VPA in multi-well plates or flasks.
-
At the end of the treatment period, collect the cells. For adherent cells, this will involve trypsinization.
-
Centrifuge the cell suspension and resuspend the cell pellet in a known volume of PBS or culture medium.
-
Take a small aliquot of the cell suspension and mix it with an equal volume of Trypan Blue solution (this creates a 1:2 dilution).
-
Load the mixture into a hemocytometer.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the central grid of the hemocytometer.
-
Calculate the cell concentration (cells/mL) and the percentage of viable cells.
Signaling Pathways and Workflows
Caption: VPA's influence on the Wnt/β-catenin signaling pathway.
Caption: VPA's activation of the MAPK/ERK signaling cascade.
Caption: Troubleshooting workflow for unexpected VPA results.
References
- 1. youtube.com [youtube.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | this compound: A Promising Therapeutic Agent in Glioma Treatment [frontiersin.org]
- 4. This compound inhibits proliferation of HER2-expressing breast cancer cells by inducing cell cycle arrest and apoptosis through Hsp70 acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits cell growth in both MCF-7 and MDA-MB231 cells by triggering different responses in a cell type-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sodium Valproate Inhibits the Growth of Human Cholangiocarcinoma In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits cell growth in both MCF-7 and MDA-MB231 cells by triggering different responses in a cell type-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a histone deacetylase inhibitor, enhances radiosensitivity in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Small molecule this compound enhances ventral patterning of human neural tube organoids by regulating Wnt and Shh signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Wnt signaling pathway participates in this compound-induced neuronal differentiation of neural stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | this compound Stimulates Hippocampal Neurogenesis via Activating the Wnt/β-Catenin Signaling Pathway in the APP/PS1/Nestin-GFP Triple Transgenic Mouse Model of Alzheimer’s Disease [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Sodium valproate induces cell senescence in human hepatocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. This compound Addresses Neuroendocrine Differentiation of LNCaP Cells and Maintains Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Off-Target Effects of Valproic Acid in Experiments
Welcome to the technical support center for researchers utilizing Valproic Acid (VPA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design robust experiments and accurately interpret your data by controlling for the known off-target effects of VPA.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of this compound (VPA) that I should be aware of in my experiments?
A1: While VPA is widely used as a histone deacetylase (HDAC) inhibitor, it has several well-documented off-target effects that can influence experimental outcomes. The main off-target mechanisms include:
-
Enhancement of GABAergic Transmission: VPA can increase the concentration of the inhibitory neurotransmitter GABA in the brain by inhibiting its degradation and increasing its synthesis.
-
Inhibition of Voltage-Gated Ion Channels: VPA can block voltage-gated sodium and calcium channels, which reduces neuronal excitability.[1][2]
-
Modulation of Intracellular Signaling Pathways: VPA has been shown to affect signaling cascades such as the MAP Kinase (MAPK) and GSK3 pathways.[3][4]
It is crucial to consider these effects, as they can lead to misinterpretation of results if not properly controlled for, especially in non-neurological studies where HDAC inhibition is the primary focus.
Q2: How can I be sure that the phenotype I observe is due to HDAC inhibition and not an off-target effect of VPA?
A2: To confidently attribute an observed effect to HDAC inhibition, a multi-pronged approach is recommended:
-
Use of Structurally Unrelated HDAC Inhibitors: Corroborate your findings with other HDAC inhibitors that have different chemical structures and potentially different off-target profiles (e.g., Vorinostat, Panobinostat).[1] If the phenotype is consistent across different inhibitors, it is more likely to be an on-target effect.
-
Employ Inactive Analogs as Negative Controls: Use a structurally similar but inactive analog of VPA. A commonly used control is valpromide (B1683473), which is an amide derivative of VPA.[2][5][6][7][8] Another option is (E)-2-ene-valproic acid (2-en-VPA), a metabolite of VPA that lacks significant HDAC inhibitory activity but retains some of its anticonvulsant properties.[9][10]
-
Rescue Experiments: If possible, perform rescue experiments by overexpressing the specific HDAC isoform(s) targeted by VPA to see if the phenotype is reversed.
-
Dose-Response Analysis: Establish a dose-response curve for VPA's effect on histone acetylation (a direct measure of HDAC inhibition) and compare it to the dose-response curve for your phenotype of interest. A strong correlation suggests an on-target effect.
Q3: What are some suitable negative control compounds for VPA experiments?
A3: Selecting the right negative control is critical. Here are a few options:
-
Valpromide (VPD): The amide derivative of VPA. In some systems, it acts as a prodrug and is converted to VPA, but in many experimental models, it can serve as a useful control.[2][5][6][7][8] It is important to verify its metabolic fate in your specific experimental setup.
-
(E)-2-ene-valproic acid (2-en-VPA): A major metabolite of VPA that has been reported to have reduced HDAC inhibitory activity while retaining some of the parent compound's other effects.[9][10] This makes it a valuable tool for dissecting HDAC-dependent versus independent effects.
-
Other Branched-Chain Fatty Acids: Depending on the specific off-target effect you wish to control for, other short-chain fatty acids with similar chemical properties but lacking HDAC inhibitory activity could be considered.
It is always recommended to perform preliminary experiments to validate that the chosen control compound does not exhibit the on-target effect (HDAC inhibition) in your system.
Troubleshooting Guides
Problem: I am seeing inconsistent results with my VPA treatments.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| VPA Solution Instability | VPA solutions can be unstable. Prepare fresh stock solutions regularly and store them appropriately. For cell culture, it is advisable to make fresh dilutions from a concentrated stock for each experiment. |
| Cell Culture Conditions | Ensure consistent cell density, passage number, and serum concentrations across experiments, as these can influence cellular responses to VPA. |
| Off-Target Effects at High Concentrations | High concentrations of VPA are more likely to induce off-target effects. Perform a dose-response experiment to determine the lowest effective concentration for HDAC inhibition in your model system.[3] |
| Variability in VPA Metabolism | If using an in vivo model, be aware that VPA metabolism can vary between animals. Monitor plasma concentrations if possible to ensure consistent exposure. |
Problem: I suspect VPA is affecting cell viability in my experiments, confounding my results.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Cytotoxicity at High Concentrations | Perform a cell viability assay (e.g., MTS or trypan blue exclusion) across a range of VPA concentrations to determine the cytotoxic threshold in your cell line.[11] |
| Apoptosis Induction | VPA can induce apoptosis, which may be an on-target or off-target effect. Assess markers of apoptosis (e.g., cleaved caspase-3) to understand the mechanism of cell death. |
| Confounding Effects of Solvents | Ensure that the vehicle control (e.g., DMSO, PBS) is used at the same final concentration as in the VPA-treated samples and does not affect cell viability on its own. |
Quantitative Data Summary
Table 1: Comparative IC50 Values of this compound for HDAC Inhibition and Off-Target Effects
| Target/Effect | Cell Line/System | IC50 Value (mM) | Reference |
| HDAC1 Inhibition | In vitro assay | 0.4 | [12] |
| HDAC Inhibition (Global) | Pancreatic Cancer Cells | 1.098 | [4] |
| HDAC Inhibition (Global) | Esophageal Squamous Carcinoma Cells | 1.02 - 2.15 | [13] |
| Sodium Channel (NavMs) Inhibition | HEK293t cells | 0.691 | [1][14] |
| Cell Growth Inhibition | Various Cancer Cell Lines | 0.43 - 1.83 | [15] |
Note: IC50 values can vary significantly depending on the experimental system, cell type, and assay conditions.
Table 2: Recommended Working Concentrations for In Vitro Experiments
| Compound | Typical Working Concentration Range | Primary Use |
| This compound (VPA) | 0.5 - 2 mM | HDAC Inhibition |
| Valpromide (VPD) | Equimolar to VPA | Negative Control |
| (E)-2-ene-valproic acid (2-en-VPA) | Equimolar to VPA | Negative Control for HDAC-independent effects |
| Vorinostat (SAHA) | 1 - 5 µM | Positive Control (HDAC inhibitor) |
| Panobinostat (LBH589) | 10 - 50 nM | Positive Control (HDAC inhibitor) |
Experimental Protocols
Protocol 1: Assessing HDAC Inhibition via Western Blot for Acetylated Histones
-
Cell Seeding and Treatment: Seed cells to achieve 70-80% confluency at the time of harvest. Treat with VPA (e.g., 0.5, 1, 2 mM), a positive control (e.g., Vorinostat), and a vehicle control for the desired time (e.g., 24 hours).
-
Histone Extraction: Harvest cells and perform histone extraction using a commercially available kit or a standard acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of histone extract onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against acetylated histone H3 (e.g., Ac-H3K9) or acetylated histone H4 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the acetylated histone signal to a total histone H3 or H4 loading control.
-
Protocol 2: Evaluating the Effect of VPA on the MAPK/ERK Signaling Pathway
-
Cell Treatment and Lysis: Treat cells with VPA at various concentrations and time points. Include a positive control for ERK activation (e.g., EGF or PMA) and a negative control (vehicle). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blotting:
-
Perform SDS-PAGE and transfer as described in Protocol 1.
-
Block the membrane and incubate with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.[17][18]
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.[18][19]
-
Protocol 3: General Electrophysiology Protocol for Assessing VPA's Effect on Ion Channels
-
Cell Preparation: Use a cell line stably or transiently expressing the ion channel of interest (e.g., a specific sodium or calcium channel subunit).
-
Patch-Clamp Recording:
-
Perform whole-cell patch-clamp recordings.
-
Establish a stable baseline recording of the ionic current using an appropriate voltage protocol to elicit the current.[20][21]
-
Perfuse the cells with a solution containing VPA at the desired concentration.
-
Record the current in the presence of VPA and compare it to the baseline to determine the extent of inhibition or modulation.
-
Include a positive control (a known blocker of the channel) and a vehicle control.
-
-
Data Analysis: Analyze changes in current amplitude, activation, inactivation, and recovery from inactivation to characterize the effect of VPA.
Visualizations
Caption: Overview of VPA's on-target and major off-target signaling pathways.
Caption: A logical workflow for dissecting the on- and off-target effects of VPA.
References
- 1. pnas.org [pnas.org]
- 2. What is the mechanism of Valpromide? [synapse.patsnap.com]
- 3. This compound defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Class I HDAC Inhibitor this compound Strongly Potentiates Gemcitabine Efficacy in Pancreatic Cancer by Immune System Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Disposition of valpromide, this compound, and valnoctamide in the brain, liver, plasma, and urine of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of antiepileptic isomers of this compound and valpromide in a rat model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is Valpromide used for? [synapse.patsnap.com]
- 9. Structure-activity relationships of unsaturated analogues of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Unsaturated analogues of this compound : structure activity relationships and interaction with gaba metabolism - UBC Library Open Collections [open.library.ubc.ca]
- 11. academic.oup.com [academic.oup.com]
- 12. Histone deacetylase is a direct target of this compound, a potent anticonvulsant, mood stabilizer, and teratogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, a histone deacetylase inhibitor, enhances radiosensitivity in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. fda.gov [fda.gov]
- 21. m.youtube.com [m.youtube.com]
Determining the optimal duration of Valproic acid exposure for gene expression studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Valproic acid (VPA) in gene expression studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound (VPA) affects gene expression?
This compound, a branched short-chain fatty acid, primarily modulates gene expression through its activity as a histone deacetylase (HDAC) inhibitor.[1][2][3][4][5] VPA inhibits class I and IIa HDACs, leading to an increase in the acetylation of histones, particularly H3 and H4.[2][6] This hyperacetylation of histones alters chromatin structure, making it more accessible to transcription factors and thereby regulating the expression of associated genes.[2][4] VPA can also influence DNA conformation and methylation profiles, further impacting gene transcription.[4][7]
Q2: How long should I expose my cells to VPA to observe changes in gene expression?
The optimal duration of VPA exposure is highly dependent on the specific research question, the cell type being used, and the target genes of interest. There is no single "one-size-fits-all" duration. Studies have reported significant changes in gene expression at various time points, ranging from a few hours to several days.
-
Short-term exposure (e.g., 6-8 hours): Can be sufficient to detect early gene expression changes, particularly for genes directly regulated by HDAC inhibition.[5][8]
-
Intermediate exposure (e.g., 24-48 hours): Often used to observe more robust and widespread changes in gene expression profiles.[9][10]
-
Long-term exposure (e.g., 72 hours or longer): May be necessary to study the cumulative effects of VPA on cellular processes, differentiation, or in chronic disease models.[1]
It is recommended to perform a time-course experiment to determine the optimal exposure time for your specific experimental system and genes of interest.
Q3: What concentration of VPA should I use in my experiments?
The effective concentration of VPA can vary significantly between different cell lines and experimental conditions. It is crucial to determine the optimal concentration that induces the desired effects on gene expression without causing significant cytotoxicity. Typically, concentrations in the range of 0.5 mM to 5 mM are used in in vitro studies.[1][9][11] A dose-response experiment is essential to identify the ideal concentration for your specific cell type and experimental goals.
Q4: Can VPA treatment lead to both up- and down-regulation of genes?
Yes. While the primary mechanism of VPA as an HDAC inhibitor is often associated with gene activation, studies have consistently shown that VPA treatment can lead to both the up-regulation and down-regulation of a significant number of genes.[6][12][13] The direction of regulation depends on the specific gene, its regulatory elements, and the cellular context.
Troubleshooting Guide
Problem: I am not observing any significant changes in gene expression after VPA treatment.
-
Sub-optimal VPA concentration: The concentration of VPA may be too low to elicit a response. Perform a dose-response experiment to identify a more effective concentration.
-
Insufficient exposure time: The duration of VPA treatment may be too short. Conduct a time-course experiment to determine the point of maximal gene expression change.
-
Cell line resistance: Some cell lines may be less sensitive to VPA. Consider using a different cell line or a positive control to ensure the VPA is active.
-
VPA stability: Ensure the VPA solution is fresh and has been stored correctly, as its potency can degrade over time.
Problem: I am observing high levels of cell death in my cultures after VPA treatment.
-
VPA concentration is too high: High concentrations of VPA can be cytotoxic. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic threshold for your specific cell line and reduce the VPA concentration accordingly.
-
Prolonged exposure: Extended exposure to VPA, even at lower concentrations, can lead to cytotoxicity. Consider shortening the treatment duration.
Quantitative Data Summary
The following tables summarize data from various studies on the effect of VPA on gene expression, providing insights into different experimental conditions and outcomes.
Table 1: VPA-Induced Changes in Gene Expression in a Rat Serotonergic Cell Line (RN46A)
| Treatment | Duration | Differentially Regulated Genes | Upregulated | Downregulated |
| 0.5 mM VPA | 72 hours | 88 | 70 | 18 |
Data from a study on a rat serotonergic cell line (RN46A) showing the number of genes differentially regulated after 72 hours of exposure to 0.5 mM VPA.[1]
Table 2: Time-Dependent Effect of VPA on HDAC2 Protein Levels
| VPA Treatment Duration | HDAC2 Protein Level (relative to untreated) |
| 24 hours | ~30% |
| 48 hours | ~30% |
This table illustrates the reduction in HDAC2 protein levels in cells treated with VPA over time, with a significant decrease observed at 24 hours and sustained at 48 hours.[9]
Experimental Protocols
Protocol 1: General Procedure for VPA Treatment and RNA Extraction for Gene Expression Analysis
-
Cell Culture: Plate cells at an appropriate density in a suitable culture medium and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
VPA Preparation: Prepare a stock solution of this compound (sodium salt) in sterile water or cell culture medium. Further dilute the stock solution to the desired final concentrations in fresh culture medium.
-
VPA Treatment: Remove the old medium from the cells and replace it with the VPA-containing medium. Include a vehicle control (medium without VPA) in parallel.
-
Incubation: Incubate the cells for the predetermined duration (e.g., 6, 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
RNA Extraction: Following incubation, wash the cells with phosphate-buffered saline (PBS) and then lyse the cells using a suitable lysis buffer. Extract total RNA using a commercially available RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
Downstream Analysis: The extracted RNA is now ready for downstream gene expression analysis, such as quantitative real-time PCR (qRT-PCR) or RNA sequencing.
Visualizations
Caption: VPA's primary mechanism of action on gene expression.
Caption: Workflow for VPA gene expression studies.
Caption: Troubleshooting logic for VPA experiments.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. This compound influences the expression of genes implicated with hyperglycaemia-induced complement and coagulation pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Changes in the Peripheral Blood Gene Expression Profile Induced by 3 Months of Valproate Treatment in Patients with Newly Diagnosed Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC inhibition through this compound modulates the methylation profiles in human embryonic kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The histone deacetylase inhibitor sodium valproate causes limited transcriptional change in mouse embryonic stem cells but selectively overrides Polycomb-mediated Hoxb silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces up- or down-regulation of gene expression responsible for the neuronal excitation and inhibition in rat cortical neurons through its epigenetic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. Short-time gene expression response to this compound and this compound analogs in mouse embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The histone deacetylase inhibitor this compound selectively induces proteasomal degradation of HDAC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone Deacetylase Inhibition with this compound Downregulates Osteocalcin Gene Expression in Human Dental Pulp Stem Cells and Osteoblasts: Evidence for HDAC2 Involvement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound disrupts the oscillatory expression of core circadian rhythm transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]
Impact of serum concentration on Valproic acid efficacy in vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum concentration on Valproic Acid (VPA) efficacy in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in vitro?
A1: this compound (VPA) has a multifaceted mechanism of action. Its primary effects are attributed to the inhibition of histone deacetylases (HDACs), particularly Class I and II HDACs. This inhibition leads to the hyperacetylation of histones, altering chromatin structure and gene expression, which can induce cell cycle arrest, differentiation, and apoptosis in cancer cells. Additionally, VPA is known to increase the levels of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and block voltage-gated sodium and calcium channels.
Q2: How does serum protein binding affect the availability of VPA in cell culture?
A2: VPA is highly bound to serum proteins, primarily albumin (approximately 90%).[1] Only the unbound (free) fraction of VPA is pharmacologically active. In cell culture, the presence of fetal bovine serum (FBS) will lead to a significant portion of the VPA being protein-bound and therefore inactive. The concentration of FBS in your culture medium will directly impact the free concentration of VPA available to the cells.
Q3: What is the therapeutic range for VPA, and how does it translate to in vitro experiments?
A3: The therapeutic range for total VPA in human serum is typically 50-100 µg/mL.[2] The free, active concentration is usually 5-10% of the total concentration.[3] When designing in vitro experiments, it is crucial to consider the protein binding in your culture medium. For example, in a medium containing 10% FBS, a significant portion of the added VPA will be bound. To achieve a therapeutically relevant free concentration, the total concentration of VPA in your culture medium may need to be higher than the desired free concentration.
Q4: What are typical concentrations of VPA used in in vitro studies?
A4: The effective concentration of VPA in vitro is highly dependent on the cell line and the endpoint being measured. Concentrations ranging from 0.5 mM to 10 mM have been reported to inhibit cell viability and induce apoptosis in various cancer cell lines.[4][5] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Troubleshooting Guide
Issue 1: Inconsistent or no observable effect of VPA on my cells.
| Possible Cause | Troubleshooting Step |
| Sub-optimal VPA concentration | Perform a dose-response experiment with a wide range of VPA concentrations (e.g., 0.1 mM to 10 mM) to determine the IC50 for your specific cell line. |
| High serum concentration in culture medium | Reduce the percentage of FBS in your culture medium. Be aware that this may affect cell health and growth. Alternatively, increase the total VPA concentration to compensate for protein binding. |
| Cell line resistance | Some cell lines are inherently more resistant to VPA. Consider using a different cell line or combining VPA with another therapeutic agent to enhance its effects. |
| Incorrect VPA preparation or storage | Ensure VPA is dissolved properly and stored according to the manufacturer's instructions. Prepare fresh solutions for each experiment. |
Issue 2: High variability between replicate experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding density | Ensure a uniform cell suspension and consistent seeding density across all wells and plates. |
| Variations in serum batches | Different lots of FBS can have varying protein concentrations, affecting the free VPA concentration. If possible, use the same lot of FBS for an entire set of experiments. |
| Edge effects in multi-well plates | To minimize edge effects, avoid using the outer wells of the plate for experimental conditions. Fill these wells with sterile PBS or media. |
Quantitative Data
Table 1: Concentration-Dependent Protein Binding of this compound
| Total VPA Concentration (µg/mL) | Approximate Free VPA (%) | Approximate Bound VPA (%) |
| 40 | 10% | 90% |
| 80 | 8% | 92% |
| 130 | 18.5% | 81.5% |
| 145 | >20% | <80% |
Data compiled from in vitro studies using human plasma.[1]
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time |
| IMR-32 | Neuroblastoma | 2.697 | 24 h |
| UKF-NB-2 | Neuroblastoma | 2.560 | 24 h |
| SK-N-AS | Neuroblastoma | 2.391 | 24 h |
| U-87 MG | Glioblastoma | 5.999 | 24 h |
| U-251 MG | Glioblastoma | 6.165 | 24 h |
| EPG85.257 | Gastric Cancer | 5.84 | 48 h |
| EPG85.257RDB | Gastric Cancer | 8.7 | 48 h |
Data extracted from in vitro studies.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
VPA Treatment: Prepare serial dilutions of VPA in complete culture medium. Remove the old medium from the wells and add 100 µL of the VPA-containing medium to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Western Blot for Histone Acetylation
-
Cell Lysis: After VPA treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated histones (e.g., Acetyl-Histone H3, Acetyl-Histone H4) and a loading control (e.g., total Histone H3 or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of histone acetylation.
Visualizations
Caption: this compound's primary signaling pathway via HDAC inhibition.
Caption: General experimental workflow for assessing VPA efficacy in vitro.
References
- 1. This compound: in vitro plasma protein binding and interaction with phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. Variable free and total this compound concentrations in sole- and multi-drug therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, Free and Total, Serum - Mayo Clinic Laboratories | Therapeutics Catalog [therapeutics.testcatalog.org]
- 5. This compound Causes Extensive Cell Detachment and Death in Differentiated Sh-SY5Y Cell Cultures: An In Vitro Observation - PMC [pmc.ncbi.nlm.nih.gov]
Valproic Acid Interference with Common Laboratory Assays: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference of valproic acid (VPA) with common laboratory assays. The information is designed to help you identify, understand, and mitigate these interactions to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern for laboratory assays?
This compound (2-propylpentanoic acid) is a widely used anticonvulsant medication also prescribed for bipolar disorder and migraine prevention.[1] Due to its chemical structure and metabolic pathways, VPA and its metabolites can interfere with various laboratory tests through several mechanisms, leading to erroneous results. These interferences can be broadly categorized as in vivo physiological effects (e.g., altering hormone levels) or in vitro analytical interference (e.g., cross-reactivity in immunoassays).
Q2: Which laboratory assays are most commonly affected by this compound?
This compound has been reported to interfere with a range of laboratory tests, including:
-
Liver Function Tests: Elevation of transaminases (AST, ALT).
-
Ammonia: Can cause hyperammonemia.
-
Thyroid Function Tests: Can lead to subclinical hypothyroidism with elevated TSH.[2][3][4]
-
Complete Blood Count (CBC): May cause thrombocytopenia (low platelet count).[5]
-
Coagulation Tests: Can affect platelet function and coagulation parameters.
-
Immunoassays: Potential for cross-reactivity, especially in assays for VPA itself.
-
Urine Drug Screens: Risk of false-positive results.
Q3: What is the primary mechanism of this compound-induced liver injury?
The hepatotoxicity of this compound is complex and multifactorial. Key mechanisms include:[6][7][8][9][10]
-
Metabolite-mediated toxicity: The metabolite 2-propyl-4-pentenoic acid (4-ene-VPA) is implicated in liver injury.[6][9]
-
Oxidative stress: VPA can deplete glutathione (B108866) stores and other antioxidants, leading to cellular damage.[6][7][8][9][10]
-
Mitochondrial dysfunction: Inhibition of fatty acid β-oxidation and carnitine deficiency can impair mitochondrial function.[6][7][8][9][10]
Troubleshooting Guides
Issue 1: Unexpectedly High Liver Enzyme Levels (AST/ALT)
Potential Cause: this compound can induce a dose-dependent and sometimes idiosyncratic hepatotoxicity, leading to elevated liver transaminases.[7][8]
Troubleshooting Steps:
-
Review Patient History: Confirm the patient is on VPA therapy and note the dosage and duration.
-
Fractionate Liver Enzymes: If possible, measure other markers of liver function such as alkaline phosphatase (ALP), gamma-glutamyl transferase (GGT), and bilirubin (B190676) to assess the pattern of injury.
-
Consider Alternative Causes: Rule out other potential causes of liver injury (e.g., viral hepatitis, other medications).
-
Recommend Clinical Correlation: Advise close monitoring of liver function tests and clinical evaluation for signs of hepatotoxicity.
Issue 2: Falsely Elevated this compound Levels in Immunoassays
Potential Cause: Some enzyme-multiplied immunoassay techniques (EMIT) for VPA may show falsely elevated results due to interference from an unidentified heat-labile, high-molecular-weight compound, possibly a protein complex, that can persist in the blood for months after discontinuing the drug.
Troubleshooting Steps:
-
Confirm with a Different Method: If a falsely elevated EMIT result is suspected, confirm the VPA concentration using a different analytical method such as gas-liquid chromatography (GLC) or fluorescence polarization immunoassay (FPIA).
-
Check for Anticoagulant Interference: The presence of anticoagulants like EDTA or fluoride/oxalate in the blood sample can lead to a bias towards higher VPA results in some immunoassays.[11] Ensure proper sample collection and handling.
-
Review Assay-Specific Information: Consult the package insert for the specific immunoassay being used to check for known cross-reactants and interfering substances.
Issue 3: Abnormal Thyroid Function Test Results
Potential Cause: this compound therapy can lead to subclinical hypothyroidism, characterized by elevated thyroid-stimulating hormone (TSH) levels with normal free thyroxine (fT4) levels.[2][3][4][12] The proposed mechanisms include VPA's effects on GABAergic pathways which may influence TSH secretion.[2][12]
Troubleshooting Steps:
-
Correlate with Clinical Picture: Assess for clinical signs of hypothyroidism, although subclinical hypothyroidism is often asymptomatic.
-
Monitor Longitudinally: Changes in thyroid hormone levels may not be transient.[2][4] Regular monitoring of TSH is recommended, especially in the first few years of VPA therapy.[13]
-
Consider VPA Dose: Higher VPA doses and serum levels have been associated with a greater risk of elevated TSH.[3][4]
Issue 4: Low Platelet Count (Thrombocytopenia)
Potential Cause: this compound can cause a dose-related suppression of hematopoiesis, leading to thrombocytopenia.[14]
Troubleshooting Steps:
-
Review VPA Dosage and Serum Levels: Higher concentrations of VPA are more likely to be associated with thrombocytopenia.[14]
-
Monitor Platelet Count: Regular monitoring of the complete blood count, including platelets, is recommended for patients on VPA.[15]
-
Clinical Assessment: Evaluate for any signs of bleeding or bruising. Dose reduction or discontinuation may be necessary in cases of significant thrombocytopenia or bleeding.[15]
Data Summary Tables
Table 1: this compound Interference with Key Laboratory Parameters
| Parameter | Observed Effect | Potential Mechanism |
| Ammonia | Increased levels (Hyperammonemia) | Inhibition of the urea (B33335) cycle. |
| AST/ALT | Increased levels | Direct hepatotoxicity, oxidative stress, mitochondrial dysfunction.[6][7][8][9][10] |
| TSH | Increased levels | Altered central neuroendocrine control of TSH release.[3][4] |
| Platelets | Decreased count (Thrombocytopenia) | Dose-related bone marrow suppression.[14] |
| Lactate | Increased levels (in overdose) | Direct effect of VPA or unknown mechanisms. |
Table 2: Quantitative Data on this compound-Induced Thyroid Hormone Changes
| Study Population | VPA Group Mean TSH (µIU/mL) | Control Group Mean TSH (µIU/mL) | Key Finding | Reference |
| 61 children with epilepsy | 4.6 | 2.7 | Significantly higher TSH in the VPA group.[4] | Kim et al. (2012)[3][4] |
| 150 children with epilepsy | 2.11 (baseline) to 4.45 (6 months) | N/A (longitudinal) | Significant increase in TSH over 6 months of VPA therapy.[2] | Study cited in CME Journal[2] |
Experimental Protocols & Methodologies
Investigating Potential Immunoassay Interference
A general approach to investigate suspected interference of this compound with an immunoassay involves a spike and recovery experiment.
Objective: To determine if VPA or its metabolites interfere with the accurate measurement of an analyte in a given immunoassay.
Materials:
-
Analyte-free serum or plasma pool.
-
This compound stock solution of known concentration.
-
The immunoassay kit .
-
Calibrators and controls for the assay.
Methodology:
-
Prepare Spiked Samples: Add known concentrations of this compound to aliquots of the analyte-free serum/plasma. The VPA concentrations should span the therapeutic and potentially toxic ranges.
-
Prepare Control Samples: Prepare aliquots of the analyte-free serum/plasma without any added VPA.
-
Assay Measurement: Analyze both the spiked and control samples using the immunoassay according to the manufacturer's instructions.
-
Data Analysis: Compare the measured analyte concentrations in the spiked samples to the control samples. A significant deviation in the measured analyte concentration in the presence of VPA suggests interference.
Visualizations
Signaling Pathway: Proposed Mechanism of this compound-Induced Hepatotoxicity
Caption: Proposed mechanisms of this compound-induced liver injury.
Experimental Workflow: Investigating Immunoassay Interference
Caption: Workflow for investigating potential immunoassay interference.
Logical Relationship: Troubleshooting Unexpected Lab Results with VPA
Caption: Troubleshooting logic for unexpected lab results with VPA.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Thyroid Function in Children Receiving this compound Monotherapy | CME Journal Geriatric Medicine: Rila Publication [cmegeriatricmed.co.uk]
- 3. This compound Therapy Causes Subclinical Hypothyroidism in Children with Epilepsy [thyroid.org]
- 4. thyroid.org [thyroid.org]
- 5. A Case of Thrombocytopenia Associated With this compound Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms involved in the this compound-induced hepatotoxicity: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. This compound induced liver injury: An insight into molecular toxicological mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
- 14. hkmj.org [hkmj.org]
- 15. This compound-Induced Thrombocytopenia-Related Spontaneous Systemic Bleeding - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Valproic Acid's In Vitro Efficacy: A Comparative Guide to HDAC Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of Valproic Acid (VPA) with other prominent histone deacetylase (HDAC) inhibitors. Supported by experimental data, this document outlines the comparative efficacy, isoform selectivity, and impact on cellular processes, offering a valuable resource for evaluating VPA's potential in therapeutic development.
This compound, a long-established antiepileptic drug, has garnered significant attention for its activity as a Class I and IIa HDAC inhibitor.[1][2] Its ability to induce hyperacetylation of histones leads to the modulation of gene expression, resulting in cell cycle arrest, differentiation, and apoptosis in cancer cells.[3][4] This guide delves into the in vitro performance of VPA, benchmarking it against a panel of other well-characterized HDAC inhibitors, including pan-HDAC inhibitors such as Vorinostat (B1683920) (SAHA) and Trichostatin A (TSA), as well as more targeted agents like Panobinostat, Mocetinostat, and Entinostat.
Quantitative Comparison of HDAC Inhibitor Potency
The in vitro potency of HDAC inhibitors is a critical determinant of their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. The following tables summarize the IC50 values of VPA and other HDAC inhibitors against various HDAC isoforms and cancer cell lines, compiled from multiple in vitro studies.
Table 1: Comparative IC50 Values of HDAC Inhibitors Against Specific HDAC Isoforms
| Inhibitor | HDAC1 (μM) | HDAC2 (μM) | HDAC5 (μM) | HDAC6 (μM) |
| This compound (VPA) | 0.4[5] | 0.54[5] | 2.8[5] | 2.4[5] |
| Vorinostat (SAHA) | Data not available in μM | Data not available in μM | Data not available in μM | Data not available in μM |
| Trichostatin A (TSA) | Data not available in μM | Data not available in μM | Data not available in μM | Data not available in μM |
Table 2: Comparative IC50 Values of HDAC Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | IC50 (μM) |
| This compound (VPA) | Pancreatic Cancer (KPC3) | 1098[6] |
| Neuroblastoma (UKF-NB-3) | 1.02[7] | |
| Neuroblastoma (SK-N-AS) | 2.8[7] | |
| Panobinostat | Pancreatic Cancer (KPC3) | 0.11[6] |
| Mocetinostat | Pancreatic Cancer (KPC3) | 353[6] |
| Trichostatin A (TSA) | Neuroblastoma (UKF-NB-3) | 0.0698[7] |
| Neuroblastoma (SK-N-AS) | 0.1294[7] | |
| Vorinostat (SAHA) | Colon Cancer (SW48) | Specific value not provided, but shown to be effective[8] |
Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
Key Signaling Pathways and Experimental Workflows
The anti-cancer effects of VPA and other HDAC inhibitors are mediated through the modulation of various signaling pathways. Understanding these pathways and the experimental workflows used to study them is crucial for interpreting efficacy data.
Caption: Signaling pathway of HDAC inhibition by this compound.
VPA primarily inhibits Class I and IIa HDACs, leading to histone hyperacetylation and a more relaxed chromatin structure.[1][2] This altered epigenetic landscape allows for the transcription of genes involved in critical cellular processes. Notably, VPA has been shown to induce the cell cycle inhibitor p21, leading to cell cycle arrest and apoptosis.[9] Furthermore, VPA can activate the Notch signaling pathway, which is implicated in cell differentiation, and inhibit the HDAC1/PTEN/Akt pathway, contributing to apoptosis in cancer cells.[10][11]
Caption: General experimental workflow for in vitro HDAC inhibitor evaluation.
The in vitro evaluation of HDAC inhibitors typically involves treating cancer cell lines with the compound of interest and subsequently assessing its effects on cell viability, histone acetylation, and HDAC enzyme activity.
Detailed Experimental Protocols
Reproducible and rigorous experimental design is paramount in drug discovery research. Below are detailed protocols for the key in vitro assays used to compare the efficacy of HDAC inhibitors.
In Vitro Fluorometric HDAC Activity Assay
This assay quantifies the enzymatic activity of HDACs and the inhibitory potential of compounds like VPA.
Materials:
-
Recombinant human HDAC enzymes
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Test compounds (e.g., VPA, SAHA) dissolved in DMSO
-
Developer solution (containing a stop solution like Trichostatin A and a protease like trypsin)
-
96-well black microplate
-
Microplate fluorometer
Procedure:
-
Reagent Preparation: Thaw all reagents on ice. Prepare serial dilutions of the test compounds in HDAC Assay Buffer. The final DMSO concentration should be kept below 1%.
-
Reaction Setup: In a 96-well black microplate, add the following in order:
-
HDAC Assay Buffer
-
Test compound at various concentrations (or DMSO for control)
-
Diluted recombinant HDAC enzyme
-
-
Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the reaction.
-
Incubation: Mix and incubate the plate at 37°C for 30-60 minutes.
-
Stop and Develop: Add the Developer solution to each well to stop the HDAC reaction and initiate the development of the fluorescent signal. Incubate at room temperature for 15 minutes, protected from light.
-
Fluorescence Measurement: Read the fluorescence using a microplate reader with excitation at 350-380 nm and emission at 440-460 nm.[12][13]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis for Histone Acetylation
This technique is used to detect the levels of acetylated histones in cells following treatment with HDAC inhibitors.[14][15]
Materials:
-
Treated and untreated cell pellets
-
Lysis buffer
-
Protein assay reagent (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cell pellets in lysis buffer and determine the protein concentration using a protein assay.
-
Sample Preparation: Mix a standardized amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the acetylated histone signal to the loading control.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[16][17]
Materials:
-
Cells seeded in a 96-well plate
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.1 N HCl in isopropanol (B130326) with 10% Triton X-100)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the HDAC inhibitors for the desired duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the drug concentration to determine the IC50 value.
Conclusion
This compound demonstrates clear in vitro activity as an HDAC inhibitor, albeit with a generally lower potency compared to many newer and more specific HDAC inhibitors like Panobinostat and Trichostatin A. Its preferential inhibition of Class I and IIa HDACs translates to significant effects on gene expression, leading to cell cycle arrest, differentiation, and apoptosis in various cancer cell lines. While its micromolar IC50 values may necessitate higher concentrations for efficacy compared to nanomolar-range inhibitors, VPA's well-established clinical safety profile and oral bioavailability make it an attractive candidate for further investigation, particularly in combination therapies. The provided protocols and pathway diagrams offer a foundational framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of VPA and other HDAC inhibitors.
References
- 1. Histone Deacetylase Inhibitors: Isoform Selectivity Improves Survival in a Hemorrhagic Shock Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The histone deacetylase inhibitor this compound selectively induces proteasomal degradation of HDAC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound defines a novel class of HDAC inhibitors inducing differentiation of transformed cells | The EMBO Journal [link.springer.com]
- 5. selleckchem.com [selleckchem.com]
- 6. The Class I HDAC Inhibitor this compound Strongly Potentiates Gemcitabine Efficacy in Pancreatic Cancer by Immune System Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibitors valproate and trichostatin A are toxic to neuroblastoma cells and modulate cytochrome P450 1A1, 1B1 and 3A4 expression in these cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of this compound in comparison with vorinostat on cell growth inhibition and apoptosis induction in the human colon cancer SW48 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Effects of the histone deacetylase inhibitor this compound on Notch signalling in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound targets HDAC1/2 and HDAC1/PTEN/Akt signalling to inhibit cell proliferation via the induction of autophagy in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HDAC Activity Assay Kit (Fluorometric) (ab1438) is not available | Abcam [abcam.co.jp]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Histone Acetylation Western Blots [bio-protocol.org]
- 15. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 16. protocols.io [protocols.io]
- 17. merckmillipore.com [merckmillipore.com]
A Comparative Guide: Valproic Acid vs. Sodium Butyrate for Inducing Cell Differentiation
For researchers and drug development professionals, the selection of a small molecule to induce cell differentiation is a critical step. Among the most well-studied and utilized compounds are Valproic Acid (VPA) and Sodium Butyrate (B1204436) (NaBu), both of which are short-chain fatty acids known to function as histone deacetylase (HDAC) inhibitors. This guide provides an objective, data-driven comparison of their performance, mechanisms, and experimental applications to aid in the selection process for specific research needs.
Core Mechanism of Action: HDAC Inhibition
Both this compound and Sodium Butyrate exert their primary effects by inhibiting histone deacetylases (HDACs).[1][2][3][4] HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more compact chromatin structure that represses gene transcription. By inhibiting HDACs, VPA and NaBu cause an accumulation of acetylated histones (hyperacetylation).[5][6] This relaxes the chromatin structure, making it more accessible to transcription factors and allowing for the expression of genes involved in cell differentiation pathways.[4] While both are HDAC inhibitors, VPA has been shown to inhibit class I and IIa HDACs, whereas butyrate broadly inhibits class I and II HDACs.[2][7]
References
- 1. This compound defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histone deacetylase is a target of this compound-mediated cellular differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The histone deacetylase inhibitor sodium butyrate promotes cell death and differentiation and reduces neurosphere formation in human medulloblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound defines a novel class of HDAC inhibitors inducing differentiation of transformed cells | The EMBO Journal [link.springer.com]
- 6. Sodium butyrate induces histone hyperacetylation and differentiation of murine embryonal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating Valproic Acid's HDAC Inhibition: A Comparative Guide to Genetic Knockdown Approaches
An objective analysis of experimental data comparing the effects of the well-established drug Valproic acid (VPA) with genetic knockdown of histone deacetylases (HDACs) to confirm its mechanism of action. This guide is intended for researchers, scientists, and drug development professionals.
This compound, a drug with a long history of clinical use for epilepsy and bipolar disorder, has been identified as an inhibitor of histone deacetylases (HDACs). This discovery has opened avenues for its potential use as a chemotherapeutic agent. A critical aspect of this research is to validate that the observed cellular effects of VPA are indeed a consequence of its HDAC-inhibiting activity. One of the most direct methods to achieve this is by comparing the outcomes of VPA treatment with those of genetically silencing specific HDACs. This guide provides a comparative overview of these two approaches, supported by experimental data, detailed protocols, and visual workflows to aid researchers in designing and interpreting their studies.
Quantitative Comparison of VPA Treatment and HDAC Knockdown
To objectively assess the congruency between VPA's effects and those of HDAC inhibition, quantitative data from various studies have been compiled. The following tables summarize key findings, comparing cellular responses to VPA treatment versus genetic knockdown of specific HDACs.
Table 1: Effect of VPA and HDAC Knockdown on HDAC Protein Levels
| Treatment/Condition | Target Cell Line | Effect on HDAC2 Protein Level | Reference |
| This compound (1.5 mM, 24h) | K562 | ~70% reduction | [1] |
| This compound (0.5-1 mM) | F9, HEK293T | Dose-dependent reduction | [1] |
| Trichostatin A (TSA, 100 nM) | F9, HEK293T | No significant change | [1] |
| Ubc8 siRNA | HEK293T | 2.3-fold increase in HDAC2 (in VPA-treated cells) | [1] |
| RLIM mutant expression | HEK293T | >2-fold increase in endogenous HDAC2 | [1] |
Table 2: Comparison of Effects on Cellular Processes
| Intervention | Model System | Observed Effect | Reference |
| This compound | ClockΔ19 mice (mania-like model) | Normalization of manic-like behavior | [2] |
| HDAC2 shRNA knockdown (in VTA) | ClockΔ19 mice | Normalization of manic-like behavior | [2] |
| HDAC1 shRNA knockdown (in VTA) | ClockΔ19 mice | No normalization of manic-like behavior | [2] |
| HDAC2 overexpression (in VTA) | ClockΔ19 mice | Prevents the therapeutic effects of VPA | [2] |
| This compound (8.0 mmol/L) | H9C2 cells | Decreased Vangl2/Scrib expression | [3] |
| HDAC3 siRNA | H9C2 cells | Decreased Vangl2/Scrib expression | [3] |
| HDAC1/2 siRNA | H9C2 cells | No influence on Vangl2/Scrib expression | [3] |
| HDAC3 overexpression | H9C2 cells | Rescued VPA-induced inhibition of Vangl2/Scrib | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summarized protocols for key experiments used to compare the effects of VPA and HDAC knockdown.
Western Blot Analysis of Histone Acetylation and HDAC Protein Levels
This protocol is used to determine the levels of acetylated histones (a marker of HDAC inhibition) and the abundance of specific HDAC proteins.
-
Cell Culture and Treatment: Plate cells (e.g., K562, F9, HEK293T) and treat with VPA at desired concentrations (e.g., 0.5-5 mM) for a specified duration (e.g., 24-48 hours). For knockdown experiments, transfect cells with specific siRNAs or shRNAs targeting HDACs.
-
Cell Lysis: Harvest cells and prepare whole-cell extracts using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the Bradford assay.
-
SDS-PAGE and Electrotransfer: Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) or specific HDACs (e.g., anti-HDAC1, anti-HDAC2). Use an antibody for a housekeeping protein (e.g., actin) as a loading control.
-
Detection: Incubate with a suitable secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and detect the signal using an enhanced chemiluminescence (ECL) system.
-
Quantification: Analyze the band intensities using densitometry software and normalize to the loading control.
siRNA-Mediated Knockdown of HDACs
This protocol describes the transient silencing of specific HDAC genes to mimic the inhibitory effect of VPA on a particular HDAC isoform.
-
siRNA Design and Synthesis: Obtain pre-designed and validated siRNAs targeting the HDAC of interest (e.g., HDAC1, HDAC2, HDAC3) and a non-targeting control siRNA.
-
Cell Seeding: Plate cells in antibiotic-free medium to a confluency of 30-50% at the time of transfection.
-
Transfection: Prepare siRNA-lipid complexes using a suitable transfection reagent according to the manufacturer's instructions. Add the complexes to the cells and incubate for the recommended time (typically 24-72 hours).
-
Validation of Knockdown: After incubation, harvest the cells and validate the knockdown efficiency at both the mRNA (by qRT-PCR) and protein (by Western blot) levels.
-
Functional Assays: Once knockdown is confirmed, proceed with downstream functional assays to assess the cellular phenotype and compare it with the effects of VPA treatment.
In Vitro HDAC Activity Assay
This assay measures the enzymatic activity of HDACs and is used to confirm the inhibitory potential of VPA.
-
Immunoprecipitation of HDACs: Transfect cells (e.g., 293T) with epitope-tagged HDAC expression vectors (e.g., Myc-tagged HDAC1). Lyse the cells and immunoprecipitate the tagged HDAC protein using an appropriate antibody (e.g., anti-Myc antibody) coupled to protein A/G beads.
-
Histone Substrate Preparation: Prepare a substrate of 3H-labeled acetylated histones.
-
Deacetylation Reaction: Incubate the immunoprecipitated HDACs with the 3H-acetylated histone substrate in the presence or absence of VPA at various concentrations.
-
Quantification of Deacetylation: Stop the reaction and extract the released [3H]acetate. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of HDAC activity relative to the untreated control.
Visualizing the Pathways and Workflows
Diagrams are provided to illustrate the signaling pathways affected by VPA's HDAC inhibition and the experimental workflow for validating these effects.
Caption: Experimental workflow for validating VPA's effects via HDAC knockdown.
Caption: Simplified HDAC1/PTEN/Akt signaling pathway affected by VPA.[4]
References
- 1. The histone deacetylase inhibitor this compound selectively induces proteasomal degradation of HDAC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Valproate reverses mania-like behaviors in mice via preferential targeting of HDAC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disruption of Planar Cell Polarity Pathway Attributable to this compound-Induced Congenital Heart Disease through Hdac3 Participation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound targets HDAC1/2 and HDAC1/PTEN/Akt signalling to inhibit cell proliferation via the induction of autophagy in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Valproic Acid and Levetiracetam in Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of two widely used anti-epileptic drugs, Valproic acid (VPA) and Levetiracetam (LEV), on neuronal cultures. The information presented is collated from various experimental studies to offer an objective overview of their performance, supported by experimental data. This guide is intended to assist researchers in designing experiments, interpreting results, and furthering the development of neurotherapeutic agents.
Comparative Analysis
This compound, a branched short-chain fatty acid, and Levetiracetam, a pyrrolidine (B122466) derivative, are both mainstays in the treatment of epilepsy.[1] While their clinical efficacy is well-documented, their underlying mechanisms and effects at the cellular level, particularly in neuronal cultures, exhibit significant differences.
Neurotoxicity and Neuroprotection
This compound (VPA) has a complex profile that includes both neuroprotective and potential neurotoxic effects, which are highly dependent on concentration and the specific neuronal cell type.[2] In some contexts, VPA has been shown to have neuroprotective properties.[3] Conversely, at higher concentrations, VPA can be toxic to certain cell types.[4] The teratogenic effects of VPA, leading to neurodevelopmental disorders, are a significant concern and have been linked to its impact on neural stem cells.[2]
Levetiracetam (LEV) is generally considered to have a more favorable neuroprotective profile. Studies have demonstrated its ability to protect cultured hippocampal neurons from hypoxia-induced injury.[5] Furthermore, LEV has been shown to attenuate glutamate-induced excitotoxicity in neuronal cell lines.[5]
Synaptic Plasticity and Neurite Outgrowth
This compound (VPA) has been shown to significantly influence synaptic structure and neurite outgrowth. In some experimental models, VPA treatment has resulted in a thickening of the postsynaptic density, an increase in the number of presynaptic vesicles, and an upregulation of synaptic markers such as PSD-95 and GAP43.[3][6] However, other studies indicate that VPA can selectively suppress the formation of inhibitory synapses.[7] This effect is mediated through the inhibition of histone deacetylases (HDACs).[7] VPA-exposed astrocytes have also been found to impair the formation and function of inhibitory synapses in co-cultured neurons.[8]
Levetiracetam (LEV) , while not having as extensively studied effects on synaptic morphology as VPA, is known to modulate synaptic transmission. Its precise mechanism of action is not fully elucidated, but it is known to bind to the synaptic vesicle protein 2A (SV2A), which is involved in the regulation of neurotransmitter release.
Gene Expression
This compound (VPA) , as a known histone deacetylase (HDAC) inhibitor, has profound effects on gene expression in neuronal cells.[9] Microarray studies have revealed that VPA treatment can markedly alter the expression of hundreds of genes.[9] Notably, VPA has been shown to upregulate the expression of brain-derived neurotrophic factor (BDNF) and the alpha4 subunit of the GABA(A) receptor.[9][10] Conversely, it can down-regulate the expression of genes responsible for the development of GABAergic inhibitory neurons, such as GAD65 and GAD67.[9] This dual regulation of genes involved in both neuronal excitation and inhibition may contribute to its therapeutic effects and its potential for neurodevelopmental toxicity.[9]
Levetiracetam (LEV) has a more targeted mechanism of action, and its effects on global gene expression are less pronounced compared to VPA. While specific gene expression changes induced by LEV are an area of ongoing research, its primary mode of action is not through broad epigenetic modifications like VPA.
Data Presentation
The following tables summarize quantitative data from various studies on the effects of this compound and Levetiracetam on neuronal cultures. It is important to note that the data are collated from different studies with varying experimental conditions.
Table 1: Effects of this compound on Neuronal Cultures
| Parameter | Cell Type | VPA Concentration | Duration of Exposure | Observed Effect | Reference |
| Neurotoxicity | Human Embryonic Stem Cells | >1000 µmol·L−1 | Not specified | Decreased cell viability | [2] |
| Neurite Outgrowth | Rat Cerebellar Granule Cells | 70-210 µmol·L−1 | 3 days | Increased number of neurites per neuron | [2] |
| Synapse Formation | Cultured Cortical Neurons | 1mM | Early development | Selective reduction in vesicular GABA transporter (VGAT) expression | [7] |
| Gene Expression (BDNF) | Cultured Rat Cortical Neurons | Not specified | Not specified | Upregulation of mRNA expression | [9] |
| Gene Expression (GAD65/67) | Cultured Rat Cortical Neurons | Not specified | Not specified | Downregulation of mRNA expression | [9] |
Table 2: Effects of Levetiracetam on Neuronal Cultures
| Parameter | Cell Type | LEV Concentration | Duration of Exposure | Observed Effect | Reference |
| Neuroprotection (vs. Hypoxia) | Hippocampal Neurons | 100 µM and 300 µM | Not specified | Increased survival of nerve cells | [5] |
| Neuroprotection (vs. Glutamate) | SH-SY5Y cells | 10, 25, 50, and 100 μg/ml | 1 hour pretreatment | Increased cell viability | [5] |
| Excitability | CA1 Neurons (Rat Brain Slices) | Not specified | Not specified | No significant effect on resting potential or threshold properties | [11] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Neuronal Cell Culture and Drug Treatment
Primary Neuronal Culture:
-
Cell Source: Cortical or hippocampal neurons are typically isolated from embryonic (E18) or early postnatal (P0-P1) rodents.
-
Plating: Dissociated neurons are plated on poly-D-lysine or poly-L-ornithine coated culture dishes or coverslips at a desired density.
-
Culture Medium: Neurons are maintained in a serum-free culture medium, such as Neurobasal medium supplemented with B-27 supplement, GlutaMAX, and penicillin/streptomycin.
-
Drug Application: this compound or Levetiracetam is dissolved in the culture medium to the desired final concentration. For VPA, a stock solution is often prepared in water or DMSO. For LEV, it is typically dissolved in the culture medium. The drug-containing medium is then added to the neuronal cultures, replacing the existing medium. Control cultures receive a vehicle control (medium with the same concentration of the solvent used for the drug stock).
-
Incubation: Cultures are incubated for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
Neuronal Cell Lines (e.g., SH-SY5Y):
-
Maintenance: SH-SY5Y cells are maintained in a suitable growth medium, such as DMEM/F12 supplemented with fetal bovine serum and penicillin/streptomycin.
-
Differentiation: To induce a neuronal phenotype, cells are often treated with retinoic acid for several days prior to the experiment.
-
Drug Treatment: Similar to primary cultures, a working solution of the drug is prepared in the cell culture medium and applied to the cells for the specified duration.
Cell Viability Assays
MTT Assay:
-
Plate cells in a 96-well plate and treat with various concentrations of VPA or LEV.
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
The MTT is reduced by metabolically active cells to form a purple formazan (B1609692) product.
-
Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.
Immunocytochemistry for Synaptic Markers
-
Grow and treat neuronal cultures on coverslips.
-
After treatment, fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes.
-
Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking solution (e.g., 5% bovine serum albumin or normal goat serum in PBS) for 1 hour.
-
Incubate with primary antibodies against synaptic markers (e.g., anti-VGLUT1 for excitatory synapses, anti-VGAT for inhibitory synapses, anti-PSD-95 for postsynaptic density) overnight at 4°C.
-
Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI to counterstain the nuclei.
-
Visualize and capture images using a fluorescence microscope. The number and intensity of synaptic puncta can be quantified using image analysis software.
Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis
-
Treat neuronal cultures with VPA or LEV.
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using a qPCR instrument, cDNA template, gene-specific primers (e.g., for BDNF, GAD65, GAD67), and a fluorescent dye (e.g., SYBR Green).
-
Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to a housekeeping gene (e.g., GAPDH or β-actin).
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for the comparative analysis of this compound and Levetiracetam.
Signaling Pathways
Caption: Simplified signaling pathways for this compound and Levetiracetam.
Logical Relationship of Effects
Caption: Logical comparison of the primary effects of this compound and Levetiracetam.
References
- 1. ijbcp.com [ijbcp.com]
- 2. In vitro models of this compound to assess neurodevelopmental toxicity: A scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Modifies Synaptic Structure and Accelerates Neurite Outgrowth Via the Glycogen Synthase Kinase‐3β Signaling Pathway in an Alzheimer's Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Gene Expression Profile Induced by this compound (VPA) in Pediatric Epileptic Patients [mdpi.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. This compound Modifies Synaptic Structure and Accelerates Neurite Outgrowth Via the Glycogen Synthase Kinase-3β Signaling Pathway in an Alzheimer's Disease Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound selectively suppresses the formation of inhibitory synapses in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound-exposed astrocytes impair inhibitory synapse formation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound induces up- or down-regulation of gene expression responsible for the neuronal excitation and inhibition in rat cortical neurons through its epigenetic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Effect of Valproate, Lamotrigine and Levetiracetam on Excitability and Firing Properties of CA1 Neurons in Rat Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
Valproic Acid's Anticancer Efficacy: A Cross-Validation Study Across Tumor Cell Lines
A Comparative Guide for Researchers and Drug Development Professionals
Valproic acid (VPA), a long-established anti-epileptic drug, has garnered significant attention for its potential as an anticancer agent. Its primary mechanism of action in oncology is attributed to its activity as a histone deacetylase (HDAC) inhibitor, which leads to changes in gene expression that can induce cell cycle arrest, apoptosis, and inhibit tumor growth.[1][2][3] This guide provides a comparative analysis of VPA's anticancer effects across various tumor cell lines, supported by experimental data and detailed protocols to aid in the cross-validation of its therapeutic potential.
Comparative Efficacy of this compound
The cytotoxic and antiproliferative effects of VPA vary considerably among different cancer cell lines, underscoring the importance of cell type-specific validation. The half-maximal inhibitory concentration (IC50), a key measure of drug potency, demonstrates this variability.
| Cancer Type | Cell Line | IC50 (mM) | Time (h) | Reference |
| Glioblastoma | U87MG | 2.15 ± 0.38 | 96 | [4] |
| T98G | 3.85 ± 0.58 | 96 | [4] | |
| SF295 | 6.16 ± 0.84 | 96 | [4] | |
| U251 | 7.45 | 48 | [5] | |
| SNB19 | 7.32 | 48 | [5] | |
| SF-763 | 6.809 (µM) | 24 | [6] | |
| SF-767 | 5.385 (µM) | 24 | [6] | |
| A-172 | 6.269 (µM) | 24 | [6] | |
| U-87 MG | 5.999 (µM) | 24 | [6] | |
| U-251 MG | 6.165 (µM) | 24 | [6] | |
| Melanoma | B16-F10 | 8.72 | 72 | [7] |
| SK-MEL-2-Luc | 5.34 | 72 | [7] | |
| Colorectal Cancer | SW1116 | 2.75 | - | [8] |
| SW837 | 7.5 | - | [8] | |
| Esophageal Squamous Cell Carcinoma | TE9 | 1.02 - 2.15 | - | [9] |
| TE10 | 1.02 - 2.15 | - | [9] | |
| TE11 | 1.02 - 2.15 | - | [9] | |
| TE14 | 1.02 - 2.15 | - | [9] | |
| Neuroblastoma | IMR-32 | 2.697 (µM) | 24 | [6] |
| UKF-NB-2 | 2.560 (µM) | 24 | [6] | |
| SK-N-AS | 2.391 (µM) | 24 | [6] | |
| UKF-NB-3 | 3.341 (µM) | 24 | [6] | |
| UKF-NB-4 | 3.703 (µM) | 24 | [6] |
Note: IC50 values can vary based on experimental conditions. The significant difference in concentrations (mM vs µM) in the glioblastoma and neuroblastoma lines from one study[6] compared to others warrants careful consideration of the experimental methodologies.
Mechanisms of Action: Cell Cycle Arrest and Apoptosis
VPA's anticancer activity is frequently linked to its ability to induce cell cycle arrest and apoptosis.[3][10] The specific effects, however, are cell-line dependent. For instance, in breast cancer, VPA induces a G0/G1 cell cycle arrest in MCF-7 cells, while causing a G2/M block in MDA-MB-231 cells.[11] In glioma cells, VPA treatment leads to an increase in the G0/G1 phase population and a decrease in the S phase population.[2]
Apoptosis, or programmed cell death, is another key outcome of VPA treatment. In poorly differentiated thyroid cancer cells, VPA induces apoptosis by activating the intrinsic pathway, involving caspases 3 and 9.[10] Similarly, in breast cancer cells, VPA downregulates the anti-apoptotic protein Bcl-2 and upregulates pro-apoptotic proteins like Bax and Bad, leading to cytochrome C release and PARP cleavage.[12]
Experimental Protocols
To ensure reproducibility and facilitate cross-validation, detailed experimental protocols for key assays are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with various concentrations of this compound (e.g., 0.5–10 mM) for specified time points (e.g., 24, 48, 72 hours).[8] Include a vehicle-treated control group.
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 450-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control group and determine the IC50 value.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
This method quantifies the distribution of cells in different phases of the cell cycle.
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with VPA at the desired concentrations and time points.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with VPA as required for the experiment.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Signaling Pathways Modulated by this compound
VPA's anticancer effects are mediated through the modulation of various signaling pathways. Understanding these pathways is crucial for identifying potential biomarkers of response and for developing combination therapies.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is a critical regulator of cell proliferation and differentiation. In the absence of a Wnt signal, β-catenin is targeted for degradation by a "destruction complex." VPA has been shown to activate the Wnt signaling pathway in glioma stem cells.[13]
Caption: Wnt/β-catenin signaling pathway and potential modulation by VPA.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a key regulator of cell survival, proliferation, and metabolism. VPA has been shown to inhibit the PI3K/Akt pathway in peripheral T-cell lymphoma and prostate cancer cells.[14][15]
Caption: PI3K/Akt signaling pathway and its inhibition by VPA.
Experimental Workflow for Cross-Validation
A standardized workflow is essential for the systematic evaluation of VPA's anticancer effects across different cell lines.
Caption: A standardized workflow for cross-validating VPA's anticancer effects.
References
- 1. This compound and Breast Cancer: State of the Art in 2021 [mdpi.com]
- 2. Frontiers | this compound: A Promising Therapeutic Agent in Glioma Treatment [frontiersin.org]
- 3. Effects of this compound on the cell cycle and apoptosis through acetylation of histone and tubulin in a scirrhous gastric cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound Enhanced Apoptosis by Promoting Autophagy Via Akt/mTOR Signaling in Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of this compound on intrinsic, extrinsic, and JAK/STAT pathways in neuroblastoma and glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. This compound, a histone deacetylase inhibitor, enhances radiosensitivity in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound induces apoptosis and cell cycle arrest in poorly differentiated thyroid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound inhibits cell growth in both MCF-7 and MDA-MB231 cells by triggering different responses in a cell type-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. This compound Inhibits Proliferation and Reduces Invasiveness in Glioma Stem Cells Through Wnt/β Catenin Signalling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Inhibits Peripheral T Cell Lymphoma Cells Behaviors via Restraining PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound induces autophagy by suppressing the Akt/mTOR pathway in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Valproic acid's effects on gene expression compared to other epigenetic modifiers
An objective analysis of Valproic Acid's epigenetic effects in comparison to other modifiers, supported by experimental data and detailed protocols.
This compound (VPA), a widely used anticonvulsant and mood stabilizer, has garnered significant attention in the research community for its role as an epigenetic modifier. Primarily known as a histone deacetylase (HDAC) inhibitor, VPA's influence on gene expression has profound implications for cellular processes, including differentiation, proliferation, and apoptosis. This guide provides a comparative analysis of VPA's effects on gene expression relative to other key epigenetic modifiers, namely the pan-HDAC inhibitor Trichostatin A (TSA) and the DNA methyltransferase (DNMT) inhibitor 5-azacytidine (B1684299).
Mechanism of Action: A Comparative Overview
This compound primarily exerts its effect by inhibiting class I and IIa histone deacetylases.[1] This inhibition leads to an accumulation of acetylated histones, resulting in a more open chromatin structure that is generally permissive to transcription.[2][3] In contrast, Trichostatin A is a more potent and broad-spectrum HDAC inhibitor, affecting a wider range of HDACs.[4] 5-azacytidine, on the other hand, acts through a different epigenetic mechanism by inhibiting DNA methyltransferases, leading to DNA demethylation and the reactivation of silenced genes.[5][6] While both VPA and 5-azacytidine can lead to the upregulation of certain genes, their primary targets and mechanisms differ significantly.[5] Some studies suggest a potential interplay, where VPA's HDAC inhibition may facilitate the demethylating effects of agents like 5-azacytidine.[7]
Quantitative Comparison of Gene Expression Changes
The following tables summarize quantitative data from various studies, illustrating the differential effects of VPA, TSA, and 5-azacytidine on gene expression. It is important to note that the experimental conditions, such as cell type, drug concentration, and exposure time, vary between studies, which can influence the observed outcomes.
Table 1: Comparison of this compound (VPA) and Trichostatin A (TSA) on Gene Expression in Cancer Cell Lines
| Feature | This compound (VPA) | Trichostatin A (TSA) | Cell Line | Reference |
| Upregulated Genes | - p21 (14-fold) | - p21 (25-fold) | VCaP (Prostate Cancer) | [8] |
| Downregulated Genes | - TMPRSS2-ERG | - TMPRSS2-ERG | VCaP (Prostate Cancer) | [8] |
| Effect on Protein Expression | - Increased CYP1A1 (up to 8.1-fold) - Decreased CYP1B1 | - Increased CYP1A1 - Decreased CYP1B1 | UKF-NB-3 (Neuroblastoma) | [4] |
Table 2: Comparison of this compound (VPA) and 5-Azacytidine on Gene Expression
| Feature | This compound (VPA) | 5-Azacytidine | Cell Line | Reference |
| Effect on DNA Methylation | Can induce DNA demethylation, potentially through TET enzyme upregulation.[6] | Direct inhibitor of DNA methyltransferases, leading to passive demethylation.[6] | HeLa, HEK 293 | [5][6] |
| Effect on Gene Expression | Upregulates a subset of genes that are also induced by 5-azacytidine.[5] | Induces expression of genes silenced by DNA methylation.[5] | HEK 293 | [5] |
| Key Gene Regulation | - Decreased DNMT1 expression - Altered TET1 and TET2 expression | - Decreased DNMT1 expression - No significant change in TET expression | HeLa | [6] |
Key Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by VPA and a general workflow for analyzing gene expression changes.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of VPA and other epigenetic modifiers.
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines such as VCaP (prostate), UKF-NB-3 (neuroblastoma), HeLa, or HEK 293 are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation:
-
This compound (VPA): A stock solution is typically prepared in sterile water or PBS. The final concentration used in cell culture experiments often ranges from 0.5 mM to 20 mM.
-
Trichostatin A (TSA): A stock solution is usually prepared in DMSO. The final concentration is much lower than VPA, typically in the nanomolar range (e.g., 100 nM to 1 µM).
-
5-azacytidine: A stock solution is prepared in sterile water or culture medium. The final concentration used is typically in the low micromolar range (e.g., 1-5 µM).
-
-
Treatment: Cells are seeded and allowed to adhere overnight. The medium is then replaced with fresh medium containing the desired concentration of the epigenetic modifier or the vehicle control (e.g., water or DMSO). The duration of treatment can vary from a few hours to several days depending on the experimental endpoint.
RNA Extraction and Quantitative Real-Time PCR (RT-qPCR)
-
RNA Isolation: Total RNA is extracted from treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method, according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer and/or a bioanalyzer.[1]
-
cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcription kit with oligo(dT) and/or random primers.[1]
-
qPCR: Real-time PCR is performed using a qPCR system with a SYBR Green or TaqMan-based assay.[9]
-
Primers for target genes and a reference gene (e.g., GAPDH, ACTB) are designed using appropriate software.
-
The reaction mixture typically contains cDNA, primers, and a qPCR master mix.
-
The thermal cycling conditions usually consist of an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.
-
Relative gene expression is calculated using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.[10]
-
Western Blot Analysis for Histone Acetylation
-
Histone Extraction:
-
Cells are harvested and lysed to isolate nuclei.
-
Histones are then acid-extracted from the nuclear pellet using 0.2 N HCl overnight at 4°C.[11]
-
The supernatant containing histones is neutralized.
-
-
Protein Quantification: The protein concentration of the histone extracts is determined using a protein assay (e.g., Bradford or BCA assay).
-
SDS-PAGE and Transfer:
-
Equal amounts of histone proteins are separated on a 15% SDS-polyacrylamide gel.[11]
-
The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.[11]
-
The membrane is then incubated with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4) overnight at 4°C.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[12]
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent.[11] The band intensities are quantified using densitometry software and normalized to a loading control (e.g., total Histone H3 or β-actin).[13]
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)
-
Cross-linking and Chromatin Preparation:
-
Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.
-
The cells are then lysed, and the nuclei are isolated.
-
Chromatin is sheared into fragments of 200-600 bp using sonication.[14]
-
-
Immunoprecipitation:
-
The sheared chromatin is incubated with an antibody specific for the histone modification of interest (e.g., H3K9ac) overnight at 4°C.
-
The antibody-chromatin complexes are captured using protein A/G magnetic beads.[15]
-
-
Washing and Elution: The beads are washed to remove non-specific binding, and the chromatin is eluted from the beads.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the DNA is purified.[14]
-
Library Preparation and Sequencing: The purified DNA is used to prepare a sequencing library, which is then sequenced using a next-generation sequencing platform.[16]
-
Data Analysis: The sequencing reads are aligned to a reference genome, and peaks representing regions of histone modification enrichment are identified using bioinformatics software.[17]
Conclusion
This compound stands as a significant tool in epigenetic research, offering a distinct profile of gene expression modulation compared to other modifiers like Trichostatin A and 5-azacytidine. While VPA and TSA both act as HDAC inhibitors, their potency and selectivity can lead to differential gene expression patterns. VPA's interplay with DNA methylation pathways, as highlighted in comparisons with 5-azacytidine, suggests a more complex regulatory role than initially understood. For researchers and drug development professionals, a thorough understanding of these nuances, supported by robust experimental data and standardized protocols, is crucial for harnessing the therapeutic potential of VPA and other epigenetic drugs. The methodologies and comparative data presented in this guide aim to provide a solid foundation for future investigations into the intricate world of epigenetic regulation.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. This compound defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Histone deacetylase inhibitors valproate and trichostatin A are toxic to neuroblastoma cells and modulate cytochrome P450 1A1, 1B1 and 3A4 expression in these cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound shows potent antitumor effect with alteration of DNA methylation in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddyesp.com [reddyesp.com]
- 9. researchgate.net [researchgate.net]
- 10. elearning.unite.it [elearning.unite.it]
- 11. benchchem.com [benchchem.com]
- 12. Western Analysis of Histone Modifications (Aspergillus nidulans) [bio-protocol.org]
- 13. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers | Springer Nature Experiments [experiments.springernature.com]
- 17. news-medical.net [news-medical.net]
A Comparative Analysis of Valproic Acid Analogs as HDAC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Valproic acid (VPA), a widely used antiepileptic drug, has garnered significant attention for its role as a histone deacetylase (HDAC) inhibitor.[1][2][3] This activity is linked to its potential applications in cancer therapy and neuroprotection.[1][4] VPA primarily targets Class I (HDAC1, 2, 3, and 8) and some Class IIa (HDAC4, 5, 7, and 9) HDACs.[2][4] However, the relatively low potency of VPA has spurred the development of numerous analogs with improved HDAC inhibitory activity. This guide provides a comparative overview of VPA and its analogs, focusing on their HDAC inhibition profiles, supported by experimental data and detailed protocols.
Mechanism of HDAC Inhibition
HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histones, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, VPA and its analogs maintain a hyperacetylated state of histones, which results in a more open chromatin structure, facilitating the transcription of genes, including tumor suppressor genes like p21.[5][6]
Comparative Efficacy of VPA Analogs
The inhibitory potency of VPA and its analogs against various HDAC isoforms is a critical determinant of their therapeutic potential and side-effect profiles. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. Below is a summary of the IC50 values for VPA and a selection of its analogs against different HDACs.
| Compound | HDAC1 (IC50, mM) | HDAC2 (IC50, mM) | HDAC5 (IC50, mM) | HDAC6 (IC50, mM) | HDAC7 (IC50, mM) |
| This compound (VPA) | 0.4 | 0.54 | 2.8 | >20 | 1.1 |
| (S)-2-pentyl-4-pentynoic acid | - | - | - | - | - |
| (±)-2-hexyl-4-pentynoic acid | - | - | - | - | - |
| 2-Ethylhexanoic acid (EHXA) | - | - | - | - | - |
| (S)-4-yn-VPA | - | - | - | - | - |
Note: A lower IC50 value indicates greater potency. Data compiled from multiple sources.[1][3][4] Some analogs show significantly lower IC50 values, indicating a much higher potency for HDAC inhibition compared to VPA.[4]
Experimental Protocols
HDAC Inhibition Assay (Fluorometric)
This protocol outlines a common method for determining the in vitro HDAC inhibitory activity of compounds.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing trypsin and Trichostatin A as a stop reagent)
-
Test compounds (VPA and its analogs)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the diluted compounds, recombinant HDAC enzyme, and assay buffer.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate at 37°C for a further 15-30 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation, 460 nm emission).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of VPA analogs on cancer cell lines.
Materials:
-
Cancer cell line (e.g., HeLa, PC3)
-
Complete cell culture medium
-
VPA and its analogs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplate
-
Spectrophotometric plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of VPA or its analogs and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[7][8]
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for cytotoxicity.
Signaling Pathway: HDAC Inhibition and p21 Upregulation
A key downstream effect of HDAC inhibition by VPA and its analogs is the upregulation of the cyclin-dependent kinase inhibitor p21.[5][6][9] This is a critical mechanism for the anti-proliferative effects of these compounds.
Conclusion
The development of this compound analogs has led to the identification of compounds with significantly enhanced HDAC inhibitory potency compared to the parent drug. This comparative guide highlights the differences in their efficacy and provides standardized protocols for their evaluation. The ability of these analogs to induce histone hyperacetylation and upregulate key cell cycle regulators like p21 underscores their therapeutic potential, particularly in oncology. Further research into the structure-activity relationships of these analogs will be crucial for the design of next-generation HDAC inhibitors with improved efficacy and safety profiles.
References
- 1. This compound defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the inhibitory activity of this compound against the HDAC family using an MMGBSA approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Potent neuroprotective effects of novel structural derivatives of this compound: potential roles of HDAC inhibition and HSP70 induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. journal.waocp.org [journal.waocp.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Influence of the HDAC Inhibitor this compound on the Growth and Proliferation of Temsirolimus-Resistant Prostate Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Valproic Acid vs. Carbamazepine: A Comparative Guide on Cognitive Effects in Research Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cognitive effects of two widely used antiepileptic drugs (AEDs), Valproic Acid (VPA) and Carbamazepine (CBZ), based on data from preclinical research models. While both are effective in managing seizures and mood disorders, their distinct mechanisms of action can lead to different cognitive outcomes. This document synthesizes quantitative data, details experimental methodologies, and visualizes key pathways to support informed decisions in research and drug development.
Overview of Mechanisms
-
This compound (VPA): VPA's neurological effects are multifaceted. It is known to increase levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain. Furthermore, VPA is a well-documented histone deacetylase (HDAC) inhibitor.[1][2] By inhibiting HDACs, VPA can alter gene expression, including genes involved in synaptic plasticity and memory formation, which is a key focus for its cognitive effects.[1][3]
-
Carbamazepine (CBZ): The primary mechanism of CBZ is the blockade of voltage-gated sodium channels.[4][5] This action stabilizes hyperexcited neural membranes, inhibits repetitive neuronal firing, and lessens the propagation of synaptic impulses, thereby reducing seizures. Its cognitive effects are generally linked to this overall reduction in neuronal excitability.
General Experimental Workflow
A typical preclinical study evaluating the cognitive effects of these drugs follows a standardized workflow. This process ensures that the observed behavioral changes can be confidently attributed to the pharmacological intervention.
Caption: A generalized workflow for preclinical cognitive assessment of AEDs.
Comparative Cognitive Performance: Spatial Learning & Memory
The Morris Water Maze (MWM) is a standard test for assessing spatial learning and memory in rodents. The task requires the animal to find a hidden platform in a pool of water, using external visual cues.
Quantitative Data Summary: Morris Water Maze
| Performance Metric | This compound (VPA) | Carbamazepine (CBZ) | Control (Vehicle) | Key Finding | Source |
| Escape Latency | No significant difference from controls. | Longer escape latencies on early training days. | Baseline | VPA showed no detectable impairment, whereas CBZ produced mild initial acquisition deficits.[6][7] | [6][7] |
| Swim Path Length | No significant difference from controls. | Longer swim path lengths on early training days. | Baseline | Performance of CBZ-treated rats improved rapidly to control levels after the initial deficit.[6][7] | [6][7] |
| Escape Percentage | Comparable to controls. | ~12% lower than controls on the first day of training. | Baseline | CBZ-treated rats were significantly impaired in the early acquisition of the escape response.[6] | [6] |
Note: Data represents findings from studies in adult rats. Dosages and specific protocols may vary between studies.
Detailed Experimental Protocol: Morris Water Maze
-
Subjects: Adult male rats.
-
Apparatus: A circular pool (water maze) filled with opaque water. A small escape platform is hidden just below the water's surface.
-
Drug Administration: Drugs (e.g., Carbamazepine 50 mg/kg) or vehicle were administered intraperitoneally (i.p.) daily throughout the training period.
-
Procedure:
-
Acquisition Phase: Rats were given multiple trials per day for several consecutive days to find the hidden platform. The starting position was varied for each trial.
-
Metrics Recorded: The time to find the platform (escape latency), the length of the swim path, and the percentage of successful escapes within a given time limit were recorded.
-
-
Interpretation: Shorter latencies and swim paths indicate better spatial learning. A lack of improvement over days suggests a learning deficit. Studies show that while CBZ can impair initial learning, this effect is often transient.[6][7] In contrast, VPA did not produce detectable deficits in this learning task.[6][7]
Comparative Effects on Fear Memory
Fear conditioning is a behavioral paradigm used to study associative learning and memory. VPA's role as an HDAC inhibitor has been specifically investigated in this context.
Studies have shown that VPA can enhance long-term memory for both the acquisition and extinction of conditioned fear.[1] When administered before fear conditioning training, VPA-treated mice showed significantly greater long-term memory for the fear-inducing stimulus compared to vehicle-treated mice.[1] This suggests that VPA's chromatin-modifying effects can strengthen the consolidation of fear memories. Paradoxically, VPA also enhances the extinction of fear when administered during extinction training, indicating a broader role in memory modulation.[1][2]
Detailed Experimental Protocol: Fear Conditioning
-
Subjects: C57BL/6 mice.
-
Drug Administration: VPA (e.g., 100 mg/kg, i.p.) or vehicle was administered prior to the training session.
-
Procedure:
-
Acquisition Phase: A mouse is placed in a novel context (Context A) and presented with a neutral conditioned stimulus (CS), such as a tone, which co-terminates with an aversive unconditioned stimulus (US), like a mild foot-shock.
-
Memory Test: 24 hours later, the mouse is returned to the context and the CS is presented without the US. The amount of time the mouse spends "freezing" (a natural fear response) is measured.
-
-
Key VPA Finding: VPA-treated mice showed significantly more freezing behavior during the memory test compared to controls, indicating enhanced memory of the fear association.[1]
Proposed Signaling Pathways and Mechanisms
The differing cognitive profiles of VPA and CBZ can be traced back to their distinct molecular targets.
This compound: HDAC Inhibition Pathway
VPA's inhibition of HDAC enzymes leads to hyperacetylation of histone proteins. This relaxes the chromatin structure, making DNA more accessible for transcription. This can lead to the increased expression of genes crucial for synaptic plasticity and memory formation, such as Brain-Derived Neurotrophic Factor (BDNF).
Caption: VPA's mechanism via HDAC inhibition to enhance gene transcription.
Carbamazepine: Neuronal Excitability Pathway
CBZ's primary effect is on neuronal excitability. By blocking sodium channels, it reduces the neuron's ability to fire high-frequency action potentials. While this is effective for seizure control, it may also nonspecifically dampen synaptic transmission required for certain types of learning and memory consolidation, potentially explaining the mild, transient deficits observed in some cognitive tasks.
Caption: CBZ's mechanism via sodium channel blockade to reduce neuronal firing.
Summary and Conclusion
Preclinical evidence presents a nuanced comparison between this compound and Carbamazepine.
-
In spatial learning tasks like the Morris Water Maze, This compound appears to have a more benign cognitive profile , with studies reporting no detectable learning impairments compared to controls.[6][7]
-
Carbamazepine may induce mild and transient deficits , particularly during the initial acquisition phase of spatial learning tasks.[6][7]
-
The mechanisms are distinct: VPA's role as an HDAC inhibitor may even enhance certain forms of memory , such as fear conditioning, by facilitating the transcription of plasticity-related genes.[1] CBZ's function as a sodium channel blocker, while crucial for its antiepileptic effect, may globally dampen neuronal excitability in a way that can subtly affect cognitive processing.
While human clinical studies have sometimes found the overall cognitive impact of the two drugs to be similar in patients, these preclinical models highlight fundamental differences in their effects on memory and learning at a mechanistic level.[8] For researchers, these findings suggest that VPA and CBZ are not interchangeable when considering cognitive outcomes in experimental designs, and their distinct pathways offer different targets for investigating the molecular basis of cognition and its pharmacological modulation.
References
- 1. The histone deacetylase inhibitor this compound enhances acquisition, extinction, and reconsolidation of conditioned fear - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of this compound on appetitive and aversive instrumental learning in adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Aspects and Mechanisms of Cognitive Alterations in Epilepsy: The Role of Antiepileptic Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nveo.org [nveo.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effect of valproate on cognitive functioning. Comparison with carbamazepine. The Department of Veterans Affairs Epilepsy Cooperative Study 264 Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Valproic Acid in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. Valproic acid, a compound widely used in research and pharmaceutical development, is classified as a hazardous substance and requires specific procedures for its disposal to mitigate risks to both personnel and the environment.[1] This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound waste.
Immediate Safety Protocols for this compound Waste
Before initiating any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles with side shields, and a lab coat. All handling of this compound waste, especially in powder form, should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[2]
Step-by-Step Disposal Procedure
The disposal of this compound must adhere strictly to local, state, and federal regulations.[3] The following steps provide a general framework for its proper disposal:
-
Waste Identification and Segregation:
-
All waste streams containing this compound must be identified and segregated from non-hazardous waste.
-
Do not mix this compound waste with other chemical waste unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.
-
-
Containerization:
-
Use only designated, compatible, and properly labeled hazardous waste containers.[4]
-
Whenever possible, leave the chemical in its original container. If transferring to a waste container, ensure the container is clean, dry, and made of a material compatible with this compound.
-
The container must be securely closed to prevent leaks or spills.[1]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound."
-
Include the date of accumulation and any other information required by your institution or local regulations.
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
The storage area should be away from incompatible materials, particularly strong oxidizing agents.[4]
-
-
Arranging for Disposal:
Crucially, never dispose of this compound by flushing it down the drain or discarding it in regular trash. [1][4][9] This can lead to environmental contamination and is a violation of regulatory standards.
Managing Spills and Contaminated Materials
In the event of a this compound spill, the following protocol should be followed:
-
Evacuate and Secure the Area: Alert personnel in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: This includes respiratory protection if dealing with a large quantity of powder.[4]
-
Contain the Spill: For liquid spills, use an absorbent, inert material such as sand or diatomaceous earth.[1] For solid spills, carefully sweep or scoop the material, avoiding dust generation.[4]
-
Collect and Containerize: Place the spilled material and all contaminated cleaning supplies into a designated hazardous waste container.[2]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: The container with the spill cleanup materials must be labeled and disposed of as this compound hazardous waste.[2]
Summary of Disposal Guidelines
For quick reference, the following table summarizes the key do's and don'ts for this compound disposal.
| Do's | Don'ts |
| Segregate this compound waste from other waste streams. | Do not pour this compound waste down the sink or drain.[1][9] |
| Use designated, sealed, and clearly labeled hazardous waste containers.[4] | Do not dispose of this compound in the regular trash.[10] |
| Wear appropriate Personal Protective Equipment (PPE) when handling waste.[2] | Do not mix this compound with other, incompatible chemical wastes. |
| Store waste in a secure, designated, and well-ventilated area. | Do not use unlabeled or improper containers for waste storage. |
| Arrange for disposal through your EHS department or a licensed waste contractor .[5][6] | Do not handle uncleaned or empty containers as non-hazardous. |
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. carlroth.com [carlroth.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. paipharma.com [paipharma.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. medprodisposal.com [medprodisposal.com]
- 6. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chemos.de [chemos.de]
- 9. sds.edqm.eu [sds.edqm.eu]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Valproic Acid
For Immediate Implementation by Laboratory Personnel
This document provides essential guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) for researchers, scientists, and drug development professionals handling valproic acid. Adherence to these protocols is critical to ensure personal safety and prevent laboratory contamination. This compound is classified as a hazardous substance that can cause skin and eye irritation, and may harm fertility or an unborn child.[1][2][3]
Essential Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Type | Recommendations and Considerations |
| Hand Protection | Chemical-resistant gloves | Recommended Materials: Nitrile, Neoprene, Butyl rubber, or Polyvinyl Chloride (PVC) are suggested for handling this compound.[1] Usage: For incidental contact, disposable nitrile gloves are a common choice. For prolonged or direct contact, a glove with a higher protection class (e.g., breakthrough time > 240 minutes for a similar class of chemicals) should be considered.[1] Always inspect gloves for tears or punctures before use.[1] Contaminated gloves should be replaced immediately.[1] Do not reuse disposable gloves. |
| Eye and Face Protection | Safety glasses with side shields or chemical goggles | Usage: To protect against splashes or dust, chemical goggles are recommended.[1][2] Safety glasses with side shields can be used for procedures with a lower risk of splashing. |
| Body Protection | Laboratory coat or chemical-resistant apron | Usage: A long-sleeved laboratory coat should be worn to protect the skin.[2] For tasks with a higher potential for splashes, a chemical-resistant apron is advised.[1] |
| Respiratory Protection | Not typically required for normal handling | Usage: If there is a risk of generating dust or aerosols, and engineering controls like a fume hood are not sufficient, a vapor respirator or a particulate dust filter should be used.[1][2] |
Operational Plans: From Selection to Disposal
The following workflows provide a systematic approach to PPE selection and use, minimizing the risk of exposure to this compound.
Logical Workflow for PPE Selection
The selection of appropriate PPE is a critical step in safely handling this compound. The following diagram outlines the decision-making process.
Caption: PPE Selection Workflow for this compound.
Procedural Guidance: Donning and Doffing of PPE
Correctly putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination. Follow this step-by-step process.
Caption: PPE Donning and Doffing Procedure.
Experimental Protocols: Chemical Resistance Testing
While specific data for this compound is limited, the European standard EN 16523-1:2015+A1:2018 provides a standardized method for determining the chemical permeation resistance of glove materials.[3] This test measures the "normalized breakthrough time," which is the time it takes for a chemical to permeate through a glove material at a specific rate.[3] When selecting gloves, refer to the manufacturer's data based on this or equivalent standards (e.g., US F739) for the class of chemicals you are working with.[1]
Disposal Plan
All disposable PPE, such as gloves and aprons, that has been in contact with this compound must be considered contaminated waste.
-
Contaminated PPE: Place in a designated, labeled container for hazardous chemical waste.[1]
-
Empty Containers: May contain residual dust and should be handled with the same precautions as the chemical itself. Puncture containers to prevent reuse and dispose of them in accordance with local, state, and federal regulations.
-
Spills: In the event of a spill, use absorbent material (e.g., vermiculite, dry sand) to contain it, then place it in a suitable container for chemical waste.[2] The area should then be cleaned thoroughly.
Always consult your institution's Environmental Health and Safety (EHS) department for specific waste disposal procedures.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
